Fmoc-beta-(2-quinolyl)-d-ala-oh
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25(15-18-14-13-17-7-1-6-12-24(17)28-18)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOMHXAHHXHYMO-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601145308 | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214852-58-1 | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214852-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-β-(2-quinolyl)-D-Ala-OH: A Novel Building Block for Peptide and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Fmoc-β-(2-quinolyl)-D-Ala-OH (CAS Number: 214852-58-1), an unnatural amino acid with significant potential in peptide synthesis and drug discovery. By integrating a bulky, aromatic quinoline moiety, this building block offers unique structural and functional properties to peptides, potentially enhancing their therapeutic efficacy and stability. This document will delve into the synthesis, characterization, and strategic incorporation of this compound into peptide chains, providing both theoretical insights and practical, field-proven protocols.
Introduction: The Strategic Advantage of Unnatural Amino Acids
The twenty proteinogenic amino acids form the fundamental basis of peptides and proteins. However, the incorporation of unnatural amino acids (UAAs) has emerged as a powerful strategy in medicinal chemistry to overcome the limitations of native peptides, such as poor metabolic stability and limited conformational diversity. UAAs like Fmoc-β-(2-quinolyl)-D-Ala-OH, which are not genetically encoded, are invaluable tools for creating novel peptide-based therapeutics with enhanced pharmacological profiles. The quinoline group, a privileged scaffold in drug discovery, is known to impart a range of biological activities, including antimicrobial and anticancer properties. Its incorporation into a peptide backbone can thus be hypothesized to confer novel biological functions.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of Fmoc-β-(2-quinolyl)-D-Ala-OH is paramount for its effective application.
| Property | Value | Source |
| CAS Number | 214852-58-1 | N/A |
| Molecular Formula | C₂₇H₂₂N₂O₄ | [1] |
| Molecular Weight | 438.48 g/mol | [1] |
| Appearance | White to off-white solid | General observation |
| Solubility | Soluble in organic solvents such as DMF, NMP, and DMSO | General knowledge of Fmoc-amino acids |
| Storage | Store at 2-8°C to ensure long-term stability | General recommendation for Fmoc-amino acids |
Analytical Characterization:
The identity and purity of Fmoc-β-(2-quinolyl)-D-Ala-OH must be rigorously confirmed before its use in peptide synthesis. High-purity starting materials are essential to minimize the accumulation of deletion or modified sequences in the final peptide.
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC. A purity of ≥98% is recommended for use in solid-phase peptide synthesis (SPPS).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the compound.
Synthesis of Fmoc-β-(2-quinolyl)-D-Ala-OH
While a specific, peer-reviewed synthesis protocol for Fmoc-β-(2-quinolyl)-D-Ala-OH is not widely published, a general and robust method for the preparation of Fmoc-protected amino acids involves the reaction of the free amino acid with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. A plausible synthetic route is outlined below:
Caption: General workflow for the synthesis of Fmoc-β-(2-quinolyl)-D-Ala-OH.
Experimental Protocol (General):
-
Dissolution: Dissolve D-β-(2-quinolyl)-alanine in an aqueous solution of a suitable base, such as sodium bicarbonate, at 0°C.
-
Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu or Fmoc-Cl in an organic solvent (e.g., dioxane or acetone) to the stirred amino acid solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Workup: Perform an aqueous workup by washing with a non-polar organic solvent to remove unreacted Fmoc reagent. Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the Fmoc-protected amino acid.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the most common method for solid-phase peptide synthesis.[2] The incorporation of Fmoc-β-(2-quinolyl)-D-Ala-OH follows the standard SPPS cycle of deprotection and coupling.
Caption: The solid-phase peptide synthesis (SPPS) cycle for incorporating Fmoc-β-(2-quinolyl)-D-Ala-OH.
Step-by-Step SPPS Protocol:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) with the N-terminus of the growing peptide chain protected with an Fmoc group.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc group. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
Pre-activate a solution of Fmoc-β-(2-quinolyl)-D-Ala-OH (2-4 equivalents relative to the resin loading) with a suitable coupling reagent and a base in DMF.
-
Common coupling reagents include:
-
HBTU/DIPEA: (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with N,N-diisopropylethylamine.
-
HATU/DIPEA: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA.
-
DIC/Oxyma: N,N'-Diisopropylcarbodiimide with Ethyl cyanohydroxyiminoacetate.
-
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test or a chloranil test to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Causality Behind Experimental Choices:
-
Choice of Coupling Reagent: Due to the steric bulk of the quinoline side chain, more potent coupling reagents like HATU or HBTU are generally preferred over carbodiimide-based reagents to ensure efficient and rapid amide bond formation, thereby minimizing the risk of racemization.
-
Double Coupling: For sterically hindered amino acids like Fmoc-β-(2-quinolyl)-D-Ala-OH, a double coupling protocol (repeating the coupling step before proceeding to the next deprotection) is a prudent strategy to maximize the yield of the desired peptide.
-
Solvent Choice: High-quality, amine-free DMF is crucial for SPPS as it effectively swells the resin and dissolves the reagents.[3]
Cleavage from Resin and Final Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and any side-chain protecting groups must be removed.
Protocol:
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). TIS acts as a scavenger to trap reactive cations generated during the deprotection of side chains.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and gently agitate for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification: Purify the crude peptide using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by analytical HPLC and mass spectrometry.
Applications in Drug Discovery and Peptide Science
The incorporation of Fmoc-β-(2-quinolyl)-D-Ala-OH into peptides can be leveraged for several strategic advantages in drug development:
-
Enhanced Biological Activity: The quinoline moiety is a known pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] Peptides containing this residue may exhibit novel or enhanced therapeutic effects.
-
Improved Metabolic Stability: The D-configuration of the amino acid and the unnatural side chain can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.
-
Conformational Constraint: The bulky quinoline group can introduce conformational rigidity into the peptide backbone, which can lead to higher receptor binding affinity and selectivity.
-
Molecular Probes: The fluorescent properties of the quinoline ring can be exploited to develop peptide-based molecular probes for studying biological processes.
Conclusion and Future Perspectives
Fmoc-β-(2-quinolyl)-D-Ala-OH represents a valuable and versatile building block for the synthesis of novel peptides with potentially enhanced therapeutic properties. Its successful incorporation relies on a solid understanding of SPPS principles and the judicious selection of reagents and protocols to overcome the challenges associated with sterically demanding unnatural amino acids. As the demand for more potent and stable peptide-based drugs continues to grow, the exploration of unique building blocks like Fmoc-β-(2-quinolyl)-D-Ala-OH will undoubtedly play a pivotal role in advancing the field of peptide and drug discovery.
References
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
PubChem. (n.d.). Fmoc-beta-Ala-Ala-OH. Retrieved from [Link]
-
ResearchGate. (2006). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Retrieved from [Link]
-
Aapptec. (n.d.). Fmoc-D-Ala-OH. Retrieved from [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]
-
PubMed. (2020). Alanine scan-guided synthesis and biological evaluation of analogues of culicinin D, a potent anticancer peptaibol. Retrieved from [Link]
-
PubMed. (2024). Systematic alanine and stapling mutational analysis of antimicrobial peptide Chem-KVL. Retrieved from [Link]
-
PubMed. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Retrieved from [Link]
-
Frontiers. (2023). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]
- Google Patents. (2020). Preparation method of Fmoc-beta-Ala-AA-OH.
-
MDPI. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. Retrieved from [Link]
-
NIH. (2023). Supraphysiological glutamine as a means of depleting intracellular amino acids to enhance pancreatic cancer chemosensitivity. Retrieved from [Link]
-
MDPI. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Retrieved from [Link]
-
NIH. (2022). A ribosomally synthesised and post-translationally modified peptide containing a β-enamino acid and a macrocyclic motif. Retrieved from [Link]
-
NIH. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Retrieved from [Link]
-
NIH. (2025). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. Retrieved from [Link]
-
PubMed. (2015). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
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An In-Depth Technical Guide to Fmoc-beta-(2-quinolyl)-D-Ala-OH: A Unique Building Block for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Incorporating Quinolyl Moieties into Peptides
In the landscape of peptide-based drug discovery and chemical biology, the repertoire of proteinogenic amino acids often falls short of the chemical diversity required to create novel therapeutics with enhanced efficacy, stability, and target specificity. This has led to the exploration and utilization of non-canonical amino acids, which introduce unique structural and functional properties into peptide scaffolds. Among these, Fmoc-beta-(2-quinolyl)-D-Ala-OH stands out as a particularly intriguing building block. The quinoline moiety, a fused aromatic heterocycle, is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2] The incorporation of 3-(2'-quinolyl)-D-alanine into a peptide sequence can therefore impart favorable pharmacokinetic profiles and novel biological functions.[3] This guide provides a comprehensive overview of this compound, from its fundamental properties to its application in solid-phase peptide synthesis (SPPS) and its potential in drug development.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in peptide synthesis. These properties dictate its solubility, reactivity, and storage conditions.
| Property | Value | Source |
| IUPAC Name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(quinolin-2-yl)propanoic acid | [1] |
| Synonyms | Fmoc-D-Ala(2'-quinolyl)-OH, Fmoc-D-2-quinolylalanine | [1] |
| CAS Number | 214852-58-1 | [1] |
| Molecular Formula | C27H22N2O4 | |
| Molecular Weight | 438.47 g/mol | |
| Appearance | White to off-white powder | [4] |
| Storage | Store at 2-8 °C, protected from light and moisture. | [4] |
Analytical Characterization:
Quality control of this compound is crucial to ensure the successful synthesis of high-purity peptides. Key analytical techniques for its characterization include:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A typical reversed-phase HPLC method would employ a C18 column with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The spectra would show characteristic peaks for the fluorenyl, quinolyl, and alanine moieties.
While specific, publicly available spectra for this exact compound are not readily found, analogous data for similar Fmoc-protected amino acids can provide a reference for expected chemical shifts.[5]
Synthesis of this compound
The synthesis of this compound involves two key stages: the synthesis of the unprotected amino acid, 3-(2'-quinolyl)-D-alanine, followed by the protection of its alpha-amino group with the Fmoc moiety.
Synthesis of 3-(2'-quinolyl)-D-alanine
The precursor amino acid, 3-(2'-quinolyl)-D-alanine, is a non-proteinogenic amino acid that can be synthesized through various organic chemistry routes. One plausible approach involves the asymmetric synthesis from quinoline-2-carboxaldehyde. Due to the D-configuration, a stereoselective method is required.[6]
Fmoc Protection
Once 3-(2'-quinolyl)-D-alanine is obtained, the subsequent step is the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry, typically carried out by reacting the amino acid with an Fmoc-donating reagent in the presence of a base.[7]
A Generalized Protocol for Fmoc Protection:
-
Dissolution: Dissolve 3-(2'-quinolyl)-D-alanine in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Basification: Add a base, such as sodium carbonate or sodium bicarbonate, to deprotonate the amino group, making it nucleophilic.
-
Fmocylation: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a solvent like dioxane to the reaction mixture at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.
-
Work-up and Purification: Once the reaction is complete, the mixture is typically acidified, and the product is extracted with an organic solvent like ethyl acetate. The crude product is then purified by crystallization or column chromatography to yield pure this compound.
Caption: A simplified workflow for the synthesis of this compound.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound is designed for use in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry.[8] The general cycle of SPPS involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
The SPPS Cycle: A Step-by-Step Protocol
The incorporation of this compound follows the standard Fmoc-SPPS cycle, which consists of two main steps: Fmoc deprotection and coupling.
1. Fmoc Deprotection:
-
Reagent: A solution of 20% piperidine in N,N-dimethylformamide (DMF).
-
Procedure:
-
The resin-bound peptide is washed with DMF.
-
The deprotection solution is added to the resin, and the mixture is agitated for a specified time (typically 5-20 minutes).
-
The resin is then thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
-
Causality: The basic nature of piperidine facilitates the removal of the base-labile Fmoc group, exposing the free N-terminal amine for the next coupling step.
2. Coupling:
-
Activation: The carboxylic acid of the incoming this compound must be activated to facilitate the formation of the amide bond. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). Alternatively, uronium/aminium-based coupling reagents like HATU, HBTU, or HCTU are widely used for their high efficiency.[2]
-
Procedure:
-
A solution of this compound, the coupling reagent, and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF is prepared.
-
This "coupling cocktail" is added to the resin with the free N-terminal amine.
-
The reaction is allowed to proceed with agitation for a period ranging from 30 minutes to several hours, depending on the coupling efficiency.
-
-
Causality and Considerations: The bulky quinolyl side chain of this compound may cause steric hindrance, potentially slowing down the coupling reaction.[9] Therefore, it is advisable to:
-
Use a more potent coupling reagent like HATU or HCTU.
-
Employ a pseudo-proline dipeptide strategy if the preceding amino acid is a serine or threonine to disrupt potential peptide aggregation.
-
Consider a double coupling, where the coupling step is repeated to ensure complete reaction.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test to check for the presence of free primary amines.
-
Caption: The iterative cycle of Fmoc solid-phase peptide synthesis (SPPS).
Applications in Drug Development and Research
The incorporation of this compound into peptide sequences opens up avenues for the development of novel therapeutic agents and research tools. The quinoline moiety can influence the peptide's conformation, stability, and interaction with biological targets.
Potential Therapeutic Applications:
-
Antimicrobial Peptides: The quinoline scaffold is present in many antimicrobial agents.[10] Peptides containing quinolylalanine may exhibit enhanced antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential cellular processes.[11]
-
Anticancer Peptides: Numerous quinoline derivatives have demonstrated potent anticancer activity.[12] Incorporating quinolylalanine into peptides could lead to the development of novel anticancer peptides that target cancer cells with high specificity.[2][13]
-
Neurological Peptides: Quinoline derivatives have been investigated for their effects on the central nervous system.[14] Peptides containing this moiety could be designed to interact with specific receptors or enzymes in the brain, offering potential treatments for neurological disorders.[12][15][16]
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced peptides. Its unique quinoline side chain provides a strategic tool for medicinal chemists and peptide scientists to design novel peptides with potentially enhanced biological activities and improved pharmacokinetic properties. While its synthesis and incorporation into peptides require careful consideration of steric effects, the potential rewards in terms of discovering new therapeutic leads make it a compelling choice for innovative peptide research and development. As the field of peptide therapeutics continues to expand, the use of such non-canonical amino acids will undoubtedly play a pivotal role in shaping the future of medicine.
References
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]
-
Kukowska-Kaszuba, M. (2017). Amino acid or peptide conjugates of acridine/acridone and quinoline/quinolone-containing drugs. A critical examination of their clinical effectiveness within a twenty-year timeframe in antitumor chemotherapy and treatment of infectious diseases. European Journal of Pharmaceutical Sciences, 109, 374-388. [Link]
-
Li, W., et al. (2017). Highly efficient antibacterial diblock copolypeptides based on lysine and phenylalanine. Journal of Polymer Science Part A: Polymer Chemistry, 55(21), 3539-3547. [Link]
-
Li, Y., et al. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. Archiv der Pharmazie, 355(8), 2200096. [Link]
-
Martens, H., et al. (2018). (Neuro) Peptides, Physical Activity, and Cognition. International journal of molecular sciences, 19(11), 3333. [Link]
-
Hancock, R. E., & Sahl, H. G. (2006). Antimicrobial and host-defense peptides as new anti-infective therapeutic strategies. Nature biotechnology, 24(12), 1551-1557. [Link]
-
Gaspar, D., et al. (2013). The role of anti-cancer peptides in the development of novel cancer therapeutics. Granzyme B, 8, 1. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Zhang, L., et al. (2020). Neuroprotective Effects of Brain-Gut Peptides: A Potential Therapy for Parkinson's Disease. Frontiers in neuroscience, 14, 583. [Link]
-
Sharma, K., et al. (2021). Peptide Based Therapy for Neurological Disorders. Current drug targets, 22(14), 1646-1658. [Link]
-
ResearchGate. Comparison of chromatograms of FMOC-DL-Alanine-OH in RP-HPLC and SFC. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Harrington Discovery Institute. (2022, October 28). Targeting Cancer with Innovative Peptide PROTACs [Video]. YouTube. [Link]
-
Migoń, D., & Neubauer, D. (2018). Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics. Molecules (Basel, Switzerland), 23(7), 1649. [Link]
-
Ghosh, J. K., et al. (2017). Selective phenylalanine to proline substitution for improved antimicrobial and anticancer activities of peptides designed on phenylalanine heptad repeat. Acta biomaterialia, 56, 62-76. [Link]
-
University of Missouri System. (2025, November 5). Developing New Synthetic Methods of Peptide Antibiotic Discovery | Justin Randall, PhD [Video]. YouTube. [Link]
-
Sinoway. (2022, September 9). Application And Preparation Method Of D-alanine. [Link]
-
AAPPTec. Fmoc-2-Nal-OH. [Link]
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- 10. Amino acid or peptide conjugates of acridine/acridone and quinoline/quinolone-containing drugs. A critical examination of their clinical effectiveness within a twenty-year timeframe in antitumor chemotherapy and treatment of infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly efficient antibacterial diblock copolypeptides based on lysine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effects of Brain-Gut Peptides: A Potential Therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Potentials of Neuropeptides as Therapeutic Agents for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Peptide Based Therapy for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Fmoc-β-(2-quinolyl)-D-alanine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for Fmoc-β-(2-quinolyl)-D-alanine, a valuable unnatural amino acid for peptide synthesis and drug discovery. The synthesis is strategically designed in a multi-step sequence, commencing with the construction of the quinoline heterocycle via a Friedländer annulation, followed by the asymmetric formation of the β-amino acid core through a stereoselective Michael addition. The guide culminates with the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) moiety. Each section delves into the mechanistic underpinnings of the reactions, provides detailed, step-by-step experimental protocols, and addresses potential challenges and optimization strategies. This document is intended to serve as a practical resource for researchers in organic and medicinal chemistry, facilitating the synthesis of this and structurally related compounds.
Introduction: The Significance of Fmoc-β-(2-quinolyl)-D-alanine
Unnatural amino acids are powerful tools in drug discovery and chemical biology, offering the ability to introduce novel structural and functional motifs into peptides and other bioactive molecules. The incorporation of the quinoline moiety, a privileged scaffold in medicinal chemistry, into a D-β-alanine backbone bestows unique conformational constraints and potential for novel molecular interactions. The D-configuration can enhance proteolytic stability, a crucial attribute for peptide-based therapeutics. The Fmoc protecting group makes this building block directly amenable to solid-phase peptide synthesis (SPPS), allowing for its site-specific incorporation into peptide chains.[1][]
This guide outlines a rational and efficient synthetic approach to Fmoc-β-(2-quinolyl)-D-alanine, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of the target molecule, Fmoc-β-(2-quinolyl)-D-alanine, suggests a convergent synthetic strategy. The final Fmoc protection is a standard procedure. The key challenges lie in the stereoselective construction of the β-amino acid and the synthesis of the quinoline precursor.
Our proposed forward synthesis is outlined below:
Figure 1: Proposed Synthetic Workflow for Fmoc-β-(2-quinolyl)-D-ala-oh.
Experimental Section: A Step-by-Step Guide
Step 1: Synthesis of 2-Methylquinoline via Friedländer Annulation
The Friedländer annulation is a classic and efficient method for the synthesis of quinolines.[3][4][5][6] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, in this case, ethyl acetoacetate.
Reaction Mechanism:
Figure 2: Mechanism of the Friedländer Annulation.
Experimental Protocol:
-
To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq) or a Lewis acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ethyl 2-methylquinoline-3-carboxylate.
Expertise & Experience Insights:
-
The choice of catalyst can influence the reaction rate and yield. For substrates with sensitive functional groups, milder catalysts may be necessary.
-
Solvent choice is also critical; while ethanol is commonly used, other high-boiling point solvents can be employed to increase the reaction rate.
Step 2 & 3: Hydrolysis and Esterification
The resulting ester is hydrolyzed to the corresponding carboxylic acid, which is then re-esterified to the methyl ester to prepare for the subsequent asymmetric reaction.
Experimental Protocol:
-
Hydrolysis: Dissolve the ethyl 2-methylquinoline-3-carboxylate in a mixture of ethanol and aqueous sodium hydroxide (2 M) and heat to reflux for 2 hours. Acidify the cooled reaction mixture with HCl (2 M) to precipitate the carboxylic acid. Filter, wash with water, and dry.
-
Esterification: Suspend the 2-methylquinoline-3-carboxylic acid in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture for 8-12 hours. Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield methyl 2-methylquinoline-3-carboxylate.
Step 4 & 5: Asymmetric Aza-Michael Addition for Chiral Amine Synthesis
This is the key stereochemistry-determining step. An asymmetric aza-Michael addition of a nucleophile to a chiral imine derived from 2-methylquinoline-3-carbaldehyde (obtained by reduction of the ester) can be employed. Alternatively, a more direct approach involves the conjugate addition of a chiral amine to an α,β-unsaturated ester derived from 2-formylquinoline. For this guide, we will focus on a catalytic asymmetric Michael addition, which is a powerful tool for the enantioselective synthesis of β-amino acids.[7][8][9]
Reaction Principle:
Figure 3: Catalytic Asymmetric Aza-Michael Addition.
Experimental Protocol:
-
Prepare the α,β-unsaturated ester by a Horner-Wadsworth-Emmons reaction of 2-formylquinoline with a suitable phosphonate reagent.
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst (e.g., a cinchona alkaloid derivative or a chiral phosphoric acid, 0.1 eq) in a suitable solvent (e.g., toluene or dichloromethane).
-
Add the α,β-unsaturated ester (1.0 eq) and the nitrogen nucleophile (e.g., tert-butyl carbamate, 1.2 eq).
-
Stir the reaction at the specified temperature (often sub-ambient) and monitor by chiral HPLC to determine enantiomeric excess (ee).
-
Upon completion, quench the reaction and purify the product by column chromatography.
Trustworthiness and Self-Validation:
-
The enantioselectivity of this reaction is highly dependent on the catalyst, solvent, temperature, and substrate. It is crucial to screen these parameters to achieve optimal results.
-
The absolute configuration of the product should be determined by comparison to known compounds or by X-ray crystallography of a suitable derivative.
Step 6: Deprotection
The protecting groups on the nitrogen and the carboxylic acid are removed to yield the free β-(2-quinolyl)-D-alanine.
Experimental Protocol:
-
Dissolve the protected β-amino ester in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to obtain the crude amino acid.
Step 7: Fmoc Protection
The final step involves the protection of the amino group with the Fmoc group, making the amino acid ready for use in SPPS.[10][11][12][13]
Experimental Protocol:
-
Dissolve the crude β-(2-quinolyl)-D-alanine in a mixture of 10% aqueous sodium carbonate and dioxane.
-
Cool the solution to 0 °C and add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final product, Fmoc-β-(2-quinolyl)-D-ala-oh.
Causality in Experimental Choices:
-
The use of Fmoc-OSu is a common and effective method for Fmoc protection. The reaction is typically performed in a biphasic system to facilitate the reaction and subsequent workup.
-
Careful control of pH during the workup is essential to ensure the protonation of the carboxylic acid and the precipitation or extraction of the product.
Purification and Characterization
The purity and identity of the synthesized Fmoc-β-(2-quinolyl)-D-alanine must be rigorously confirmed. High-purity Fmoc amino acids are crucial for successful peptide synthesis.
Purification
-
Column Chromatography: Silica gel chromatography is a standard method for purifying the intermediates and the final product.
-
Recrystallization: This technique can be highly effective for obtaining a crystalline and pure final product.
Characterization Data
The following table summarizes the expected analytical data for the final product.
| Analytical Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the quinoline ring protons, the Fmoc group protons, and the protons of the alanine backbone. The chemical shifts and coupling constants will be indicative of the structure. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the Fmoc group. |
| Mass Spectrometry (ESI-MS) | The calculated molecular weight should be observed as the [M+H]⁺ or [M-H]⁻ ion, confirming the molecular formula.[14] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak on a reverse-phase column, indicating high purity. Chiral HPLC can be used to confirm the enantiomeric purity.[15] |
| Melting Point | A sharp melting point range is indicative of a pure crystalline solid. |
Applications in Research and Drug Development
Fmoc-β-(2-quinolyl)-D-alanine is a valuable building block for:
-
Peptide Mimetics: The introduction of this unnatural amino acid can lead to peptides with enhanced biological activity and stability.
-
Novel Drug Candidates: The quinoline moiety is a known pharmacophore, and its incorporation into peptides can lead to new therapeutic agents.
-
Chemical Biology Probes: This amino acid can be used to create probes for studying biological processes.
Conclusion
This technical guide has provided a detailed and scientifically grounded pathway for the synthesis of Fmoc-β-(2-quinolyl)-D-alanine. By following the outlined protocols and considering the provided insights, researchers can confidently synthesize this valuable compound for their research and development endeavors. The strategic combination of established and modern synthetic methodologies ensures an efficient and stereocontrolled route to this important building block.
References
- Atherton, E., Logan, C. J., & Sheppard, R. C. (1981). Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports: synthesis of substance P and of acyl carrier protein 65–74 decapeptide. Journal of the Chemical Society, Perkin Transactions 1, 538-546.
- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 22(1), 4-27.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Ghosh, A., Sivanandham, V., & Gopi, H. N. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS (n)). Journal of Mass Spectrometry, 46(10), 1056-1063.
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). A straightforward and efficient protocol for the facile synthesis of Fmoc-N-Me-AA-OH using 2-CTC resin as a temporary and reusable protecting group. Molecules, 18(11), 13619-13635.
- Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent advances in the Friedländer reaction. Chemical Reviews, 109(6), 2652-2671.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Shet, M. S., & Murugan, K. (2019). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 19(14), 1716-1742.
- Sibi, M. P., & Asano, Y. (2007). Catalytic asymmetric Michael addition of soft nucleophiles. In Enantioselective Organocatalysis (pp. 411-447). Wiley-VCH Verlag GmbH & Co. KGaA.
- Sivanandaiah, K. M., Suresh Babu, V. V., & Renukeshwar, S. C. (1997). An efficient synthesis of Fmoc-protected β-amino alcohols and peptidyl alcohols from Fmoc-amino acid/peptide acid azides. International journal of peptide and protein research, 49(4), 363-367.
- Tantry, S. J., & Gopi, H. N. (2007). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of peptide science, 13(12), 834-838.
- Vedejs, E., & Fields, S. C. (1997). Synthesis of β-Substituted Alanines via Michael Addition of Nucleophiles to Dehydroalanine Derivatives. The Journal of Organic Chemistry, 62(1), 116-121.
- Wang, Y., & Miller, S. J. (2007). Catalytic asymmetric synthesis of β-aryl-β-amino acids. Journal of the American Chemical Society, 129(44), 13492-13493.
- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
- Xia, Y., & Liu, Z. Y. (2007). Recent advances in the Friedländer annulation. Organic & biomolecular chemistry, 5(12), 1849-1860.
- Yoo, W. J., & Li, C. J. (2006). Highly efficient Friedländer annulation catalyzed by triflates. The Journal of organic chemistry, 71(16), 6266-6268.
- Yun, J., & Buchwald, S. L. (2000). A practical and highly efficient method for the determination of enantiomeric excess of amino acids and their derivatives. The Journal of organic chemistry, 65(23), 7673-7676.
- Zare, A., Hasaninejad, A., Moosavi-Zare, A. R., & Parhami, A. (2011). Synthesis of poly-substituted quinolines via Friedlander hetero-annulation reaction using silica-supported P2O5 under solvent-free conditions. Iranian Journal of Chemistry and Chemical Engineering (IJCCE), 30(1), 73-81.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic asymmetric Michael addition of α,β-unsaturated aldehydes to Ni(ii) complexes of the Schiff base of glycine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 14. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Physical appearance of Fmoc-beta-(2-quinolyl)-d-ala-oh white powder
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Spectroscopic Characterization of Fmoc-β-(2-quinolyl)-D-alanine-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for N-α-(9-Fluorenylmethoxycarbonyl)-β-(2-quinolyl)-D-alanine (Fmoc-β-(2-quinolyl)-D-ala-OH). As a crucial building block in peptide synthesis, particularly for the incorporation of non-natural amino acids to modulate peptide structure and function, a thorough understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and process monitoring. This document synthesizes predictive data based on the known spectroscopic behavior of its constituent moieties—the Fmoc protecting group, the D-alanine backbone, and the quinoline side chain—and draws comparisons with structurally similar compounds. Detailed methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopic data are presented, grounded in fundamental chemical principles to provide actionable insights for researchers in the field.
Introduction: The Significance of Fmoc-β-(2-quinolyl)-D-ala-OH in Peptide Chemistry
The incorporation of unnatural amino acids into peptide chains is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and constrain peptide conformation. Fmoc-β-(2-quinolyl)-D-ala-OH is a valuable synthetic building block that introduces a bulky, aromatic, and heterocyclic quinoline moiety. The quinoline group can engage in π-π stacking interactions, act as a metal chelator, and serve as a rigid spacer, thereby influencing the pharmacological properties of the resulting peptide.
Accurate and comprehensive characterization of this reagent is the bedrock of successful peptide synthesis. Spectroscopic techniques provide a non-destructive and highly informative means to verify the chemical identity and purity of Fmoc-β-(2-quinolyl)-D-ala-OH before its use in solid-phase or solution-phase peptide synthesis.
Molecular Structure and Key Spectroscopic Features
The molecular structure of Fmoc-β-(2-quinolyl)-D-ala-OH, with its distinct chemical environments, gives rise to a unique spectroscopic fingerprint. Understanding the contribution of each part of the molecule is key to interpreting the spectral data.
Figure 1. Key structural components of Fmoc-β-(2-quinolyl)-D-ala-OH dictating its spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Fmoc-β-(2-quinolyl)-D-ala-OH, both ¹H and ¹³C NMR will provide detailed information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will be complex due to the numerous aromatic protons of the Fmoc and quinoline groups. The spectrum is best analyzed by considering the distinct regions.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |
| ~12.0 - 13.0 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is typically broad and downfield. |
| ~8.1 - 8.3 | d | 1H | Quinoline-H | Protons on the quinoline ring are deshielded due to aromaticity and the electron-withdrawing nature of the nitrogen atom. |
| ~7.2 - 7.9 | m | 14H | Fmoc & Quinoline Ar-H | A complex multiplet arising from the overlapping signals of the eight protons of the fluorenyl group and the remaining six protons of the quinoline ring. |
| ~5.8 - 6.0 | d | 1H | NH | The amide proton, coupled to the α-proton. Its chemical shift can be solvent-dependent. |
| ~4.5 - 4.7 | m | 1H | α-CH | The proton on the chiral center, coupled to the NH and β-protons. |
| ~4.1 - 4.3 | m | 3H | Fmoc-CH, CH₂ | The methine and methylene protons of the Fmoc group. |
| ~3.4 - 3.6 | m | 2H | β-CH₂ | The diastereotopic methylene protons adjacent to the quinoline ring, coupled to the α-proton. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of Fmoc-β-(2-quinolyl)-D-ala-OH in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred as it can solubilize the compound well and allows for the observation of the carboxylic acid and amide protons.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. If necessary, perform 2D NMR experiments such as COSY and HSQC to aid in the definitive assignment of all proton and carbon signals.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show a large number of signals corresponding to the 27 carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Causality |
| ~172 - 175 | -COOH | The carbonyl carbon of the carboxylic acid. |
| ~156 - 158 | Fmoc C=O | The carbonyl carbon of the carbamate in the Fmoc group. |
| ~120 - 150 | Aromatic C | A series of signals for the aromatic carbons of the Fmoc and quinoline moieties. |
| ~66 - 68 | Fmoc-CH₂ | The methylene carbon of the Fmoc group. |
| ~53 - 56 | α-C | The chiral α-carbon of the alanine backbone. |
| ~46 - 48 | Fmoc-CH | The methine carbon of the Fmoc group. |
| ~38 - 41 | β-C | The β-carbon of the alanine backbone. |
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the compound and for confirming its elemental composition through high-resolution mass spectrometry (HRMS).
Predicted Mass Spectrometric Data
-
Molecular Formula: C₂₇H₂₂N₂O₄
-
Molecular Weight: 438.48 g/mol
-
Expected m/z values:
-
[M+H]⁺: 439.1601 (for C₂₇H₂₃N₂O₄⁺)
-
[M+Na]⁺: 461.1420 (for C₂₇H₂₂N₂NaO₄⁺)
-
[M-H]⁻: 437.1456 (for C₂₇H₂₁N₂O₄⁻)
-
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI mass spectrometer.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes to observe the protonated and deprotonated molecular ions, respectively.
Figure 2. A simplified workflow for obtaining the mass spectrum of the target compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. For a closely related compound, Boc-D-Ala(2'-quinolyl)-OH, a C=O stretch is observed at 1695 cm⁻¹[1]. We can expect similar characteristic vibrational bands for our target molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 (broad) | O-H stretch | Carboxylic Acid |
| ~3050 | C-H stretch (aromatic) | Fmoc & Quinoline |
| ~2950 | C-H stretch (aliphatic) | Alanine, Fmoc |
| ~1720 | C=O stretch | Carboxylic Acid |
| ~1690 | C=O stretch | Carbamate (Fmoc) |
| ~1600, ~1490, ~1450 | C=C stretch | Aromatic rings |
| ~1250 | C-O stretch | Carboxylic Acid, Carbamate |
UV-Visible (UV-Vis) Spectroscopy
The Fmoc group has a strong chromophore, making UV-Vis spectroscopy a useful tool for quantification, for example, in determining the loading of the amino acid onto a solid support in peptide synthesis. The Fmoc group exhibits a characteristic absorbance maximum around 300 nm.
Experimental Protocol: UV-Vis Spectroscopy for Resin Loading Determination
This protocol is adapted from a standard procedure for determining the substitution level of Fmoc-amino acids on a solid support.
-
Sample Preparation: Accurately weigh approximately 10 mg of the Fmoc-β-(2-quinolyl)-D-ala-OH-loaded resin into a vial.
-
Fmoc Cleavage: Add a known volume (e.g., 0.5 mL) of a 20-30% piperidine solution in DMF to the resin.
-
Incubation: Mix and let the vial stand for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Dilution: Add a known volume (e.g., 19.5 mL) of a suitable solvent like absolute ethanol and mix thoroughly.
-
Measurement: Measure the absorbance of the supernatant at 300 nm using a UV-Vis spectrophotometer, with the same solvent mixture as a blank.
-
Calculation: The loading level (in mmol/g) can be calculated using the Beer-Lambert law, with a known extinction coefficient for the dibenzofulvene-piperidine adduct.
Conclusion
The spectroscopic data presented in this guide, while predictive, are based on sound chemical principles and comparisons with closely related, well-characterized molecules. For any new batch of Fmoc-β-(2-quinolyl)-D-ala-OH, it is imperative for the researcher to acquire and interpret their own spectroscopic data to confirm the identity, purity, and suitability of the material for its intended application in peptide synthesis. The combination of NMR, MS, IR, and UV-Vis spectroscopy provides a robust analytical toolkit for the comprehensive characterization of this important synthetic building block.
References
Sources
An In-Depth Technical Guide to Fmoc-β-(2-quinolyl)-D-Ala-OH: Synthesis, Characterization, and Application in Peptide Drug Discovery
This guide provides a comprehensive technical overview of Fmoc-β-(2-quinolyl)-D-Ala-OH, a synthetic amino acid of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its structural attributes, physicochemical properties, and strategic applications, with a particular focus on its role in solid-phase peptide synthesis (SPPS). This document is intended to serve as a practical resource, offering not only procedural details but also the underlying scientific rationale for its use in creating novel peptide-based therapeutics.
Introduction: The Rationale for Incorporating Quinolyl Moieties into Peptides
The quinoline ring system is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drugs with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of quinoline-containing unnatural amino acids, such as Fmoc-β-(2-quinolyl)-D-Ala-OH, into peptide sequences is a strategic approach to modulate the biological and physical properties of the resulting peptides.
The introduction of this D-amino acid can offer several advantages in peptide drug design:
-
Enhanced Proteolytic Stability: Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in vivo. The inclusion of D-amino acids can significantly increase the peptide's half-life, a critical factor for therapeutic efficacy.
-
Conformational Constraint: The bulky and rigid quinolyl side chain can impose specific conformational constraints on the peptide backbone. This can lead to the stabilization of desired secondary structures, such as β-turns or helical motifs, which are often crucial for receptor binding and biological activity.
-
Modulation of Bioactivity: The quinoline moiety itself can participate in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonding. These interactions can enhance the binding affinity and selectivity of the peptide for its biological target.
-
Fine-Tuning of Physicochemical Properties: The presence of the quinoline group can influence the overall solubility, lipophilicity, and pharmacokinetic profile of a peptide.
Physicochemical Properties and Characterization
Fmoc-β-(2-quinolyl)-D-Ala-OH is a white to off-white solid that is soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
| Property | Value | Source |
| Chemical Formula | C₂₇H₂₂N₂O₄ | [1] |
| Molecular Weight | 438.47 g/mol | [1] |
| CAS Number | 214852-58-1 | [1] |
| Appearance | White powder | [1] |
| Storage Temperature | -15°C | [1] |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The ¹H NMR spectrum would show characteristic signals for the protons of the fluorenylmethoxycarbonyl (Fmoc) group, the quinoline ring, and the alanine backbone.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
Synthesis of Fmoc-β-(2-quinolyl)-D-Ala-OH
While Fmoc-β-(2-quinolyl)-D-Ala-OH is commercially available from various suppliers, an understanding of its synthesis is valuable for researchers who may wish to produce it in-house or require analogues. A general synthetic approach for similar Fmoc-protected amino acids involves two key steps: the synthesis of the core amino acid and the subsequent protection of the alpha-amino group with the Fmoc moiety.
A plausible, though not explicitly published, synthetic route for the D-isomer could be adapted from established methods for similar unnatural amino acids. This would likely involve an asymmetric synthesis to establish the D-configuration of the alanine backbone, followed by the introduction of the quinoline moiety and finally the Fmoc protection.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-β-(2-quinolyl)-D-Ala-OH is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[2] The Fmoc group serves as a base-labile protecting group for the α-amino function, allowing for the stepwise elongation of the peptide chain on a solid support.
Experimental Protocol: Incorporation of Fmoc-β-(2-quinolyl)-D-Ala-OH into a Peptide Sequence
The following is a generalized protocol for the manual coupling of Fmoc-β-(2-quinolyl)-D-Ala-OH onto a resin-bound peptide with a free N-terminal amine. This protocol should be optimized based on the specific peptide sequence and the scale of the synthesis.
Materials:
-
Fmoc-β-(2-quinolyl)-D-Ala-OH
-
Peptide-resin with a free N-terminus
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)
-
Anhydrous N,N-dimethylformamide (DMF)
-
20% (v/v) piperidine in DMF for Fmoc deprotection
-
Washing solvents (DMF, dichloromethane (DCM), isopropanol (IPA))
-
Kaiser test kit for monitoring the coupling reaction
Workflow Diagram:
Caption: A generalized workflow for the incorporation of Fmoc-β-(2-quinolyl)-D-Ala-OH in SPPS.
Step-by-Step Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Coupling: a. In a separate vial, dissolve 3-5 equivalents of Fmoc-β-(2-quinolyl)-D-Ala-OH and a corresponding amount of your chosen coupling reagent (e.g., HBTU) in DMF. b. Add 6-10 equivalents of a suitable base (e.g., DIPEA) to the activated amino acid solution. c. Immediately add the activated amino acid solution to the resin. d. Agitate the reaction mixture at room temperature for 1-2 hours. Due to the steric bulk of the quinolyl side chain, a longer coupling time or the use of a more potent coupling reagent like HATU may be necessary to ensure complete reaction.[3]
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
-
Capping (Optional): If a small amount of unreacted amine groups remains after the second coupling, they can be capped by treating the resin with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
-
Chain Elongation: The resin is now ready for the deprotection and coupling of the next Fmoc-amino acid in the sequence.
Causality Behind Experimental Choices
-
Choice of Coupling Reagent: For sterically hindered amino acids like Fmoc-β-(2-quinolyl)-D-Ala-OH, standard coupling reagents such as HBTU are often effective. However, if slow coupling kinetics are observed, switching to a more reactive uronium salt like HATU, which forms a more reactive OAt-active ester, is recommended. The use of carbodiimides like DIC in the presence of an additive like Oxyma Pure is another excellent, low-racemization option.
-
Choice of Base: DIPEA is a commonly used base in SPPS. However, for sensitive amino acids or to minimize the risk of side reactions, a less nucleophilic base such as 2,4,6-collidine may be preferred.
-
Double Coupling: For bulky and difficult-to-couple amino acids, a double coupling (repeating the coupling step with a fresh portion of activated amino acid) is a common strategy to drive the reaction to completion.
-
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate the coupling of sterically hindered amino acids, reducing reaction times and potentially improving coupling efficiency.[3]
Potential Applications in Drug Development
The unique properties imparted by the quinolyl moiety make Fmoc-β-(2-quinolyl)-D-Ala-OH an attractive building block for the development of peptide-based drugs with improved therapeutic profiles. Potential applications include:
-
Development of Protease-Resistant Peptides: The incorporation of this D-amino acid can enhance the metabolic stability of peptide drug candidates.
-
Design of Constrained Peptides: The quinolyl side chain can be used to induce specific secondary structures, leading to peptides with higher affinity and selectivity for their targets.
-
Generation of Novel Bioactive Peptides: The quinoline ring can participate in key binding interactions, potentially leading to the discovery of novel peptide agonists or antagonists for a variety of receptors.
Conclusion
Fmoc-β-(2-quinolyl)-D-Ala-OH is a valuable tool for peptide chemists and drug discovery scientists. Its unique structural features provide a means to rationally design peptides with enhanced stability, defined conformations, and potentially novel biological activities. While the incorporation of this sterically hindered amino acid may require some optimization of standard SPPS protocols, the potential benefits for the resulting peptide therapeutics are significant. As the demand for more stable and potent peptide drugs continues to grow, the use of unnatural amino acids like Fmoc-β-(2-quinolyl)-D-Ala-OH will undoubtedly play an increasingly important role in the future of drug development.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
Sources
Methodological & Application
Application Notes & Protocols: Efficient Coupling of Fmoc-β-(2-quinolyl)-D-Ala-OH in Solid-Phase Peptide Synthesis
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including their potency, stability, and conformational behavior. Fmoc-β-(2-quinolyl)-D-Ala-OH, a derivative of alanine bearing a bulky, aromatic quinolyl moiety on its β-carbon, is a prime example of such a building block. Its integration can impart unique structural constraints and potential for novel molecular interactions. However, the very feature that makes this amino acid attractive—the sterically demanding quinolyl group—presents a significant challenge during Solid-Phase Peptide Synthesis (SPPS). The steric hindrance proximal to the carboxylic acid can impede the approach of the resin-bound free amine, leading to sluggish and incomplete coupling reactions. This, in turn, can result in deletion sequences and a final product that is difficult to purify.
This comprehensive guide provides a detailed analysis of coupling reagent selection and optimized protocols to overcome the challenges associated with the incorporation of Fmoc-β-(2-quinolyl)-D-Ala-OH into peptide chains. We will delve into the mechanistic rationale behind our recommendations, offering field-proven insights to ensure high coupling efficiency and peptide purity.
The Challenge: Steric Hindrance of the Quinolyl Moiety
The primary obstacle in the efficient coupling of Fmoc-β-(2-quinolyl)-D-Ala-OH is the steric bulk of the quinolyl group. This large, rigid aromatic system shields the carboxyl group, making it difficult for the nucleophilic amine of the growing peptide chain to attack the activated ester intermediate. Standard coupling reagents, such as DIC/HOBt, may prove insufficient, leading to low yields and the accumulation of undesired side products. Therefore, the use of more potent activating agents is not just recommended, but essential for successful synthesis.
Selecting the Optimal Coupling Reagent: A Comparative Analysis
For sterically hindered amino acids, the choice of coupling reagent is critical.[1] In-situ activating reagents, particularly those based on phosphonium or aminium salts, have demonstrated superior performance in facilitating difficult couplings. These reagents rapidly convert the protected amino acid into a highly reactive activated species, driving the reaction towards completion. Below is a comparative analysis of recommended coupling reagents for Fmoc-β-(2-quinolyl)-D-Ala-OH.
| Coupling Reagent | Acronym | Activating Species | Key Advantages | Considerations |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | OBt active ester | High reactivity, reduced risk of toxic byproducts compared to BOP.[2] | - |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | OAt active ester | Forms a more reactive OAt ester due to the lower pKa of HOAt, which also provides anchimeric assistance. | Higher cost. |
| (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | OBt active ester | A widely used and effective coupling reagent for many applications. | May be less effective than HATU for extremely difficult couplings. |
| 1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholin-methanaminium hexafluorophosphate | COMU | OxymaPure active ester | High coupling efficiency comparable to HATU, with improved safety profile (avoids explosive HOBt/HOAt).[3] | - |
For the coupling of Fmoc-β-(2-quinolyl)-D-Ala-OH, HATU and PyBOP are highly recommended due to their proven efficacy with sterically hindered amino acids.[4] COMU presents a modern, safer, and equally effective alternative.
Reaction Mechanisms: The "Why" Behind Reagent Choice
Understanding the mechanism of action of these reagents is key to appreciating their efficacy. Both aminium/uronium salts (like HATU and HBTU) and phosphonium salts (like PyBOP) function by creating a highly reactive acyl-intermediate.
Figure 1: Generalized workflow for the activation and coupling of a sterically hindered amino acid in SPPS.
In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylic acid of Fmoc-β-(2-quinolyl)-D-Ala-OH is deprotonated. The coupling reagent then reacts with the carboxylate to form a highly reactive active ester. This intermediate is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide, forming the desired peptide bond. The superiority of HATU lies in the formation of an OAt ester, which is more reactive than the OBt ester formed by HBTU and PyBOP.
Experimental Protocols
The following protocols are designed to maximize the coupling efficiency of Fmoc-β-(2-quinolyl)-D-Ala-OH. It is crucial to ensure all reagents and solvents are of high purity and anhydrous to prevent side reactions.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended as the primary approach for incorporating Fmoc-β-(2-quinolyl)-D-Ala-OH.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-β-(2-quinolyl)-D-Ala-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Pre-activation: In a separate vessel, dissolve 3 equivalents of Fmoc-β-(2-quinolyl)-D-Ala-OH and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA to the solution. Allow the pre-activation to proceed for 5-10 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the swollen resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test (or other appropriate colorimetric test) to monitor the reaction progress.[5] For such a sterically hindered amino acid, a negative or very faint positive result is desired.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Double Coupling (if necessary): If the Kaiser test remains strongly positive, a second coupling is recommended. Repeat steps 3-5.
Figure 2: Workflow for HATU-mediated coupling of Fmoc-β-(2-quinolyl)-D-Ala-OH.
Protocol 2: PyBOP-Mediated Coupling
PyBOP is another excellent choice for this challenging coupling.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-β-(2-quinolyl)-D-Ala-OH
-
PyBOP
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Coupling Solution Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-β-(2-quinolyl)-D-Ala-OH and 3 equivalents of PyBOP in DMF.
-
Coupling: Add the amino acid/PyBOP solution to the swollen resin. Then, add 6 equivalents of DIPEA to the reaction vessel. Agitate at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction completion using the Kaiser test.
-
Washing: Upon completion, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Double Coupling (if necessary): If the coupling is incomplete, perform a second coupling by repeating steps 3-5.
Troubleshooting and Advanced Strategies
-
Incomplete Coupling: If double coupling with HATU or PyBOP is still insufficient, consider increasing the coupling time or temperature (e.g., to 40-50°C). However, be mindful that elevated temperatures can increase the risk of racemization.
-
Aggregation: The hydrophobic nature of the quinolyl group may contribute to peptide aggregation on the solid support, further hindering the reaction. If aggregation is suspected, consider using a more polar solvent mixture (e.g., DMF/NMP) or incorporating a chaotropic salt like LiCl into the coupling solution.
-
Microwave-Assisted SPPS: The use of a microwave peptide synthesizer can significantly accelerate the coupling of sterically hindered amino acids by providing controlled heating, which can help to overcome the activation energy barrier of the reaction.
Conclusion
The successful incorporation of Fmoc-β-(2-quinolyl)-D-Ala-OH into peptide sequences is readily achievable with the appropriate selection of coupling reagents and optimized protocols. The steric hindrance posed by the quinolyl moiety necessitates the use of potent activating agents such as HATU or PyBOP. By understanding the mechanistic principles and adhering to the detailed protocols provided in these application notes, researchers can confidently synthesize novel peptides containing this valuable unnatural amino acid, paving the way for the development of new and improved therapeutic agents.
References
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12). ACS Publications.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- Biron, E., et al. (2005, May 20). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Wikipedia. (n.d.). PyBOP.
- Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters, 31(2), 205-208.
- Carpino, L. A., et al. (1993). (1H-1,2,3-Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium Hexafluorophosphate. Angewandte Chemie International Edition in English, 32(10), 1419-1421.19-1421.
Sources
Application Note: High-Efficiency Fmoc Deprotection Strategies for Quinolyl-Modified Peptides
Executive Summary
The incorporation of quinolyl moieties (e.g., 3-(2-quinolyl)-L-alanine, 8-hydroxyquinoline derivatives) into peptide backbones is a critical strategy for developing fluorescent probes and metal-chelating therapeutic agents. However, the planar, hydrophobic nature of the quinoline ring system introduces significant synthetic challenges. These residues promote strong intermolecular
This guide details optimized deprotection protocols specifically designed to overcome quinolyl-induced aggregation while preventing base-catalyzed side reactions such as aspartimide formation, which is exacerbated by the steric bulk of quinolyl residues.
The Challenge: Quinolyl-Induced Aggregation
Standard Fmoc deprotection utilizes 20% piperidine in DMF.[1][2] While effective for standard sequences, this reagent often fails for quinolyl-modified peptides due to two synergistic factors:
-
Steric Shielding: The bulky quinoline ring hinders the approach of the secondary amine to the Fmoc-carbonyl.
-
Solvation Collapse: The hydrophobic quinolyl side chains drive the peptide chains to aggregate, expelling the solvent (DMF) and the deprotection base from the resin matrix.
Impact: This results in "deletion sequences" (missing amino acids) or truncated peptides, which are often difficult to separate from the full-length product during HPLC purification.
Visualizing the Problem
The following diagram illustrates how quinolyl stacking blocks deprotection reagents.
Figure 1: Mechanism of Quinolyl-induced aggregation leading to synthetic failure.
Reagent Selection and Chemistry
To overcome these barriers, we must utilize stronger, non-nucleophilic bases to drive the reaction, often supplemented with chaos-inducing agents or acidic buffers to suppress side reactions.
Table 1: Comparative Deprotection Reagents[3][4]
| Reagent Cocktail | Base Strength (pKa) | Aggregation Breaking | Side Reaction Risk (Aspartimide) | Recommended Use |
| 20% Piperidine/DMF | 11.1 | Low | Moderate | Standard residues only. |
| 2% DBU / 2% Piperidine | 13.5 (DBU) | High | High | Quinolyl peptides without Asp/Asn/Gly motifs. |
| 0.1M HOBt / 20% Piperidine | 11.1 | Moderate | Low | Quinolyl peptides with Asp/Asn adjacent. |
| Piperazine / DBU / 1% FA | Mixed | High | Very Low | Gold Standard for complex Quinolyl sequences. |
Detailed Protocols
Protocol A: The "Power Cocktail" (For Hydrophobic Sequences)
Use this protocol when the peptide sequence contains Quinolyl residues but lacks Aspartic Acid (Asp) or Asparagine (Asn), minimizing the risk of aspartimide formation.
Reagents:
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Strong non-nucleophilic base.[2][3]
-
Piperidine: Acts as a scavenger for the dibenzofulvene byproduct.
-
DMF: Peptide synthesis grade (amine-free).
Preparation (100 mL):
-
Measure 2.0 mL of DBU.
-
Measure 2.0 mL of Piperidine.
-
Dilute to 100 mL with DMF.
-
Note: Prepare fresh daily to prevent carbonate formation.
Workflow:
-
Drain the reaction vessel.
-
Wash resin 1x with DMF.
-
Add "Power Cocktail" (10 mL per gram of resin).
-
Incubate for 5 minutes with agitation (nitrogen bubbling or shaking).
-
Drain and Repeat for 10 minutes .
-
Wash thoroughly (5x with DMF) to remove all traces of DBU (crucial before coupling).
Protocol B: The "Safe-Guard" Cocktail (For Asp-Containing Sequences)
Use this protocol if the Quinolyl residue is present alongside Asp/Asn/Gly. The steric bulk of the Quinolyl group forces the backbone into a "turn" conformation, drastically increasing the rate of aspartimide formation (ring closure).
Mechanism: The addition of HOBt (1-Hydroxybenzotriazole) or Formic Acid (FA) protonates the backbone amides, suppressing the base-catalyzed ring closure without significantly hindering Fmoc removal.
Reagents:
Preparation (100 mL):
-
Dissolve 5.0 g Piperazine in 80 mL DMF.
-
Add 1.0 mL DBU.
-
Add 1.0 mL Formic Acid (98%).
-
Adjust volume to 100 mL with DMF.
Workflow:
-
Drain reaction vessel.
-
Add "Safe-Guard" Cocktail.
-
Incubate for 3 minutes .
-
Drain and Repeat for 12 minutes .
-
Wash 6x with DMF (Piperazine is harder to wash out than piperidine).
Process Control & Decision Logic
Do not apply a "one size fits all" approach. Use the following logic flow to determine the optimal condition for each synthesis cycle.
Figure 2: Decision matrix for selecting deprotection cocktails based on sequence composition.
Troubleshooting & Quality Control
UV Monitoring (The Fulvene Test)
Because Quinolyl residues are often fluorophores, they may interfere with standard UV monitoring if the wavelengths overlap.
-
Standard Fmoc Monitoring: 301 nm (dibenzofulvene adduct).
-
Quinolyl Interference: Quinolines absorb strongly in the 300-350 nm range.
-
Solution: Monitor deprotection at 365 nm or 390 nm where the fulvene-piperidine adduct still absorbs, but the quinoline interference is often lower (verify the specific absorption spectrum of your derivative).
The "Blue Test" (Chloranil)
For secondary amines (like Proline or N-alkylated residues), the Kaiser test is ineffective. If your Quinolyl residue is N-alkylated:
-
Use the Chloranil Test .
-
Positive (Free amine): Blue/Green resin beads.
-
Negative (Protected): Colorless/Yellow beads.
References
-
Wade, J. D., et al. (1991).[3] "Use of DBU for Fmoc deprotection in solid phase peptide synthesis." Peptide Research, 4(3), 194-199.
-
Paradisi, K., et al. (2025). "Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis." Radboud Repository.
-
Fields, G. B. (1997).[7] "Methods for Removing the Fmoc Group." Methods in Enzymology, 289, 44-67.
-
Sampson, W. R., et al. (2020). "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides." Frontiers in Bioengineering and Biotechnology.
-
Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis - Technical Bulletin."
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
The Strategic Incorporation of Fmoc-β-(2-quinolyl)-D-Ala-OH in Modern Drug Development: A Guide for Researchers
Introduction: The Power of Non-Natural Amino Acids in Peptide Therapeutics
In the landscape of contemporary drug discovery, peptides represent a rapidly expanding class of therapeutics, lauded for their high specificity and potency.[1] However, native peptides often suffer from limitations such as poor metabolic stability and bioavailability. The introduction of non-natural amino acids into peptide sequences is a powerful strategy to overcome these hurdles, offering a gateway to novel therapeutics with enhanced pharmacological profiles.[2][3] Among the vast arsenal of synthetic amino acids, Fmoc-β-(2-quinolyl)-D-Ala-OH stands out as a building block of significant interest. This molecule uniquely combines the conformational rigidity and versatile bioactivity of the quinoline moiety with the enzymatic resistance conferred by a D-amino acid configuration.
This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the applications of Fmoc-β-(2-quinolyl)-D-Ala-OH, complete with detailed protocols for its incorporation into peptide chains and subsequent biological evaluation. Our focus is on the practical application and the scientific rationale behind the experimental choices, empowering you to leverage this unique building block in your research endeavors.
The Significance of the Quinolyl Moiety: A Privileged Scaffold in Medicinal Chemistry
The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can interact with a wide range of biological targets.[4] Quinoline and its derivatives have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer: Certain quinoline alkaloids, like camptothecin, are potent anticancer agents.[5]
-
Antimalarial: Quinine, a quinoline alkaloid, has been a cornerstone in the treatment of malaria for centuries.[5][6]
-
Antibacterial and Antifungal: The quinoline nucleus is found in numerous synthetic and natural antimicrobial compounds.[7][8]
-
Anti-inflammatory: Many quinoline derivatives exhibit significant anti-inflammatory properties.[6][8]
-
Antiviral: The versatility of the quinoline scaffold has been exploited in the development of antiviral agents.[5]
By incorporating Fmoc-β-(2-quinolyl)-D-Ala-OH into a peptide sequence, researchers can impart these desirable biological properties to the parent peptide, potentially creating novel drug candidates with enhanced efficacy.[9] The D-configuration of the alanine backbone further contributes to the peptide's stability by making it resistant to degradation by proteases.
Fmoc-Solid-Phase Peptide Synthesis (SPPS): The Engine of Peptide Drug Discovery
The primary application of Fmoc-β-(2-quinolyl)-D-Ala-OH is in Fmoc-based solid-phase peptide synthesis (SPPS).[10] SPPS is the cornerstone of modern peptide synthesis, allowing for the stepwise assembly of amino acids into a desired peptide sequence on a solid support (resin).[11] The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the N-terminus of the amino acids is favored due to the mild basic conditions required for its removal, which preserves the integrity of sensitive peptide chains.[12][13]
The purity of the Fmoc-amino acid building blocks is paramount for the success of SPPS. High-purity reagents, like those offered by various chemical suppliers, ensure higher yields and easier purification of the final peptide.[14]
Workflow for Solid-Phase Peptide Synthesis using Fmoc-β-(2-quinolyl)-D-Ala-OH
The following diagram illustrates the general workflow for incorporating Fmoc-β-(2-quinolyl)-D-Ala-OH into a peptide sequence using SPPS.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis and preliminary biological evaluation of a peptide containing β-(2-quinolyl)-D-alanine.
Protocol 1: Solid-Phase Synthesis of a Quinoline-Containing Peptide
This protocol outlines the manual synthesis of a model pentapeptide (e.g., Tyr-Gly-Gly-Phe-Quin) on a Rink Amide resin.
Materials and Reagents:
-
Rink Amide MBHA resin (0.5-1.0 mmol/g loading)
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Gly-OH
-
Fmoc-Phe-OH
-
Fmoc-β-(2-quinolyl)-D-Ala-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Methanol
-
Diethyl ether, cold
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin (e.g., 0.1 mmol) in the synthesis vessel.
-
Add DMF (5 mL) and shake for 30 minutes to swell the resin.
-
Drain the DMF.
-
-
Initial Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (5 mL) to the resin.
-
Shake for 5 minutes. Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Coupling of the First Amino Acid (Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents to the resin loading), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF (2 mL).
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours.
-
To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Subsequent Amino Acid Couplings (Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-β-(2-quinolyl)-D-Ala-OH, Fmoc-Tyr(tBu)-OH):
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM (5 x 5 mL) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (5 mL) to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
-
Analysis:
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Protocol 2: In Vitro Antibacterial Assay (Broth Microdilution)
This protocol describes a method to assess the antibacterial activity of the synthesized quinoline-containing peptide.
Materials and Reagents:
-
Synthesized quinoline-containing peptide
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., sterile water or DMSO)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of the synthesized peptide in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of the peptide stock solution in MHB in the 96-well plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Include wells for a positive control (bacteria with antibiotic), a negative control (bacteria with vehicle), and a sterility control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.
-
Data Presentation
The results of the antibacterial assay can be summarized in a table for easy comparison.
| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
| Quinoline-Peptide 1 | 16 | 8 |
| Control Peptide (without Quinoline) | >128 | >128 |
| Ciprofloxacin | 0.015 | 0.25 |
Conclusion and Future Directions
Fmoc-β-(2-quinolyl)-D-Ala-OH is a valuable and versatile building block for the development of novel peptide-based therapeutics. Its incorporation can enhance the biological activity and metabolic stability of peptides, opening up new avenues for drug discovery in areas such as oncology, infectious diseases, and inflammation. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the potential of this unique non-natural amino acid in their own research and development programs. Future work could involve the synthesis of a library of quinoline-containing peptides with varying sequences to explore the structure-activity relationship and optimize for potency and selectivity.
References
- Zhou, Y., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews, 38(3), 827-877.
- Fairlie, D. P., & Dantas de Oliveira, P. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-430.
-
ResearchGate. (2020). An Extensive Review on Biological Interest of Quinoline and Its Analogues. Retrieved from [Link]
- Google Patents. (2020). CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
ResearchGate. (2004). (PDF) The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-D-2-Nal-OH [138774-94-4]. Retrieved from [Link]
-
ACS Omega. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. Retrieved from [Link]
-
Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]
-
ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
- Google Patents. (2010). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
-
National Institutes of Health. (2000). Introduction to Peptide Synthesis. Retrieved from [Link]
-
PubMed. (2018). Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
PubMed Central. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-D-Alanine: A High-Purity Building Block for Advanced Peptide Synthesis and Drug Discovery. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 9. chemimpex.com [chemimpex.com]
- 10. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Automated Peptide Synthesizers [peptidemachines.com]
- 12. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
- 14. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
Application Notes and Protocols: Fmoc-beta-(2-quinolyl)-D-ala-oh as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Cellular Processes with a Novel Fluorescent Amino Acid
In the intricate landscape of cellular biology and drug discovery, the ability to observe molecular interactions in real-time is paramount. Fluorescent molecular probes have emerged as indispensable tools for elucidating these complex processes.[1][2][3] Here, we introduce Fmoc-beta-(2-quinolyl)-D-ala-oh, a non-canonical amino acid with intrinsic fluorescence, designed to be a versatile tool for researchers. This molecule combines the utility of a standard building block for solid-phase peptide synthesis (SPPS) with the power of a fluorescent reporter group.[4]
The quinoline moiety endows this amino acid with its fluorescent properties, making it a valuable probe for a range of applications, from studying peptide-protein interactions to cellular imaging.[1][3][5][6][7] The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its direct incorporation into peptides using standard and widely practiced Fmoc-based solid-phase synthesis protocols.[4][8][9] This application note provides a comprehensive guide to the properties, applications, and detailed protocols for utilizing this compound as a powerful molecular probe.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective implementation in experimental design.
| Property | Value | Source |
| Chemical Name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(quinolin-2-yl)propanoic acid | [10] |
| Synonyms | FMOC-D-ALA(2'-QUINOLYL)-OH | [10] |
| CAS Number | 214852-58-1 | [10] |
| Molecular Formula | C27H22N2O4 | |
| Molecular Weight | 438.48 g/mol | |
| Physical Form | Solid | |
| Purity | ≥98% | |
| Storage Temperature | 4°C | |
| Boiling Point | 685.5 ± 55.0 °C at 760 mmHg |
Spectroscopic Characteristics
| Parameter | Estimated Value | Notes |
| Excitation Maximum (λex) | ~315 - 340 nm | The exact maximum may shift depending on the solvent polarity and pH. |
| Emission Maximum (λem) | ~360 - 450 nm | A significant Stokes shift is expected. The emission is likely to be sensitive to the local environment. |
| Quantum Yield (Φ) | 0.1 - 0.4 | This is an approximation based on similar quinoline derivatives. The quantum yield can be influenced by the peptide sequence and binding to other molecules.[11][12] |
| Fluorescence Lifetime (τ) | 1 - 5 ns | The lifetime is also environmentally sensitive and can be a valuable parameter for advanced fluorescence microscopy techniques.[11] |
Applications in Research and Drug Discovery
The unique properties of this compound open up a myriad of applications in biological and pharmaceutical research.
Peptide Synthesis and Labeling
As an Fmoc-protected amino acid, its primary application is its incorporation into synthetic peptides. This allows for the precise placement of a fluorescent label at a specific position within the peptide sequence, a significant advantage over traditional post-synthetic labeling methods which can be less specific and potentially disruptive to peptide function.[2][4][9]
Probing Peptide-Protein Interactions
Peptides containing this fluorescent probe can be used to study interactions with other proteins. Changes in the fluorescence signal upon binding, such as an increase in intensity or a shift in the emission wavelength, can be used to determine binding affinities and kinetics.[13]
Fluorescence Polarization (FP) Assays
Fluorescence polarization is a powerful technique for studying molecular binding events in solution.[14][15][16][17] A peptide labeled with this compound will have a low polarization value due to its rapid tumbling. Upon binding to a larger protein, the tumbling rate slows down, leading to an increase in the polarization value. This change can be used to quantify binding and screen for inhibitors of the interaction.
Cellular Imaging
The intrinsic fluorescence of the quinoline group allows for the visualization of labeled peptides within living cells.[3][18] This can be used to study peptide uptake, subcellular localization, and trafficking, providing valuable insights into the mechanism of action of cell-penetrating peptides or other biologically active peptides.
Experimental Protocols
The following protocols provide a detailed guide for the use of this compound in various applications.
Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of the fluorescent amino acid into a peptide sequence using standard Fmoc-SPPS chemistry.
Workflow for Peptide Synthesis
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.
Materials:
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
Standard Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Ether for precipitation
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling of this compound: a. In a separate vial, dissolve this compound (3 eq.), HBTU/HATU (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the reaction vessel for 2-4 hours at room temperature. A longer coupling time may be necessary due to the steric bulk of the amino acid.
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Add the cleavage cocktail and incubate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Fluorescence Polarization Assay for a Peptide-Protein Interaction
This protocol describes a competitive fluorescence polarization assay to screen for inhibitors of a known peptide-protein interaction.
Workflow for a Competitive FP Assay
Caption: Principle of a competitive fluorescence polarization assay.
Materials:
-
Purified peptide containing this compound (the "tracer")
-
Purified target protein
-
Test compounds (potential inhibitors)
-
Assay buffer (e.g., PBS or Tris buffer with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
A plate reader capable of measuring fluorescence polarization
Procedure:
-
Determine Optimal Tracer Concentration: Serially dilute the fluorescent peptide in the assay buffer and measure its fluorescence intensity. Choose a concentration that gives a stable and robust signal (typically in the low nanomolar range).
-
Determine Optimal Protein Concentration: In the absence of an inhibitor, titrate the target protein against a fixed concentration of the fluorescent peptide. The optimal protein concentration is typically the one that gives 80% of the maximum polarization signal.
-
Assay Setup: a. Add assay buffer to all wells. b. Add the test compounds at various concentrations to the appropriate wells. c. Add the target protein to all wells except the "tracer only" controls. d. Add the fluorescent peptide to all wells. e. Incubate the plate for the desired time at room temperature, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Data Visualization and Interpretation
The following diagram illustrates a hypothetical signaling pathway that could be investigated using a peptide probe containing this compound.
Hypothetical Signaling Pathway Investigation
Caption: Investigating a kinase-substrate interaction using a fluorescent peptide probe.
In this example, a peptide probe designed to mimic the binding domain of the substrate for a specific kinase is labeled with this compound. A fluorescence polarization assay can then be used to screen for small molecules that disrupt the interaction between the kinase and its substrate.
Conclusion and Future Perspectives
This compound represents a valuable addition to the molecular probe toolkit. Its straightforward incorporation into peptides via standard SPPS and its intrinsic fluorescence provide a powerful platform for a wide range of biological investigations. While the full spectroscopic characterization of this compound warrants further investigation, the principles and protocols outlined in this application note provide a solid foundation for its use in elucidating complex biological systems and accelerating the drug discovery process. Future developments may include the synthesis of analogous probes with different quinoline isomers to fine-tune the spectroscopic properties for specific applications, including multiplexed imaging and FRET-based assays.
References
-
PubChem. Fmoc-beta-Ala-Ala-OH. National Center for Biotechnology Information. Available from: [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Kim, J. Y., et al. (2022). A novel dual-labeled small peptide as a multimodal imaging agent for targeting wild-type EGFR in tumors. PLoS One, 17(2), e0263891.
- Singh, S., et al. (2025).
- Al-Suwaidan, I. A., et al. (2016). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 21(11), 1494.
- Roe, M., et al. (2003). Development of a Fluorescence Polarization Assay for the Molecular Chaperone Hsp90. Journal of Biomolecular Screening, 8(3), 335-341.
- Loffredo, M. R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7500.
- Spring, D. R., et al. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. Molecules, 23(4), 959.
-
Aapptec. Fmoc-Ala-OH [35661-39-3]. Available from: [Link]
-
Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Available from: [Link]
-
ResearchGate. Examples of quinoline-based fluorophores and sensors. Available from: [Link]
- Wester, H. J., et al. (2020). Design, Synthesis, In Vitro and In Vivo Evaluation of Heterobivalent SiFAlin-Modified Peptidic Radioligands Targeting Both Integrin αvβ3 and the MC1 Receptor—Suitable for the Specific Visualization of Melanomas?. Pharmaceuticals, 13(10), 305.
- Arai, T., et al. (2010). A fluorescence polarization-based assay for the identification and evaluation of calmodulin antagonists. Analytical Biochemistry, 405(2), 147-152.
- Ackermann, L., et al. (2021). Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation. Chemical Science, 12(3), 1044-1050.
- Gärditz, C., et al. (2003). On the radiative lifetime, quantum yield and fluorescence decay of Alq in thin films.
- Taylor & Francis Group. Quinoline-Based Fluorescent Probe for Various Applications. In Small Molecule Fluorescent Probes.
- Crimson Publishers. Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Glob J Pharmaceu Sci, 10(4).
- Fani, M., et al. (2012). Multimodal tumor-targeting peptides functionalized with both a radio- and a fluorescent label. EJNMMI Research, 2(1), 1-10.
- Kowalczyk, T., et al. (2020). Increasing the Fluorescence Quantum Yield and Lifetime of the Flavin Chromophore by Rational Design. ChemPhotoChem, 4(11), 896-904.
- BPS Bioscience. (2024, April 4).
- Lam, P. L., et al. (2022). Correction: Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2729.
- Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Cierpicki, T., et al. (2025). NMR-Guided Studies to Establish the Binding Interaction Between a Peptoid and Protein. Journal of the American Chemical Society.
- Thomas, J. A., et al. (2010). Multimodal cell imaging by ruthenium polypyridyl labelled cell penetrating peptides.
-
Aapptec. Fmoc-(FmocHmb)Ala-OH [148515-85-9]. Available from: [Link]
Sources
- 1. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Page loading... [guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. A novel dual-labeled small peptide as a multimodal imaging agent for targeting wild-type EGFR in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 214852-58-1 [amp.chemicalbook.com]
- 11. On the radiative lifetime, quantum yield and fluorescence decay of Alq in thin films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 16. youtube.com [youtube.com]
- 17. NMR-Guided Studies to Establish the Binding Interaction Between a Peptoid and Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multimodal cell imaging by ruthenium polypyridyl labelled cell penetrating peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Analytical techniques for peptides containing quinolylalanine
Application Note & Protocols
Topic: Analytical Strategies for Peptides Incorporating the Unnatural Amino Acid Quinolylalanine
Audience: Researchers, scientists, and drug development professionals engaged in the characterization of modified peptide therapeutics and probes.
Executive Summary
The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, imparting enhanced stability, novel functionalities, and unique structural constraints. Quinolylalanine (Qa), an analogue of tryptophan, introduces a bulky, rigid, and photophysically active quinoline moiety. While advantageous for therapeutic function, its unique properties present distinct challenges and opportunities for analytical characterization. This guide provides a comprehensive overview and detailed protocols for the separation, characterization, and quantification of Qa-containing peptides. We will move beyond standard methodologies to explain the causal reasoning behind specific analytical choices, focusing on High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and intrinsic fluorescence-based techniques. This document is designed to empower researchers to develop robust, self-validating analytical systems for this important class of modified peptides.
The Analytical Imperative of Quinolylalanine
Quinolylalanine's structure, which replaces tryptophan's indole group with a larger quinoline ring, fundamentally alters the peptide's physicochemical properties:
-
Increased Hydrophobicity: The expanded aromatic system significantly increases the peptide's retention in reversed-phase chromatography, requiring tailored gradient methods.
-
Unique Spectroscopic Signature: The quinoline group possesses distinct UV absorbance and intrinsic fluorescence properties, which can be leveraged for highly specific detection and quantification, separate from the common peptide backbone absorbance at ~215 nm.
-
Altered Fragmentation Propensity: The stable aromatic ring can influence fragmentation patterns in tandem mass spectrometry, affecting sequence confirmation.
Understanding these attributes is critical for designing analytical methods that are not only effective but also informative.
Part A: Chromatographic Separation by UHPLC/HPLC
High-performance liquid chromatography is the foundational technique for assessing the purity of synthetic peptides.[1] For Qa-peptides, the choice of stationary and mobile phases is paramount for achieving optimal resolution from closely related impurities, such as deletion or insertion sequences.
Causality Behind Column Selection
The standard C18 (octadecyl) column is the workhorse for peptide separations, relying on hydrophobic interactions.[2] While a C18 is a valid starting point, the aromatic nature of quinolylalanine invites a more nuanced approach.
-
Standard C18: Offers high hydrophobicity. A good initial screening column, but may not sufficiently resolve isomers or other peptides where the primary difference is not hydrophobicity.
-
Phenyl-Ligand Phases (e.g., Phenyl-Hexyl): This is often a superior choice for Qa-peptides. The phenyl groups on the stationary phase can engage in favorable π-π stacking interactions with the quinoline ring of the analyte.[3][4] This secondary interaction mechanism, in addition to standard hydrophobic retention, can provide alternative selectivity and improved resolution of structurally similar peptides.[5][6]
Mobile Phase Optimization: The Role of Ion-Pairing Reagents
The mobile phase must control peptide ionization to ensure consistent interaction with the stationary phase.[1]
-
Trifluoroacetic Acid (TFA): Typically used at 0.1%, TFA is an excellent ion-pairing agent that sharpens peptide peaks. However, it is a known cause of significant ion suppression in electrospray ionization mass spectrometry (ESI-MS).
-
Formic Acid (FA): Used at 0.1%, FA is a volatile modifier that is highly compatible with MS detection. It is a weaker acid than TFA, which may result in broader peaks for some peptides.
-
Recommendation: For purity analysis by UV detection alone, a TFA-based system is often preferred for superior peak shape. For LC-MS applications, a formic acid-based system is mandatory. If peak shape is poor with FA, a small amount of TFA (e.g., 0.02%) can sometimes be added to improve chromatography without causing complete signal suppression, though this requires careful optimization.
Protocol A1: RP-HPLC Method Development for a Novel Qa-Peptide
This protocol outlines a systematic approach to developing a stability-indicating purity method.
-
System Preparation & Suitability:
-
Equilibrate the entire UHPLC system, including the pump, degasser, and autosampler, with the initial mobile phase conditions.
-
Perform a blank injection (mobile phase A) to ensure a clean baseline.
-
Inject a standard peptide (e.g., angiotensin II) to verify system performance (retention time stability, peak area reproducibility).
-
-
Column & Mobile Phase Screening:
-
Columns:
-
Column 1: C18, wide-pore (300 Å), sub-2 µm particle size.
-
Column 2: Phenyl-Hexyl, wide-pore (300 Å), sub-2 µm particle size.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Initial Gradient: Run a rapid "scouting" gradient on both columns to determine the approximate elution time of the Qa-peptide.
-
Time (min) %B 0.0 5 10.0 95 12.0 95 12.1 5 15.0 5
-
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower gradient centered around the elution point of the main peak. The goal is a gradient steepness of approximately 0.5-1% B per column volume.
-
For a peptide eluting at 40% B on the scouting run, a refined gradient might be:
-
Time (min) %B 0.0 25 20.0 55 22.0 95 24.0 95 24.1 25 30.0 25
-
-
-
Wavelength Selection:
-
Monitor at two wavelengths simultaneously:
-
215-220 nm: For detection of the peptide backbone, useful for visualizing all peptide-related impurities.[1]
-
~320-350 nm: To specifically detect the quinoline chromophore. This can help distinguish Qa-containing species from other impurities.
-
-
-
Assessment: Compare the chromatograms from both columns. The optimal method is the one that shows the best resolution between the main peak and all visible impurities. A rational screening strategy is key to developing robust methods for modified peptides.[7]
Part B: Detection and Characterization
Beyond separation, it is crucial to confirm the identity and quantity of the Qa-peptide.
Section B1: Mass Spectrometry (MS) Characterization
MS provides unequivocal confirmation of molecular weight and sequence.
-
High-Resolution Mass Spectrometry (HRMS): The first step is to confirm the intact mass of the peptide. An ESI-Time-of-Flight (ESI-TOF) or Orbitrap instrument provides a highly accurate mass measurement, typically within 5 ppm, which can confirm the elemental composition and successful incorporation of the Qa residue.
-
Tandem MS (MS/MS) for Sequencing: Peptide sequencing by MS involves fragmenting the molecule, commonly via Collision-Induced Dissociation (CID).[8]
-
Expected Fragmentation: In CID, peptides typically fragment along the amide backbone, producing b- and y-type ions.
-
Influence of Quinolylalanine: A large, rigid aromatic side chain like quinoline is itself very stable. Therefore, fragmentation is less likely to occur within the side chain. Its presence may, however, influence the fragmentation of adjacent peptide bonds due to steric hindrance or by affecting proton mobility along the peptide backbone. When analyzing the MS/MS spectrum, pay close attention to the expected mass shifts in the b- and y-ion series corresponding to the Qa residue.
-
Protocol B1: LC-MS/MS Identity Confirmation
-
LC Method: Use the optimized HPLC method from Part A, ensuring a formic acid-based mobile phase.
-
MS Instrument Settings (Example for ESI-QTOF):
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Capillary Voltage: 3.5 – 4.5 kV.
-
Source Temperature: 120 – 150 °C.
-
Desolvation Gas Flow: 600 – 800 L/hr.
-
Acquisition Mode:
-
MS Scan (Low Energy): Acquire spectra from m/z 100-2000 to observe the multiply charged ions of the intact peptide.
-
MS/MS Scan (High Energy): Use data-dependent acquisition (DDA) to automatically select the most intense precursor ions from the MS scan for fragmentation. Apply a collision energy ramp (e.g., 20-40 V) to ensure efficient fragmentation.
-
-
-
Data Analysis:
-
Deconvolute the MS spectrum to determine the zero-charge molecular weight of the peptide and compare it to the theoretical mass.
-
Analyze the MS/MS spectrum to map the b- and y-ion series, confirming the amino acid sequence and verifying the position of the Qa residue.
-
Section B2: Spectroscopic Quantification
A significant advantage of the quinoline moiety is its intrinsic fluorescence, which allows for highly sensitive and specific quantification.[9]
-
UV-Vis Absorbance: While standard peptide quantification uses absorbance at 280 nm for Trp/Tyr or ~215 nm for the peptide bond, the quinoline ring offers a unique absorbance maximum. Based on related quinoline compounds, this is expected in the 320-350 nm range.[10] Measuring at this wavelength avoids interference from other aromatic amino acids or buffer components.
-
Fluorescence: The most powerful feature of Qa is its potential for strong fluorescence. Quinine, a related compound, excites efficiently around 350 nm and emits near 460 nm.[11] This provides a method for quantification that is often orders of magnitude more sensitive than absorbance and is highly specific to the Qa-containing peptide.[12][13]
| Technique | Wavelength/Range | Advantages | Disadvantages |
| UV Absorbance | ~215 nm | Universal for all peptides | High interference from buffers (e.g., TFA) |
| ~320-350 nm | Specific to Qa moiety, less interference | Lower sensitivity than fluorescence | |
| Fluorescence | Ex: ~350 nm / Em: ~460 nm | Highest sensitivity, highest specificity | Requires a fluorescence detector, susceptible to quenching |
Table 1: Comparison of Spectroscopic Detection Methods for Qa-Peptides.
Protocol B2: Quantification by Intrinsic Quinolylalanine Fluorescence
This protocol uses a fluorescence plate reader for rapid quantification. A standard curve is generated using a related, stable, and commercially available quinoline compound (e.g., Quinine Sulfate) or a fully characterized batch of the Qa-peptide itself.
-
Instrument Setup:
-
Set the fluorescence reader to the optimal wavelengths. Start with an Excitation of 350 nm and an Emission of 460 nm .
-
Expert Tip: To optimize for your specific Qa-peptide, perform an excitation scan (monitoring emission at 460 nm) and an emission scan (exciting at 350 nm) to find the precise maxima.[10]
-
-
Standard Preparation:
-
Prepare a 1 mM stock solution of your standard (e.g., Quinine Sulfate) in an appropriate solvent (e.g., 0.1 M H₂SO₄ for quinine, or your peptide's storage buffer).
-
Perform a serial dilution to create a standard curve ranging from low nM to high µM concentrations (e.g., 10 µM, 5 µM, 1 µM, 500 nM, 100 nM, 50 nM, 10 nM, and a blank).
-
-
Sample Preparation:
-
Dilute your unknown Qa-peptide samples so they fall within the linear range of the standard curve.
-
-
Measurement:
-
Pipette standards and samples into a black, opaque microplate (to minimize background).
-
Read the fluorescence intensity on the plate reader.
-
-
Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity of the standards versus their concentration.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and an R² value (should be >0.99).
-
Use this equation to calculate the concentration of your unknown Qa-peptide samples.
-
Part C: Integrated Analytical Workflow
A robust analysis combines the techniques described above into a logical sequence. This ensures that purity, identity, and quantity are all addressed with the most appropriate methods.
Figure 1: Integrated workflow for the comprehensive analysis of a quinolylalanine-containing peptide.
Troubleshooting and Expert Insights
-
Poor Solubility: Qa-peptides can be highly hydrophobic and may aggregate. If solubility is an issue, consider dissolving the peptide in a small amount of organic solvent (e.g., DMSO, ACN) before diluting with an aqueous buffer.
-
No MS/MS Fragmentation: If the peptide precursor ion does not fragment well, it may be due to the stability of the molecule or low charge state. Try increasing the collision energy (CID) or consider alternative fragmentation methods like Electron-Transfer Dissociation (ETD) if available, which is often more effective for peptides with stable modifications.
-
Fluorescence Quenching: The fluorescence signal can be quenched by other nearby residues in the peptide or by components in the buffer (e.g., halides). Always run standards in the same buffer matrix as the samples for the most accurate quantification.
By leveraging the unique chemical properties of the quinolylalanine residue, researchers can develop highly specific and sensitive analytical methods that go beyond generic peptide protocols. This integrated approach, combining tailored chromatography with mass spectrometry and intrinsic fluorescence, provides a robust framework for the successful characterization of these next-generation peptide molecules.
References
-
Chemistry LibreTexts. (2020). 1.2: Photoluminescent Spectroscopy. [Link]
-
Jakes, C., & Bailey, M. J. (2016). Quantification of a peptide standard using the intrinsic fluorescence of tyrosine. PubMed. [Link]
-
Anonymous. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
KNAUER. (n.d.). KNAUER Column Selection Guide. Serlabo Technologies. [Link]
-
Anonymous. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]
-
Lakowicz, J. R. (n.d.). Introduction to Fluorescence. [Link]
-
Agilent. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. [Link]
-
Kukac, M., et al. (2015). Fast and Sensitive Total Protein and Peptide Assays for Proteomic Analysis. ACS Publications. [Link]
- Google Patents. (n.d.). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.
-
SIELC Technologies. (n.d.). Primesep, Promix, SHARC and Obelisc HPLC columns. [Link]
-
Roge, G., et al. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. [Link]
-
Echt, O., & Wysocki, V. H. (2011). Parallel Detection of Intrinsic Fluorescence from Peptides and Proteins for Quantification During Mass Spectrometric Analysis. PubMed Central. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]
-
Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. OSU Chemistry. [Link]
-
Zielinski, M., et al. (2010). Photophysical properties of dipeptides containing substituted 3-(quinoxalin-6-yl) alanine. Spectroscopic studies and theoretical calculations. PubMed. [Link]
-
Oregon Medical Laser Center. (n.d.). Phenylalanine. [Link]
-
Phenomenex. (n.d.). To Improving UHPLC Column Selectivity. [Link]
Sources
- 1. waters.com [waters.com]
- 2. hplc.eu [hplc.eu]
- 3. serlabo.fr [serlabo.fr]
- 4. Primesep, Promix, SHARC and Obelisc HPLC columns [hplc.eu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Spectrum [Quinine] | AAT Bioquest [aatbio.com]
- 12. Quantification of a peptide standard using the intrinsic fluorescence of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parallel Detection of Intrinsic Fluorescence from Peptides and Proteins for Quantification During Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Solution-Phase Synthesis of Fmoc-β-(2-quinolyl)-D-alanine-OH: A Detailed Protocol and Application Guide
An Application Guide for Researchers
Abstract: This guide provides a comprehensive, in-depth protocol for the solution-phase synthesis of Fmoc-β-(2-quinolyl)-D-alanine-OH, a valuable unnatural amino acid for peptide synthesis and drug discovery. The methodology is presented in two principal stages: the asymmetric synthesis of the core amino acid, β-(2-quinolyl)-D-alanine, followed by its N-α-Fmoc protection. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles, troubleshooting advice, and critical characterization methods to ensure scientific integrity and reproducibility.
Introduction and Scientific Context
Unnatural amino acids (UAAs) are powerful tools in modern chemistry and biology, enabling the creation of novel peptides and proteins with enhanced properties such as increased stability, modified biological activity, and unique structural constraints.[1][2][3] The quinoline moiety, a privileged scaffold in medicinal chemistry, is found in numerous pharmacologically active compounds, exhibiting a wide range of activities including anti-malarial, anti-inflammatory, and anti-cancer effects.[4][5] The incorporation of β-(2-quinolyl)-D-alanine into peptides can therefore impart unique conformational properties and potential therapeutic benefits.
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile removal with mild bases, typically piperidine.[6][7] While SPPS is dominant, solution-phase synthesis remains critical for large-scale production and for the synthesis of complex or highly modified peptide fragments. This guide focuses exclusively on solution-phase methods, providing researchers with the control and scalability needed for producing high-purity Fmoc-β-(2-quinolyl)-D-alanine-OH.
Overall Synthetic Strategy
The synthesis is logically divided into two distinct parts. First, the stereocontrolled synthesis of the core β-amino acid is achieved. Second, the amino group of the purified β-amino acid is protected with the Fmoc group.
Diagram 1: High-level workflow for the synthesis of Fmoc-β-(2-quinolyl)-D-ala-OH.
Part 1: Asymmetric Synthesis of β-(2-Quinolyl)-D-alanine
The key challenge in this synthesis is the enantioselective formation of the C-N bond to establish the D-stereocenter. Catalytic asymmetric synthesis provides an efficient route to chiral amino acids.[8][9] The asymmetric Strecker and Mannich reactions are powerful methods for producing α- and β-amino acids, respectively.[10] Here, we propose a protocol based on a catalytic asymmetric Mannich-type reaction, a reliable method for generating chiral β-amino acids.
Principle of the Asymmetric Mannich Reaction
This reaction involves the addition of a nucleophile (e.g., a silyl ketene acetal derived from an acetate ester) to a pre-formed imine. The use of a chiral catalyst, such as a chiral phosphoric acid or a metal complex with a chiral ligand, directs the approach of the nucleophile to one face of the imine, resulting in an enantiomerically enriched product.
Experimental Protocol: Synthesis of β-(2-Quinolyl)-D-alanine
This protocol is a representative method based on established principles of asymmetric catalysis. Researchers should consult specific literature for the chosen catalyst system for optimal conditions.
Step 1: Imine Formation
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-quinolinecarboxaldehyde (1.0 equiv) and a suitable amine source, such as p-anisidine (PMP-amine) (1.05 equiv), in an anhydrous solvent like toluene (0.2 M).
-
Add a dehydrating agent, such as magnesium sulfate (MgSO₄) or molecular sieves (4 Å), to the mixture.
-
Stir the reaction at room temperature for 4-6 hours or until imine formation is complete, as monitored by TLC or ¹H NMR.
-
Filter off the dehydrating agent and concentrate the filtrate under reduced pressure to obtain the crude imine, which is typically used in the next step without further purification.
Step 2: Asymmetric Mannich Reaction
-
In a separate flame-dried flask under an inert atmosphere, dissolve the chiral catalyst (e.g., a chiral BINOL-derived phosphoric acid, 1-5 mol%) in the chosen anhydrous solvent (e.g., toluene or CH₂Cl₂).
-
Cool the catalyst solution to the recommended temperature (e.g., -20 °C to -78 °C).
-
Add the crude imine from Step 1 (1.0 equiv) dissolved in the same solvent.
-
Slowly add the silyl ketene acetal (e.g., ketene silyl acetal of methyl acetate, 1.2 equiv) dropwise over 30 minutes.
-
Stir the reaction at this temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
Step 3: Deprotection and Hydrolysis
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
The resulting crude product contains the PMP-protected β-amino ester. This intermediate is then deprotected. Oxidative cleavage of the PMP group can be achieved using ceric ammonium nitrate (CAN).
-
Dissolve the crude intermediate in a mixture of acetonitrile and water. Cool in an ice bath and add CAN (2.5 equiv) portion-wise. Stir for 2-4 hours.
-
The resulting ester is then hydrolyzed. Add 6 M HCl and heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature and wash with an organic solvent like dichloromethane to remove organic impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH ~6-7) using a base like NaOH or an ion-exchange resin. The product should precipitate.
-
Collect the solid by filtration, wash with cold water and then ether, and dry under vacuum to yield β-(2-quinolyl)-D-alanine.
Purification and Characterization
-
Purification: Recrystallization from a water/ethanol mixture is often effective.
-
Characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Chiral HPLC: To determine the enantiomeric excess (ee%). This is a critical validation step.
-
Part 2: N-α-Fmoc Protection of β-(2-Quinolyl)-D-alanine
This is a standard procedure analogous to the protection of other amino acids. The Schotten-Baumann reaction conditions, which involve an aqueous basic solution, are highly effective.[11]
Principle of Fmoc Protection
The amino group of β-(2-quinolyl)-D-alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc-donating reagent (Fmoc-Cl or Fmoc-OSu). The reaction is performed in the presence of a mild base to neutralize the generated acid and to deprotonate the amino group, enhancing its nucleophilicity.
Diagram 2: Simplified mechanism of Fmoc protection.
Experimental Protocol: Fmoc Protection
Materials and Reagents:
-
β-(2-quinolyl)-D-alanine (1.0 equiv)
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.05 equiv) or Fmoc-OSu
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Diethyl Ether
-
Ethyl Acetate
-
2 M Hydrochloric Acid (HCl)
Procedure:
-
In a 100 mL round-bottom flask, dissolve β-(2-quinolyl)-D-alanine (e.g., 5 mmol, 1.0 equiv) in 20 mL of a 10% aqueous sodium carbonate solution. Stir until fully dissolved.[11]
-
Cool the flask in an ice bath (0-5 °C).
-
In a separate beaker, dissolve Fmoc-Cl (5.25 mmol, 1.05 equiv) in 20 mL of 1,4-dioxane.
-
Add the Fmoc-Cl solution dropwise to the stirring amino acid solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.[11]
-
Monitor the reaction by TLC (e.g., using a mobile phase of DCM:MeOH:AcOH 90:8:2) until the starting amino acid spot disappears.
Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and add 50 mL of deionized water.
-
Wash the aqueous phase with diethyl ether (2 x 50 mL) to remove any unreacted Fmoc-Cl and other organic impurities like dibenzofulvene. Discard the ether layers.
-
Place the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 2 M HCl. A white precipitate of the Fmoc-protected amino acid should form.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an ethyl acetate/hexane solvent system to obtain pure, white crystals of Fmoc-β-(2-quinolyl)-D-ala-OH.
Data Summary and Quality Control
| Parameter | β-(2-quinolyl)-D-alanine | Fmoc-Cl | Fmoc-β-(2-quinolyl)-D-ala-OH |
| Molecular Weight ( g/mol ) | 216.24 | 258.69 | 438.48 |
| Typical Scale (mmol) | 5.0 | 5.25 | ~4.0 (Typical) |
| Appearance | White to off-white solid | White crystalline solid | White crystalline solid |
| Expected Yield | 40-60% (over 3 steps) | N/A | 80-90% |
| QC Method 1 | Chiral HPLC (ee%) | Purity by HPLC | HPLC Purity (>98%) |
| QC Method 2 | ¹H NMR, MS | Melting Point | ¹H NMR, MS, Melting Point |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield in Fmoc protection | Incomplete reaction; premature hydrolysis of Fmoc-Cl. | Ensure pH remains basic (9-10) during addition. Check the quality of Fmoc-Cl. Extend reaction time. |
| Product is oily, won't crystallize | Presence of residual solvent or impurities (e.g., Dicyclohexylurea if DCC was used in other steps). | Triturate with cold diethyl ether or hexane. If persists, purify by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane). |
| Low enantiomeric excess (ee%) | Ineffective chiral catalyst or non-optimal reaction conditions (temperature, solvent). | Screen different chiral catalysts. Ensure strictly anhydrous conditions. Lower the reaction temperature. |
| Side reaction during Fmoc protection | Formation of Fmoc-dipeptides if Fmoc-Cl is used in excess or at high pH. | Use Fmoc-OSu which is less reactive. Maintain careful stoichiometric control and temperature. |
References
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Southern Journal of Sciences. (2009). An efficient synthesis of β-(3-quinolinyl)-α-alanine. Retrieved from [Link]
- Google Patents. (2020). CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH.
-
Liu, W., et al. (n.d.). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. NIH. Retrieved from [Link]
-
Bédard, A.-C., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Retrieved from [Link]
-
Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. Retrieved from [Link]
-
Thakur, G. S., et al. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series. Retrieved from [Link]
-
ChemRxiv. (n.d.). Simple Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling. Retrieved from [Link]
-
Mercaptobenzothiazole (MBT), for the Introduction of the Fmoc Moiety Free of Side-Reactions. (n.d.). Retrieved from [Link]
-
PubMed. (n.d.). Catalytic asymmetric synthesis of alpha- and beta-amino phosphonic acid derivatives. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
ResearchGate. (2003). Catalytic asymmetric synthesis of .ALPHA.-amino acid derivatives and peptides using chiral phase-transfer catalysts. Retrieved from [Link]
-
Technology Networks. (2023). A New Chemical Process To Create “Unnatural” Amino Acids. Retrieved from [Link]
-
QYAOBIO. (n.d.). Chemical Synthesis of Unnatural Amino Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
RSC Publishing. (2021). Reprogramming natural proteins using unnatural amino acids. Retrieved from [Link]
-
Frontiers. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Retrieved from [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
MDPI. (2021). Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. Retrieved from [Link]
Sources
- 1. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. technologynetworks.com [technologynetworks.com]
- 3. qyaobio.com [qyaobio.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. chempep.com [chempep.com]
- 8. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Catalytic asymmetric synthesis of alpha- and beta-amino phosphonic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Fmoc Solid-Phase Synthesis of Quinolyl-Peptides
Introduction: The Significance of Quinolyl-Peptides in Drug Discovery
The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in modern drug discovery, enabling the modulation of pharmacological properties such as potency, selectivity, and metabolic stability. Among these, quinoline-containing amino acids are of particular interest. The quinoline motif, a fused bicyclic aromatic heterocycle, is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] Integrating this privileged structure into peptides can impart unique conformational constraints and introduce new binding interactions, making quinolyl-peptides a promising class of molecules for therapeutic development.[3][4][5]
This guide provides a comprehensive overview and detailed protocols for the synthesis of quinolyl-peptides using standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). We will delve into the synthesis of the requisite Fmoc-protected quinolyl-alanine building block, optimized coupling strategies for this sterically demanding amino acid, and best practices for cleavage, purification, and characterization.
Core Principles and Strategic Considerations
The successful synthesis of quinolyl-peptides hinges on a thorough understanding of the unique chemical properties of the quinoline moiety within the context of Fmoc-SPPS.
1. Synthesis of the Fmoc-Quinolyl-Alanine Building Block:
The foundational step is the preparation of N-α-Fmoc-protected 3-(3-quinolyl)-L-alanine. While not as commonly available as standard proteinogenic amino acids, its synthesis can be achieved from L-alanine through established methods. A general and effective method for the Fmoc protection of amino acids involves the reaction of the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.[6]
Protocol 1: Synthesis of N-Fmoc-3-(3-quinolyl)-L-alanine
-
Step 1: Dissolution of 3-(3-quinolyl)-L-alanine. Dissolve 3-(3-quinolyl)-L-alanine (1 equivalent) in a 10% aqueous sodium carbonate (Na₂CO₃) solution.
-
Step 2: Addition of Fmoc-Cl. While cooling the solution in an ice bath and stirring vigorously, add a solution of Fmoc-Cl (1 equivalent) in a suitable organic solvent like dioxane dropwise over approximately one hour.
-
Step 3: Reaction. Allow the mixture to stir at 0°C for one hour and then at room temperature overnight.
-
Step 4: Work-up. Pour the reaction mixture into water and perform an ether wash to remove impurities. Acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid (HCl) to precipitate the Fmoc-protected amino acid.
-
Step 5: Isolation and Purification. Extract the product with ethyl acetate. Wash the organic phase with water, dry it over magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The crude product can be crystallized from a solvent system such as methanol-petroleum ether to yield pure Fmoc-3-(3-quinolyl)-L-alanine.[6]
2. Solid-Phase Peptide Synthesis (SPPS) Cycle:
The incorporation of Fmoc-3-(3-quinolyl)-L-alanine into a growing peptide chain follows the standard iterative cycle of Fmoc-SPPS, which consists of deprotection and coupling steps.[7][8]
Experimental Workflows and Detailed Protocols
Diagram: Fmoc-SPPS Cycle for Quinolyl-Peptide Synthesis
Caption: Iterative cycle of Fmoc deprotection and coupling for quinolyl-peptide synthesis.
Protocol 2: Manual Fmoc Solid-Phase Synthesis of a Quinolyl-Peptide
This protocol outlines the manual synthesis on a 0.1 mmol scale.
Materials and Reagents:
| Reagent | Concentration/Amount |
| Fmoc-Rink Amide Resin (or similar) | 0.1 mmol substitution |
| N,N-Dimethylformamide (DMF) | High purity, amine-free |
| Piperidine | Reagent grade |
| Fmoc-protected amino acids | 4 equivalents (0.4 mmol) |
| Fmoc-3-(3-quinolyl)-L-alanine | 4 equivalents (0.4 mmol) |
| HATU or HBTU | 3.9 equivalents (0.39 mmol) |
| N,N-Diisopropylethylamine (DIPEA) or Collidine | 8 equivalents (0.8 mmol) |
| Dichloromethane (DCM) | Reagent grade |
| Cleavage Cocktail (e.g., Reagent K) | See Protocol 3 |
| Diethyl ether (cold) | Reagent grade |
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least one hour in a reaction vessel.[7]
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.[7]
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of the First Amino Acid:
-
In a separate vial, dissolve the first Fmoc-amino acid (4 eq.), HATU or HBTU (3.9 eq.), and DIPEA or collidine (8 eq.) in DMF.
-
Allow this activation mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours. For the sterically hindered Fmoc-3-(3-quinolyl)-L-alanine, a longer coupling time or a double coupling may be necessary.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (double coupling) is recommended.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using Fmoc-3-(3-quinolyl)-L-alanine at the desired position.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Final Washes: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
Causality Behind Experimental Choices:
-
Choice of Coupling Reagent: Quinolyl-alanine can be considered a sterically hindered amino acid. Therefore, potent coupling reagents are recommended.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally considered one of the most efficient coupling reagents, especially for hindered couplings, due to the formation of a highly reactive HOAt ester.[2]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though slightly less reactive than HATU for very difficult couplings.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with reactivity comparable to HATU, but with non-explosive byproducts, offering a safer alternative.[9]
-
-
Base Selection: DIPEA and collidine are non-nucleophilic bases used to activate the carboxylic acid of the incoming Fmoc-amino acid. Collidine is a weaker base than DIPEA and can sometimes reduce racemization.[10]
-
Solvent Quality: The use of high-purity, amine-free DMF is crucial as amine impurities can cause premature deprotection of the Fmoc group.[7]
Cleavage and Deprotection: Releasing the Quinolyl-Peptide
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of any side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.
Stability Considerations: The quinoline ring is generally stable to the acidic conditions of TFA cleavage.[11] However, the basic nitrogen atom in the quinoline ring will be protonated. This is not expected to cause degradation but may slightly alter the overall polarity of the peptide during cleavage.
Protocol 3: TFA Cleavage of the Quinolyl-Peptide
-
Cleavage Cocktail Selection: The choice of scavengers in the TFA cocktail is critical to prevent side reactions, particularly the alkylation of sensitive residues like tryptophan and cysteine by carbocations generated from the cleavage of protecting groups.[12] A commonly used and effective cocktail is Reagent K.[13]
Reagent K Composition:
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., Reagent K) to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum.
-
Purification and Characterization
Purification:
Due to the presence of the large, aromatic quinoline group, quinolyl-peptides are often hydrophobic. Their purification is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[14][15][16]
Diagram: Quinolyl-Peptide Purification Workflow
Caption: Workflow for the purification of crude quinolyl-peptides using RP-HPLC.
General RP-HPLC Protocol:
-
Column: A C18 stationary phase is typically effective.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from a low percentage of Solvent B to a high percentage over 30-60 minutes is a good starting point. Due to the hydrophobicity of the quinoline moiety, a shallower gradient may be required for optimal separation.
-
Detection: UV detection at 220 nm and 280 nm. The quinoline ring also absorbs at higher wavelengths, which can be used for detection.
Characterization:
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide.[14] The fragmentation pattern in MS/MS can provide sequence information. The quinoline moiety may lead to characteristic fragmentation patterns.[17][18][19]
-
NMR Spectroscopy: 1D and 2D NMR spectroscopy can be used to confirm the structure and assess the purity of the final peptide. The aromatic protons of the quinoline ring will have characteristic chemical shifts in the ¹H NMR spectrum, typically between 7.0 and 9.0 ppm.[13][20][21]
Troubleshooting and Optimization
-
Incomplete Coupling of Quinolyl-Alanine:
-
Poor Solubility of the Crude Peptide:
-
Solution: Dissolve the crude peptide in a minimal amount of a stronger organic solvent such as dimethyl sulfoxide (DMSO) before diluting with the initial HPLC mobile phase.
-
-
Side Reactions During Cleavage:
-
Solution: Ensure the use of an appropriate scavenger cocktail, such as Reagent K, especially if the peptide contains other sensitive residues.[13]
-
Conclusion
The solid-phase synthesis of quinolyl-peptides is a viable and powerful approach for generating novel molecules with potential therapeutic applications. By employing potent coupling reagents to incorporate the sterically demanding quinolyl-alanine and utilizing standard, yet carefully considered, cleavage and purification protocols, researchers can successfully access these unique peptide architectures. The insights and detailed methods provided in this guide serve as a robust starting point for scientists and drug development professionals venturing into this exciting area of peptide chemistry.
References
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Van de Walle, T., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 198, 112330. [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
-
Aapptec. Cleavage Cocktails; Reagent B. [Link]
-
TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
-
ResearchGate. TBAF and peptide cleavage cocktail?[Link]
-
Wenschuh, H., et al. (1995). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. The Journal of Organic Chemistry, 60(2), 405-410. [Link]
-
Hodges, R. S., & Mant, C. T. (1988). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 32, 303-328. [Link]
- Google Patents. Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
-
Li, Q., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of The American Society for Mass Spectrometry. [Link]
-
Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101. [Link]
-
Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23823-23846. [Link]
-
Pires, M. C. C., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(23), 5563. [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Google Patents.
-
Medzihradszky, K. F. (2005). Mass spectrometry of peptides and proteins. Methods in Enzymology, 402, 1-36. [Link]
-
PrepChem. Synthesis of Fmoc-L-alanine. [Link]
-
PubChem. (2S)-2-(((9H-fluoren-9-ylmethoxy)carbonyl)amino)-3-(quinolin-3-yl)propanoic acid. [Link]
-
ResearchGate. Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. [Link]
-
Aguilar, M.-I. (2004). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Lee, Y., & Lee, Y. S. (2002). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 46(5), 365-378. [Link]
-
Gucinski, A. C., & Turecek, F. (2013). Peptide ion fragmentation in mass spectrometry. Journal of Mass Spectrometry, 48(6), 645-666. [Link]
-
ChemHelpASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]
-
Aapptec. Fmoc-3-Pal-OH [175453-07-3]. [Link]
-
Katritzky, A. R., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Accounts of Chemical Research, 44(1), 51-62. [Link]
-
Agilent Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Van de Walle, T., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. MalariaWorld Journal, 11(1), 1-13. [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
ResearchGate. Medicinal importance of quinoline, piperidine, and thiosemicarbazone motifs and rationale of current study. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Wierzbicki, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7009. [Link]
-
National Center for Biotechnology Information. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. [Link]
Sources
- 1. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. bachem.com [bachem.com]
- 3. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chempep.com [chempep.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. repository.uncw.edu [repository.uncw.edu]
- 14. researchgate.net [researchgate.net]
- 15. renyi.hu [renyi.hu]
- 16. hplc.eu [hplc.eu]
- 17. researchgate.net [researchgate.net]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
- 19. uab.edu [uab.edu]
- 20. tsijournals.com [tsijournals.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-β-(2-quinolyl)-D-Ala-OH Solubility
Welcome to the technical support guide for troubleshooting solubility issues with Fmoc-β-(2-quinolyl)-D-Ala-OH in Dimethylformamide (DMF). This guide is designed for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we address common challenges and provide scientifically-grounded, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing poor solubility or gel formation with Fmoc-β-(2-quinolyl)-D-Ala-OH in DMF?
A1: The solubility challenge with this particular amino acid derivative stems from a combination of intermolecular forces originating from its unique structure.
Fmoc-β-(2-quinolyl)-D-Ala-OH possesses two bulky, aromatic moieties: the Fmoc protecting group and the quinolyl side chain. Both groups are largely hydrophobic and capable of engaging in strong π-π stacking interactions. This leads to self-aggregation, where molecules stack on top of each other, reducing their interaction with the solvent and effectively lowering solubility.[1][2] In concentrated solutions, this aggregation can become so extensive that it results in gel formation or precipitation.
Furthermore, the presence of both a carboxylic acid group and the nitrogen atom in the quinoline ring introduces the potential for intermolecular hydrogen bonding, which can further contribute to the formation of insoluble aggregates. While DMF is an excellent polar aprotic solvent for most standard Fmoc-amino acids, highly hydrophobic and aggregation-prone derivatives can overwhelm its solvating capacity.[3][4]
Caption: Causality of solubility issues.
Q2: What are the immediate troubleshooting steps I should take to dissolve a difficult batch?
A2: A systematic, gentle approach is crucial to achieve dissolution without compromising the integrity of the amino acid derivative.
Incomplete dissolution can lead to failed couplings and truncated peptide sequences.[3] Therefore, ensuring a clear, homogenous solution before proceeding is paramount. Follow this validated protocol:
Experimental Protocol: Stepwise Dissolution of Fmoc-β-(2-quinolyl)-D-Ala-OH
-
Initial Solvent Addition: Add the required volume of high-purity, anhydrous DMF to the vial containing the Fmoc-amino acid.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes. This provides initial mechanical agitation to break up larger particles.
-
Sonication: Place the vial in an ultrasonic water bath and sonicate for 5-15 minute intervals.[5] Ultrasonication uses high-frequency sound waves to create cavitation bubbles; their collapse generates localized energy that effectively breaks apart intermolecular aggregates.[6][7][8] Check for dissolution between intervals.
-
Gentle Warming (Use with Caution): If sonication is insufficient, gently warm the solution to 35-40°C.[9] Increased thermal energy can help overcome the activation energy barrier for dissolution. Crucially, do not exceed 40°C , as prolonged exposure to higher temperatures in DMF can risk thermal degradation of the Fmoc group.
-
Final Assessment: After these steps, the solution should be completely clear to the naked eye. Hold the vial against a light source to check for any suspended microparticles. If the solution remains cloudy or contains particulates, the peptide has not fully dissolved.
Caption: Troubleshooting workflow for dissolution.
Q3: Could the quality of my DMF be contributing to the problem?
A3: Absolutely. The purity and handling of DMF are critical factors in SPPS.
DMF can degrade over time to form impurities like dimethylamine and formic acid.[10] Dimethylamine, being a secondary amine, can prematurely cleave the acid-labile Fmoc protecting group, leading to the formation of undesired side products and affecting solubility.[10] Water content is also detrimental, as it can hydrolyze activated esters and reduce coupling efficiency.
Best Practices for DMF Usage:
-
Use High-Purity Solvent: Always use peptide synthesis-grade or anhydrous DMF with low water and amine content.
-
Proper Storage: Store DMF under an inert atmosphere (argon or nitrogen) and away from light.
-
Use Fresh Aliquots: For sensitive applications, use freshly opened bottles or dispense solvent from a properly maintained solvent system. Avoid using DMF from a bottle that has been open for an extended period.
Q4: Are there alternative solvents or co-solvents that can improve the solubility of this compound?
A4: Yes, if DMF fails, switching to or augmenting with other solvents is a standard and effective strategy.
N-Methyl-2-pyrrolidone (NMP) is an excellent alternative to DMF. It is more polar and often possesses superior solvating power for complex, aggregation-prone peptide sequences.[4][10] In many cases, a direct substitution of DMF with NMP can resolve solubility issues.
Co-solvents can also be employed to disrupt the specific intermolecular forces causing aggregation. Adding a small percentage of a "chaotropic" agent or a solvent with different properties can break up the π-π stacking and hydrogen bonding networks.
| Solvent/Mixture | Rationale for Use | Considerations |
| NMP (100%) | Higher polarity and solvating power than DMF.[4] | Can be more expensive than DMF.[10] |
| DMF / DCM (1:1 v/v) | Dichloromethane (DCM) can help disrupt hydrophobic interactions. | Ensure compatibility with your resin and synthesis protocol. |
| DMF with 10-20% DMSO | Dimethyl sulfoxide (DMSO) is a highly polar solvent effective at breaking hydrogen bonds. | DMSO can be difficult to remove and may oxidize sensitive residues like Met or Cys if not handled properly. |
Recommendation: First, attempt dissolution in pure NMP. If solubility remains an issue, trial a small-scale test with a co-solvent mixture before committing your full synthesis.
References
- Solvents for Solid Phase Peptide Synthesis. (n.d.).
-
Lopez, J., & Albericio, F. (2016). Green Solid-Phase Peptide Synthesis 2. 2‐Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green. ACS Sustainable Chemistry & Engineering, 4(12), 6809–6814. Retrieved from [Link]
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241. Retrieved from [Link]
-
Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. (n.d.). ResearchGate. Retrieved from [Link]
-
How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023, February 2). Biotage. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2021). Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6. Molecules, 26(23), 7349. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). PMC - NIH. Retrieved from [Link]
-
Unlocking the Benefits of Sonication for Creating Soluble Liquids. (2023, April 21). Envirostar. Retrieved from [Link]
-
From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. (2023, May 15). Envirostar. Retrieved from [Link]
-
G. L. Azam, et al. (2009). Influence of sonication treatments and extraction solvents on the phenolics and antioxidants in star fruits. Journal of Food Science and Technology, 46(6), 543-547. Retrieved from [Link]
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 7. Influence of sonication treatments and extraction solvents on the phenolics and antioxidants in star fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
Technical Support Center: Coupling Reactions of Fmoc-beta-(2-quinolyl)-d-ala-oh
Welcome to the technical support guide for troubleshooting coupling reactions involving Fmoc-beta-(2-quinolyl)-d-ala-oh. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges when incorporating this sterically hindered and electronically complex amino acid into their peptide sequences. This guide provides in-depth, field-proven insights and solutions to common issues, structured in a user-friendly question-and-answer format.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the coupling of this compound, offering detailed explanations and actionable protocols.
Question 1: I am observing consistently low coupling efficiency or incomplete reactions when using standard coupling reagents. What are the likely causes and how can I resolve this?
Answer:
Low coupling efficiency with this compound is a frequently reported issue, primarily due to the steric hindrance imposed by the bulky quinolyl group at the beta-position. This bulkiness can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain. Additionally, the electron-withdrawing nature of the quinolyl ring can reduce the nucleophilicity of the carboxyl group during activation.
Primary Causes:
-
Steric Hindrance: The quinolyl group physically blocks the reaction center.
-
Suboptimal Activation: Standard activators like HBTU/HCTU may not be potent enough to overcome the steric barrier and electronic effects.
-
Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic or bulky residues, can aggregate on the solid support, further limiting access to the N-terminus.[1]
Recommended Solutions:
-
Employ a More Potent Activating Agent: For sterically hindered amino acids, stronger activating agents are often necessary.[2] Consider using a phosphonium-based reagent like PyBOP or a uronium salt with a higher activation potential such as HATU or COMU.[3][4] These reagents have been shown to be effective for coupling bulky amino acids.
-
Optimize Reaction Conditions:
-
Extended Coupling Times: Double the standard coupling time to allow for the slower reaction kinetics.
-
Double Coupling: Perform the coupling step twice with a fresh solution of the activated amino acid.
-
Elevated Temperature: Microwave-assisted solid-phase peptide synthesis (SPPS) can significantly enhance the efficiency of difficult couplings by providing localized heating.[2]
-
-
Incorporate Additives: The use of additives like Oxyma Pure or Cl-HOBt can enhance the formation of the active ester and improve coupling yields.
Experimental Protocol: High-Efficiency Coupling of this compound using HATU
| Step | Action | Details |
| 1 | Resin Swelling | Swell the resin in DMF for 30 minutes. |
| 2 | Fmoc Deprotection | Treat the resin with 20% piperidine in DMF for 5 + 15 minutes. |
| 3 | Washing | Wash the resin thoroughly with DMF (5 times). |
| 4 | Amino Acid Activation | In a separate vessel, pre-activate this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 5-10 minutes. |
| 5 | Coupling | Add the activation mixture to the resin and allow it to react for 2-4 hours at room temperature. |
| 6 | Washing | Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times). |
| 7 | Monitoring | Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, proceed to the next step. If negative (blue beads), repeat steps 4-6. |
Question 2: I am observing a significant amount of a side product with the same mass as my desired peptide, but it elutes differently on HPLC. What could be the cause?
Answer:
This is a classic sign of racemization, where the stereochemistry of the alpha-carbon is inverted during the activation and coupling process. The quinolyl group, being electron-withdrawing, can increase the acidity of the alpha-proton, making it more susceptible to abstraction by the base used in the coupling reaction.
Primary Causes:
-
Base-Mediated Epimerization: The use of strong, non-hindered bases like DIPEA can lead to racemization, especially with prolonged activation times.[3][4]
-
Over-activation: Allowing the amino acid to remain in the activated state for an extended period before coupling can increase the likelihood of racemization.
Recommended Solutions:
-
Use a Hindered Base: Substitute DIPEA with a more sterically hindered base such as 2,4,6-collidine.[3][4] Its bulkiness reduces its ability to abstract the alpha-proton.
-
Minimize Pre-activation Time: Add the activating agent to the amino acid solution immediately before adding it to the resin.
-
Utilize Racemization-Suppressing Reagents: Coupling reagents like COMU have been shown to provide superior suppression of racemization compared to HOBt-based reagents.[3] DEPBT is another excellent choice for minimizing racemization, particularly for sensitive amino acids.[5]
Workflow for Minimizing Racemization
Caption: Standard workflow for coupling this compound.
IV. References
-
SPPS Tips For Success Handout - Mesa Labs. (n.d.). Retrieved January 24, 2024, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Retrieved January 24, 2024, from [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. (n.d.). Retrieved January 24, 2024, from [Link]
Sources
Technical Support Center: Optimizing Fmoc Deprotection of Peptides with Quinolylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinolylalanine-containing peptides. The unique chemical properties of the quinolylalanine side chain can present challenges during solid-phase peptide synthesis (SPPS), particularly during the critical Fmoc deprotection step. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate these challenges and ensure the successful synthesis of your target peptide.
Understanding the Challenge: The Quinolylalanine Side Chain
Quinolylalanine, an unnatural amino acid, is of significant interest in peptide chemistry due to its potential to introduce unique structural and functional properties into peptides. However, the electron-rich quinoline ring can be susceptible to side reactions under the basic conditions of Fmoc deprotection, which is typically carried out using piperidine. These side reactions can lead to impurities that are difficult to separate from the desired peptide, resulting in lower yields and compromised purity.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns encountered when performing Fmoc deprotection on peptides containing quinolylalanine.
Q1: What are the primary side reactions to be aware of during the Fmoc deprotection of quinolylalanine-containing peptides?
The primary concern is the potential for modification of the quinoline ring by piperidine. This can lead to the formation of adducts, where a piperidine molecule attaches to the quinoline ring, resulting in a product with an increased mass. This is a type of side reaction that can occur with electron-deficient aromatic systems under basic conditions.
Q2: Can I use the standard 20% piperidine in DMF for Fmoc deprotection?
While 20% piperidine in DMF is a standard reagent for Fmoc deprotection, it may be too harsh for peptides containing sensitive residues like quinolylalanine.[1][2] The high concentration of piperidine can increase the likelihood of side reactions. It is often beneficial to reduce the piperidine concentration or the exposure time.
Q3: Are there alternative bases I can use instead of piperidine?
Yes, several alternative bases can be used for Fmoc deprotection, which may be milder and reduce the risk of side reactions.[1][3] These include:
-
Piperazine: A less nucleophilic secondary amine that can be an effective and milder alternative to piperidine.[3]
-
4-Methylpiperidine: Similar in basicity to piperidine but can sometimes offer different selectivity and reduced side reactions.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic base that can be used in lower concentrations. However, it is crucial to have a scavenger for the dibenzofulvene (DBF) byproduct, as DBU itself does not trap it.[4][5]
Q4: How can I monitor the completeness of the Fmoc deprotection?
The completion of the Fmoc deprotection reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.[6][7] A common method is to perform a test cleavage on a few resin beads and analyze the resulting peptide by MALDI-TOF or LC-MS to check for the presence of any remaining Fmoc-protected peptide.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the Fmoc deprotection of quinolylalanine-containing peptides.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Final Peptide | Incomplete Fmoc deprotection leading to deletion sequences. Side reactions with the quinolylalanine residue causing product loss. | Optimize deprotection time and piperidine concentration. Consider using a milder base like piperazine.[3] Add a scavenger to the deprotection solution to minimize side reactions. |
| Presence of Unexpected Mass Peaks (+85 Da or other adducts) | Addition of piperidine to the quinolylalanine side chain. | Reduce piperidine concentration to 5-10%. Decrease the deprotection time. Use an alternative, less nucleophilic base such as DBU in the presence of a scavenger.[4][5] |
| Incomplete Deprotection | Steric hindrance around the quinolylalanine residue. Peptide aggregation on the solid support.[8] | Increase the deprotection time in increments and monitor for completion. Consider a two-step deprotection with a shorter initial treatment followed by a longer one. Switch to a more polar solvent like N-methylpyrrolidone (NMP) to disrupt aggregation.[2] |
| Formation of Deletion Sequences | Insufficient deprotection leading to the failure of the subsequent amino acid to couple. | Ensure complete deprotection by monitoring the reaction. If aggregation is suspected, use structure-disrupting additives or a different resin.[8] |
Optimized Protocols and Methodologies
Based on extensive research and in-house experience, we recommend the following optimized protocol for the Fmoc deprotection of peptides containing quinolylalanine.
Optimized Fmoc Deprotection Protocol
This protocol is designed to minimize side reactions while ensuring complete removal of the Fmoc group.
Reagents:
-
Deprotection Solution A: 10% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Deprotection Solution B (Milder Alternative): 2% (v/v) DBU and 5% (v/v) Piperazine in N-Methyl-2-pyrrolidone (NMP)[4]
-
Washing Solvent: DMF or NMP
Procedure:
-
Swell the peptide-resin in DMF or NMP for 30 minutes.
-
Drain the solvent.
-
Add the chosen deprotection solution (A or B) to the resin.
-
Agitate the resin for an initial 3 minutes.
-
Drain the deprotection solution.
-
Add a fresh aliquot of the deprotection solution.
-
Agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF or NMP (5 x 1 minute).
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine, indicating complete deprotection.
Workflow for Troubleshooting and Optimization
The following diagram illustrates a logical workflow for troubleshooting and optimizing the Fmoc deprotection step for quinolylalanine-containing peptides.
Caption: Troubleshooting workflow for Fmoc deprotection.
Mechanistic Insights: Visualizing Potential Side Reactions
To better understand the potential for side reactions, it is helpful to visualize the standard Fmoc deprotection mechanism and the possible interaction of piperidine with the quinolylalanine side chain.
Standard Fmoc Deprotection Mechanism
Caption: Standard E1cB mechanism of Fmoc deprotection.
Potential Side Reaction with Quinolylalanine
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chempep.com [chempep.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Purification Strategies for Quinolyl-Containing Peptides
<_ _>
Welcome to the Technical Support Center for the purification of quinolyl-containing peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique molecules. The incorporation of a quinoline moiety into a peptide sequence introduces specific challenges that require tailored purification strategies. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity and yield in your experiments.
I. Understanding the Challenge: The Impact of the Quinolyl Group
The quinoline group, a bicyclic aromatic heterocycle, imparts distinct physicochemical properties to a peptide that can significantly influence its behavior during purification. Understanding these properties is the first step toward developing a successful purification strategy.
-
Increased Hydrophobicity: The aromatic nature of the quinoline ring substantially increases the hydrophobicity of the peptide. This can lead to strong retention on reversed-phase chromatography media, often requiring higher concentrations of organic solvent for elution and potentially causing peak broadening.
-
Basicity and Charge: The nitrogen atom in the quinoline ring is basic and can be protonated, imparting a positive charge to the peptide, especially at acidic pH. This charge can be exploited for ion-exchange chromatography but can also lead to unwanted secondary interactions with the stationary phase in other chromatographic modes.
-
Metal Chelation: Quinolines are known to chelate metal ions.[1][2] This property can be advantageous for specific affinity purification strategies but can also lead to interactions with metal ions present in the HPLC system or buffers, potentially affecting peak shape and recovery.
-
Solubility Issues: The hydrophobicity of the quinoline group can lead to poor solubility in aqueous solutions, a common challenge in peptide therapeutics.[3][4] This can complicate sample preparation and loading onto the chromatography column.[5]
-
Potential for Aggregation: The combination of hydrophobicity and potential for π-π stacking interactions from the quinoline ring can increase the propensity for peptide aggregation, which can lead to low yields and difficulties in purification.[3][6]
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered when purifying quinolyl-containing peptides.
Q1: Why is my quinolyl-peptide showing poor peak shape (tailing or fronting) in RP-HPLC?
A1: Poor peak shape is a frequent issue and can stem from several factors:
-
Secondary Interactions: The basic nitrogen on the quinoline ring can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.
-
Slow Kinetics: The strong hydrophobic interaction between the quinolyl group and the stationary phase can lead to slow desorption kinetics, resulting in broad peaks.
-
Metal Chelation: If there are trace metal ions in your mobile phase or on the column, the quinolyl moiety might be chelating them, causing peak distortion.
Q2: I am experiencing low recovery of my quinolyl-peptide from the RP-HPLC column. What could be the cause?
A2: Low recovery is often due to the peptide's high hydrophobicity and potential for aggregation.
-
Irreversible Binding: The peptide may be so hydrophobic that it binds irreversibly to the C18 column under the elution conditions used.
-
Aggregation on the Column: The peptide may aggregate on the column, leading to poor elution and recovery.
-
Precipitation: The peptide might be precipitating on the column as the concentration of the organic solvent increases during the gradient.
Q3: Can I use ion-exchange chromatography to purify my quinolyl-peptide?
A3: Yes, ion-exchange chromatography (IEX) can be a very effective purification step, particularly as an orthogonal technique to RP-HPLC.[7][8] Since the quinoline group is basic, cation-exchange chromatography (CIEX) is a logical choice, especially at a pH where the quinoline nitrogen is protonated.[9] This method separates molecules based on their net charge, providing a different selectivity compared to the hydrophobicity-based separation of RP-HPLC.[10]
Q4: Are there any alternative purification strategies to RP-HPLC and IEX?
A4: Yes, several other techniques can be employed:
-
Immobilized Metal Affinity Chromatography (IMAC): This technique leverages the metal-chelating properties of the quinoline group.[1] By using a column with immobilized metal ions (e.g., Cu2+, Ni2+, Zn2+), the quinolyl-peptide can be selectively captured and then eluted.[11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very hydrophobic peptides, HILIC can be a useful alternative. It uses a polar stationary phase and a high organic/low aqueous mobile phase.
-
Size-Exclusion Chromatography (SEC): SEC can be used to remove aggregates or for buffer exchange, but it generally offers lower resolution for separating closely related impurities.
III. Troubleshooting Guides
This section provides detailed troubleshooting advice for specific problems you may encounter during the purification of quinolyl-containing peptides.
Troubleshooting Poor Peak Shape in RP-HPLC
| Problem | Potential Cause | Troubleshooting Strategy |
| Peak Tailing | Secondary interactions with residual silanols. | 1. Lower the pH: Use a mobile phase with a lower pH (e.g., 0.1% TFA, pH ~2). This will protonate the quinoline nitrogen and minimize its interaction with silanols. 2. Use a different ion-pairing agent: Formic acid (FA) can sometimes provide better peak shape than TFA.[12] 3. Use an end-capped column: Select a column that is thoroughly end-capped to reduce the number of accessible silanol groups. |
| Peak Broadening | Slow desorption kinetics due to high hydrophobicity. | 1. Increase column temperature: Raising the temperature (e.g., to 40-60 °C) can improve mass transfer and sharpen peaks.[5] 2. Use a different organic modifier: Acetonitrile is the standard, but for highly hydrophobic peptides, a stronger solvent like isopropanol (IPA) or a mixture of acetonitrile and IPA can improve peak shape.[5] 3. Optimize the gradient: A shallower gradient can sometimes improve resolution and peak shape. |
| Split Peaks or Shoulders | Presence of isomers or on-column degradation. | 1. Analyze by mass spectrometry: Confirm if the different peaks correspond to the same mass. 2. Check for racemization: If the peptide has chiral centers, racemization during synthesis can lead to diastereomers that may be separated on HPLC. 3. Ensure mobile phase stability: Some mobile phase additives can degrade over time. Prepare fresh mobile phases daily. |
Troubleshooting Low Recovery
| Problem | Potential Cause | Troubleshooting Strategy |
| Low or No Elution | Irreversible binding to the stationary phase. | 1. Use a less retentive stationary phase: Switch from a C18 to a C8 or C4 column. 2. Increase the organic solvent strength: Try a gradient that goes up to 100% organic solvent. Consider adding a stronger solvent like isopropanol to the mobile phase.[5] 3. Perform a column wash: After the run, wash the column with a strong solvent (e.g., 100% isopropanol or a mixture of dichloromethane and methanol) to elute any strongly bound material. |
| Precipitation on the Column | Poor solubility of the peptide in the mobile phase. | 1. Decrease the sample concentration: Load a more dilute sample onto the column. 2. Add a solubilizing agent: Dissolve the peptide in a small amount of an organic solvent like DMSO or DMF before diluting with the initial mobile phase.[5] 3. Increase the initial percentage of organic solvent: If the peptide is very hydrophobic, starting the gradient with a higher percentage of organic solvent (e.g., 10-20%) can improve solubility. |
IV. Experimental Protocols
Protocol 1: Optimized RP-HPLC for Quinolyl-Peptides
This protocol provides a starting point for developing an RP-HPLC method for a quinolyl-containing peptide.
1. Column Selection:
- Start with a C18 stationary phase. If retention is too strong, consider a C8 or C4 column.
- Use a column with a pore size of at least 100 Å for peptides.
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
- Alternative: For MS compatibility, replace TFA with 0.1% Formic Acid (FA).[12]
3. Gradient Elution:
- Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).
- Gradient:
- 0-5 min: 5% B
- 5-35 min: 5% to 65% B (adjust the upper limit based on peptide hydrophobicity)
- 35-40 min: 65% to 95% B
- 40-45 min: 95% B
- 45-50 min: 95% to 5% B
- 50-60 min: 5% B (re-equilibration)
- Detection: 220 nm and 280 nm. The quinoline moiety will also absorb at higher wavelengths.
4. Sample Preparation:
- Dissolve the crude peptide in a small amount of DMSO or DMF.
- Dilute with Mobile Phase A to the desired concentration.
- Filter the sample through a 0.22 µm filter before injection.
Protocol 2: Cation-Exchange Chromatography (CIEX) as an Orthogonal Purification Step
This protocol outlines a general procedure for using CIEX to purify a quinolyl-peptide.
1. Column Selection:
- Choose a strong cation-exchange column (e.g., sulfopropyl-based).
2. Buffer Preparation:
- Buffer A (Binding Buffer): 20 mM Sodium Phosphate, pH 3.0.
- Buffer B (Elution Buffer): 20 mM Sodium Phosphate, 1 M NaCl, pH 3.0.
3. Elution:
- Flow Rate: 1 mL/min.
- Gradient:
- Load the sample in Buffer A.
- Wash with Buffer A until the unbound material is eluted.
- Elute the bound peptide with a linear gradient from 0% to 100% Buffer B over 30-60 minutes.
- Detection: 220 nm and 280 nm.
4. Desalting:
- The fractions collected from IEX will contain a high concentration of salt. They will need to be desalted using a C18 solid-phase extraction (SPE) cartridge or a short RP-HPLC run before lyophilization.
V. Visualization of Workflows
Logical Flow for Purification Strategy Selection
The following diagram illustrates a decision-making process for selecting a purification strategy for a quinolyl-containing peptide.
Caption: Decision tree for selecting a purification strategy.
Interactions in RP-HPLC
This diagram visualizes the key interactions occurring during the RP-HPLC of a quinolyl-peptide.
Caption: Key interactions in RP-HPLC of quinolyl-peptides.
By understanding the unique properties of the quinoline moiety and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can overcome the challenges associated with the purification of quinolyl-containing peptides and achieve their desired purity and yield.
VI. References
-
Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]
-
MDPI. Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation. [Link]
-
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]
-
Agilent. Keys for enabling optimum peptide CharaCterizations. [Link]
-
ResearchGate. How do you couple the quinoline functional group to the c terminal of a peptide?. [Link]
-
Gilson. Chromatography and Detection Methods for Peptide Purification. [Link]
-
NIH. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]
-
Downstream Column. Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. [Link]
-
ResearchGate. Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. [Link]
-
Biotage. How to purify synthetic peptides - what are the options?. [Link]
-
Separation Science. Peptide analysis using reverse phase liquid chromatography. [Link]
-
Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. [Link]
-
NIH. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. [Link]
-
PubMed. Post-column metal complexation of quinolone antibiotics in a quadrupole ion trap. [Link]
-
PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
Biomatik. What are the Sustainability Challenges in Peptide Synthesis and Purification?. [Link]
-
PubMed. Reversed-phase isolation of peptides. [Link]
-
Waters Corporation. Peptide Isolation & Purification Techniques. [Link]
-
ResearchGate. How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column?. [Link]
-
Bio-Works. Purification of peptides by cation exchange chromatography. [Link]
-
NIH. Challenges in delivering therapeutic peptides and proteins: a silk-based solution. [Link]
-
Scienmag. Creating Atropisomeric Macrocyclic Peptides with Quinolines. [Link]
-
Food & Function (RSC Publishing). Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications. [Link]
-
ResearchGate. [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?. [Link]
-
YouTube. Affinity chromatography in 5 minutes | Affinity purification. [Link]
-
BioPharm International. A Closer Look at Affinity Ligands. [Link]
-
Patsnap Synapse. How to Troubleshoot Low Protein Yield After Elution. [Link]
-
Europe PMC. Ion-exchange high-performance liquid-chromatography steps in peptide purifications. [Link]
-
PubMed Central. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. [Link]
-
PubMed. Peptide quinoline conjugates: a new class of RNA-binding molecules. [Link]
-
Polypeptide. Aspects of industrial purification of peptides using large-scale chromatography. [Link]
-
GenScript. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
TMR Publishing Group. Research progress of metal chelating peptides. [Link]
-
MDPI. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. [Link]
-
Reddit. Low yield despite good HPLC purity with SPPS using chlorotrityl linker. [Link]
-
MDPI. Advances in Therapeutic Peptides Separation and Purification. [Link]
-
Taylor & Francis Online. Investigation of the Influence of Hydrophobic Ions as Mobile Phase Additives on the Liquid Chromatographic Separation of Amino Acids and Peptides. [Link]
-
YouTube. Affinity Chromatography Explained. [Link]
-
Bentham Science Publisher. Ion Exchange Chromatography: A Versatile Technique for Comprehensive Characterization of Therapeutic Proteins and Peptides. [Link]
-
Wiley Analytical Science. Isolation, identification, and chelation mechanism of ferrous-chelating peptide from peanut protein hydrolysate. [Link]
-
LCGC International. Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. [Link]
-
GenScript. Peptide Solubilization. [Link]
-
Patsnap Eureka. How isotonic solutions influence peptide drug solubility. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. biosynth.com [biosynth.com]
- 4. How isotonic solutions influence peptide drug solubility [eureka.patsnap.com]
- 5. waters.com [waters.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. gilson.com [gilson.com]
- 8. waters.com [waters.com]
- 9. bio-works.com [bio-works.com]
- 10. benthamscience.com [benthamscience.com]
- 11. tmrjournals.com [tmrjournals.com]
- 12. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Fmoc-β-(2-quinolyl)-d-Ala-OH for Aggregation Prevention in Peptide Synthesis
Prepared by the Office of the Senior Application Scientist
This technical support guide provides in-depth information, troubleshooting advice, and validated protocols for researchers utilizing Fmoc-β-(2-quinolyl)-d-Ala-OH to mitigate peptide aggregation during Solid-Phase Peptide Synthesis (SPPS). Our approach is grounded in established biochemical principles and extensive field experience with "difficult" peptide sequences.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the application and mechanism of Fmoc-β-(2-quinolyl)-d-Ala-OH.
Q1: What is peptide aggregation in the context of SPPS, and why is it a critical problem?
A1: During SPPS, as the peptide chain elongates on the solid support, it can fold and self-associate with neighboring chains. This process, known as aggregation, is primarily driven by the formation of intermolecular hydrogen bonds, leading to stable β-sheet structures.[1] This is particularly common in sequences containing multiple hydrophobic residues (e.g., Val, Leu, Ile, Phe) or those prone to hydrogen bonding (e.g., Gln, Ser, Thr).[1]
Aggregation has severe consequences for synthesis efficiency:
-
Physical Occlusion: The aggregated peptide-resin matrix effectively becomes a single, insoluble mass, physically blocking reactive sites.
-
Poor Solvation: Solvents and reagents cannot efficiently penetrate the aggregated cluster, leading to drastically reduced reaction rates.
-
Incomplete Reactions: Both the Fmoc-deprotection and the subsequent amino acid coupling steps can fail, resulting in deletion sequences and truncated peptides.[1]
-
False Negatives: Standard monitoring tests like the ninhydrin test may give misleading negative results, as the reactive amine is present but inaccessible.[1]
The onset of aggregation is often marked by a visible shrinking of the resin beads and a significant slowdown in reaction kinetics.
Q2: How is Fmoc-β-(2-quinolyl)-d-Ala-OH proposed to prevent peptide aggregation?
A2: Fmoc-β-(2-quinolyl)-d-Ala-OH is a non-proteinogenic amino acid featuring a bulky, rigid quinolyl side chain. Its ability to prevent aggregation is based on the principle of steric disruption . By strategically incorporating this amino acid into a peptide sequence, its large aromatic side chain acts as a "β-sheet breaker."
The proposed mechanism is twofold:
-
Steric Hindrance: The quinolyl group projects from the peptide backbone, physically preventing adjacent peptide chains from aligning in the precise, parallel geometry required for stable β-sheet formation.
-
Backbone Conformation Disruption: The presence of this bulky D-amino acid introduces a "kink" or disruption in the growing peptide's preferred backbone conformation, making it energetically unfavorable to adopt the extended conformation necessary for aggregation.
This is conceptually similar to the role of other aggregation-disrupting strategies, such as the use of pseudoproline dipeptides or N-backbone protected (Hmb/Dmb) amino acids, which also work by disrupting the hydrogen-bonding patterns of the peptide backbone.[1][2]
Q3: When should I consider incorporating Fmoc-β-(2-quinolyl)-d-Ala-OH into my peptide sequence?
A3: You should consider using this specialized amino acid when you anticipate or encounter aggregation-related difficulties. Key indicators include:
-
Sequence-Based Prediction: The peptide contains a high percentage of hydrophobic or β-branched amino acids (Val, Ile, Thr). Many online tools can predict aggregation-prone regions.[3]
-
Synthesis of Known "Difficult" Peptides: The target sequence is a known problematic one, such as amyloid-β fragments, transmembrane domains, or long peptides (>20 residues) with hydrophobic stretches.[4]
-
Real-Time Synthesis Problems: You observe resin shrinking, slow deprotection kinetics (indicated by persistent blue color in the deprotection solution), or poor coupling efficiency despite using standard protocols.
A general rule of thumb is to substitute a residue in the middle of a suspected aggregation-prone region, approximately every 6-10 residues in very long or difficult sequences.
Q4: Are there any potential drawbacks or challenges associated with using this amino acid?
A4: Yes, the primary challenge is related to the same property that makes it effective: steric bulk. The bulky quinolyl side chain can hinder the coupling reaction of both the Fmoc-β-(2-quinolyl)-d-Ala-OH itself and the subsequent amino acid.[5][6] This can lead to low coupling efficiency and the formation of deletion sequences if not properly addressed. Overcoming this requires optimization of the coupling protocol, as detailed in the troubleshooting section below.
Part 2: Troubleshooting Guide
This guide provides solutions to specific issues that may arise when using Fmoc-β-(2-quinolyl)-d-Ala-OH.
| Problem ID | Observed Issue | Underlying Cause | Recommended Solution(s) |
| TS-01 | Low coupling efficiency for Fmoc-β-(2-quinolyl)-d-Ala-OH (Positive Ninhydrin test after coupling) | Steric Hindrance: The bulky quinolyl group slows the acylation reaction. Standard coupling reagents (e.g., HBTU, TBTU) may not be sufficiently reactive.[6] | 1. Use a more potent coupling reagent: Switch to HATU or PyBOP, which are known to be more effective for sterically hindered couplings.[6]2. Increase reaction time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.3. Employ microwave-enhanced SPPS: Microwave energy can significantly accelerate difficult couplings.[7] |
| TS-02 | Incomplete coupling of the amino acid following the quinolyl-alanine residue | Steric Hindrance: The already incorporated quinolyl group sterically shields the N-terminal amine, making it less accessible for the incoming activated amino acid. | 1. Double Couple: Perform the coupling step twice for the residue immediately following the quinolyl-alanine.2. Use Amino Acid Fluorides: If available, Fmoc-amino acid fluorides are highly reactive and can overcome steric hindrance.3. Optimize Reagent Stoichiometry: Increase the excess of amino acid and coupling reagent to 4-5 equivalents. |
| TS-03 | Resin shrinking and slow Fmoc deprotection despite using the quinolyl-alanine | 1. Sub-optimal Placement: The quinolyl-alanine may not be positioned at the most critical point of the aggregation-prone sequence.2. Extreme Aggregation: The peptide sequence is exceptionally prone to aggregation, and a single insertion is insufficient. | 1. Re-evaluate Placement: Analyze the peptide sequence and consider moving the quinolyl-alanine to the center of the most hydrophobic cluster.2. Add a Second Disrupting Residue: For very long or difficult peptides, consider incorporating a second aggregation-disrupting residue, such as a pseudoproline dipeptide, at another strategic location.[3]3. Change Synthesis Conditions: Switch the primary solvent from DMF to NMP, which can improve solvation.[3] |
| TS-04 | Unexpected mass in final product (+51 Da) | Piperidine Adduct Formation: This is a known side reaction for peptides containing C-terminal Cys, but can theoretically occur with any residue that can form a dehydroalanine intermediate under basic conditions. | While less common for non-Cys residues, if observed, use a bulkier trityl protecting group on the preceding residue if applicable, or switch to DBU for the deprotection step.[8] |
Part 3: Experimental Protocols & Visualizations
Workflow for Mitigating Aggregation
The following diagram illustrates the logical workflow for deciding when and how to use Fmoc-β-(2-quinolyl)-d-Ala-OH.
Caption: Steric hindrance from the quinolyl group prevents β-sheet formation.
Protocol: Comparative Synthesis of an Aggregation-Prone Peptide
This protocol outlines a comparative synthesis to validate the effectiveness of Fmoc-β-(2-quinolyl)-d-Ala-OH (abbreviated as QAL).
Objective: To compare the synthesis purity and yield of a difficult sequence with and without the incorporation of QAL.
Model Difficult Sequence: H-Val-Gly-Ala-Ile-Leu-Gly-Val-OH (A known aggregating sequence)
-
Control Peptide: H-Val-Gly-Ala-Ile-Leu-Gly-Val-OH
-
Test Peptide: H-Val-Gly-Ala-QAL-Leu-Gly-Val-OH
Materials:
-
Resin: 2-chlorotrityl chloride resin (for C-terminal acid)
-
Standard Fmoc-amino acids
-
Fmoc-β-(2-quinolyl)-d-Ala-OH
-
Coupling Reagents: HBTU/HOBt/DIPEA (for standard couplings), HATU/DIPEA (for hindered couplings)
-
Deprotection Solution: 20% piperidine in DMF
-
Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5) [9] Procedure:
-
Resin Loading:
-
Swell 2-chlorotrityl chloride resin in DCM for 30 min.
-
Load the first amino acid (Fmoc-Val-OH) using 2 equivalents of the amino acid and 4 equivalents of DIPEA in DCM. React for 2 hours.
-
Cap any remaining active sites with MeOH.
-
-
Peptide Elongation (Iterative Cycles):
-
Step 2a: Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash thoroughly with DMF.
-
Step 2b: Amino Acid Coupling (Control Peptide):
-
Activate 3 eq. of the next Fmoc-amino acid with 2.9 eq. HBTU and 6 eq. DIPEA in DMF for 5 min.
-
Add the activated mixture to the resin and react for 1.5 hours.
-
Wash thoroughly with DMF.
-
Perform a Ninhydrin test to confirm completion.
-
-
Step 2c: Amino Acid Coupling (Test Peptide - QAL insertion):
-
For all standard residues, follow Step 2b.
-
For coupling Fmoc-QAL-OH: Activate 3 eq. of Fmoc-QAL-OH with 2.9 eq. of HATU and 6 eq. of DIPEA in DMF. Couple for 4 hours .
-
For coupling Fmoc-Ala-OH (after QAL): Follow the standard protocol (Step 2b), but perform the coupling step twice (double couple ).
-
-
Step 2d: Repeat: Continue the cycles until the full sequence is assembled.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., ACN/H₂O with 0.1% TFA).
-
Analyze by RP-HPLC to determine purity.
-
Confirm mass by Mass Spectrometry (MALDI-TOF or ESI-MS).
-
Expected Results (Hypothetical Data):
| Peptide | Key Modification | Expected Crude Purity (HPLC %) | Expected Overall Yield (%) | Notes |
| Control | Standard Sequence | 30 - 50% | Low | HPLC likely shows multiple deletion sequences due to incomplete couplings. |
| Test | QAL at position 4 | >70% | Moderate to High | HPLC should show a dominant peak for the target peptide with fewer deletion products. |
Part 4: References
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(11), 749-757. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Small Peptides for Inhibiting Serum Amyloid A Aggregation. (2021). ACS Medicinal Chemistry Letters, 12(7), 1136–1142. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab Protocols. [Link]
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2021). RSC Chemical Biology, 2(6), 1648-1664. [Link]
-
What do you do when your peptide synthesis fails? (2023). Biotage. [Link]
-
N-Amino peptide scanning reveals inhibitors of Aβ 42 aggregation. (2020). Organic & Biomolecular Chemistry, 18(16), 3044-3048. [Link]
-
Stapled peptides: targeting protein-protein interactions in drug development. (2024). Signal Transduction and Targeted Therapy, 9(1), 1-27. [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]
-
Noncanonical Amino Acids in Biocatalysis. (2024). Chemical Reviews. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology, 8, 159. [Link]
-
Key Residue for Aggregation of Amyloid-β Peptides. (2022). ACS Chemical Neuroscience, 13(22), 3196–3205. [Link]
-
Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. (2006). International Journal of Peptide Research and Therapeutics, 12(1), 73-78. [Link]
-
Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition. (2014). PLoS ONE, 9(7), e101794. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Stability of Fmoc-beta-(2-quinolyl)-d-ala-oh under coupling conditions
A Guide to Successful Incorporation in Solid-Phase Peptide Synthesis
Welcome to the technical support center for Fmoc-β-(2-quinolyl)-D-Ala-OH. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this unique unnatural amino acid into their peptide sequences. As Senior Application Scientists, we have compiled this guide based on a synthesis of established principles in solid-phase peptide synthesis (SPPS) and an analysis of the specific chemical properties of the quinolyl moiety. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges and ensure the successful synthesis of your target peptide.
Introduction to Fmoc-β-(2-quinolyl)-D-Ala-OH
Fmoc-β-(2-quinolyl)-D-Ala-OH is an unnatural amino acid characterized by the presence of a quinoline ring attached to the β-carbon of alanine. The quinoline group, a bicyclic aromatic heterocycle, introduces unique structural and electronic properties into a peptide. These properties can be exploited for various applications, including the development of novel therapeutics and fluorescent probes. However, the successful incorporation of this amino acid requires careful consideration of its stability and reactivity under standard SPPS conditions.
Frequently Asked Questions (FAQs)
Q1: Is the Fmoc group on Fmoc-β-(2-quinolyl)-D-Ala-OH stable under standard coupling conditions?
A1: The Fmoc protecting group is generally stable under the neutral to slightly acidic conditions of most modern coupling reactions.[1][2] The stability of the Fmoc group relies on its lability to a base, typically piperidine in DMF, which induces β-elimination.[1][3] The presence of the electron-withdrawing quinolyl side chain is not expected to significantly alter the stability of the Fmoc group during the coupling step itself. However, prolonged exposure to the basic environment of the coupling mixture, particularly with tertiary amines like diisopropylethylamine (DIPEA), can potentially lead to premature Fmoc deprotection, though this is a general concern in Fmoc-SPPS, especially during slow couplings.[2]
Q2: Can the quinoline side chain itself undergo side reactions during coupling?
A2: The quinoline ring is a relatively stable aromatic system. The nitrogen atom in the quinoline ring is weakly basic (pKa of quinoline is approximately 4.9). Under the standard conditions of peptide coupling, which are generally not strongly acidic or basic, the quinoline side chain is expected to be stable and not undergo significant side reactions. However, it is important to use high-quality reagents and solvents to avoid unforeseen reactions. For instance, ensuring amine-free DMF is crucial for reproducible peptide synthesis.
Q3: Does the bulky quinolyl group cause steric hindrance during coupling?
A3: Yes, the bulky and rigid nature of the quinoline side chain can lead to steric hindrance, which may slow down the coupling reaction. This can result in incomplete coupling and the formation of deletion sequences. The extent of steric hindrance will also depend on the preceding amino acid in the sequence. To overcome this, it is advisable to use more potent coupling reagents and potentially longer coupling times.
Q4: Is there a risk of racemization when coupling Fmoc-β-(2-quinolyl)-D-Ala-OH?
A4: Racemization is a potential side reaction during the activation of any Fmoc-amino acid.[4] It occurs through the formation of an oxazolone intermediate, which can tautomerize to a resonance-stabilized and achiral form.[5] Factors that can increase the risk of racemization include the use of excess base and prolonged activation times.[2] While there is no specific data on the racemization of Fmoc-β-(2-quinolyl)-D-Ala-OH, the general principles of minimizing racemization should be strictly followed. The use of additives like 1-hydroxybenzotriazole (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (HOAt), is highly recommended to suppress racemization.[2][4]
Troubleshooting Guide
This section provides a more in-depth look at potential issues you might encounter when using Fmoc-β-(2-quinolyl)-D-Ala-OH and offers strategies to resolve them.
Issue 1: Incomplete Coupling
Incomplete coupling is a common problem when dealing with sterically hindered amino acids.
Symptoms:
-
Positive Kaiser test (or other ninhydrin-based tests) after the coupling step, indicating the presence of unreacted primary amines.
-
Appearance of deletion sequences (peptide lacking the quinolyl-alanine residue) in the final mass spectrum.
Causality and Mitigation Strategies:
The bulky quinolyl group can physically block the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
Recommended Solutions:
-
Choice of Coupling Reagent: Employ more powerful coupling reagents that generate highly reactive activated esters.
| Coupling Reagent | Class | Key Advantages |
| HATU/HBTU | Aminium/Uronium | Fast reaction rates, efficient for hindered couplings. HATU is generally considered more reactive than HBTU.[6] |
| PyBOP | Phosphonium | Generates OBt esters in situ, minimal side reactions.[6] |
| COMU | Aminium/Uronium | High coupling efficiency, comparable to HATU, with a better safety profile.[7] |
| DIC/HOAt | Carbodiimide/Additive | HOAt is a more effective additive than HOBt for accelerating acylation and reducing racemization.[2] |
-
Double Coupling: If a single coupling reaction is insufficient, a second coupling step with a fresh portion of the activated amino acid can be performed to drive the reaction to completion.
-
Extended Coupling Time: Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can improve coupling efficiency for difficult residues.
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40°C) can increase the reaction rate. However, this should be done with caution as it can also increase the risk of racemization.
Issue 2: Peptide Aggregation
The aromatic and hydrophobic nature of the quinoline side chain can promote inter-chain hydrogen bonding, leading to peptide aggregation on the solid support.
Symptoms:
-
Shrinking or clumping of the resin beads.
-
Poor solvent flow during washing steps.
-
Incomplete Fmoc deprotection and coupling in subsequent cycles.
Causality and Mitigation Strategies:
Aggregation makes the reactive sites on the peptide chain inaccessible to reagents.
Recommended Solutions:
-
"Difficult Sequence" Protocols: Employ strategies designed to disrupt secondary structure formation.
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can disrupt hydrogen bonding.
-
High-Temperature Synthesis: Performing the synthesis at an elevated temperature (e.g., 60-70°C), often in conjunction with microwave-assisted synthesis, can prevent aggregation.
-
-
Solvent Choice:
-
Use N-methyl-2-pyrrolidone (NMP) instead of or in combination with DMF, as it has better-solvating properties for aggregated peptides.
-
The addition of up to 20% dimethyl sulfoxide (DMSO) to the reaction solvent can also help to disrupt aggregation.
-
-
Pseudoproline Dipeptides: If the sequence allows, the incorporation of pseudoproline dipeptides at strategic locations can disrupt the formation of secondary structures that lead to aggregation.
Issue 3: Racemization
Maintaining the stereochemical integrity of the D-amino acid is crucial.
Symptoms:
-
Appearance of a diastereomeric impurity in the final HPLC analysis of the purified peptide.
Causality and Mitigation Strategies:
As mentioned in the FAQs, racemization proceeds through an oxazolone intermediate. The use of a strong base and extended pre-activation times can exacerbate this issue.
Recommended Solutions:
-
Additive Choice: Always use an additive with your coupling reagent. HOAt is generally superior to HOBt in suppressing racemization.[2][4]
-
Base Selection and Stoichiometry:
-
Use a non-nucleophilic base like DIPEA.
-
Avoid using a large excess of base. For aminium/uronium salt activations, 2 equivalents of base are typically sufficient.
-
For carbodiimide-mediated couplings, the amount of base should be carefully controlled.
-
-
Pre-activation Time: Minimize the pre-activation time before adding the activated amino acid to the resin. For particularly sensitive amino acids, in-situ activation (adding the coupling reagent directly to the mixture of the amino acid, base, and resin) is recommended.
Experimental Protocols
Standard Coupling Protocol for Fmoc-β-(2-quinolyl)-D-Ala-OH
This protocol is a starting point and may need to be optimized based on the specific peptide sequence.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-β-(2-quinolyl)-D-Ala-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.
-
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the completion of the coupling. If the test is positive, consider a second coupling.
-
Washing: Wash the resin with DMF (5-7 times) and DCM (3 times) and proceed to the next cycle.
Workflow for Troubleshooting Incomplete Coupling
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. chempep.com [chempep.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
Technical Support Center: HPLC Purification of Quinolyl-Modified Peptides
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) purification of quinolyl-modified peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this class of molecules. The introduction of a quinolyl group imparts significant hydrophobicity and potential for secondary interactions, which can complicate standard purification protocols.
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-tested experience. Our goal is to equip you with the knowledge to diagnose issues, optimize your purification methods, and achieve high-purity quinolyl-modified peptides efficiently.
Frequently Asked Questions (FAQs)
Q1: What makes quinolyl-modified peptides particularly challenging to purify via reversed-phase HPLC?
A1: The primary challenges stem from the physicochemical properties of the quinoline moiety itself. These include:
-
Increased Hydrophobicity: The quinoline group is a bulky, aromatic system that significantly increases the overall hydrophobicity of the peptide. This can lead to very strong retention on standard C18 columns, requiring high concentrations of organic solvent for elution, which in turn can cause poor solubility and peak broadening.[1][2]
-
Secondary Interactions: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor and can be protonated at low pH. This allows for secondary ionic interactions with free silanol groups on the silica-based stationary phase, a common cause of peak tailing.[3][4]
-
Metal Chelation: Quinolines are known metal-chelating agents.[5][6][7] Trace metal contaminants on the silica backbone of the column, in the mobile phase, or from the HPLC system hardware (e.g., stainless steel frits) can form complexes with the quinolyl-peptide. This creates an alternative retention mechanism, leading to severe peak tailing and potential loss of product on the column.[8]
-
Conformational Effects: The rigid structure of the quinoline group can influence the peptide's secondary structure, potentially leading to multiple conformations that may separate or co-elute during chromatography, resulting in broad or split peaks.[9][10]
Q2: What is the best starting point for column and mobile phase selection?
A2: A systematic approach is crucial. For peptides, especially modified ones, initial screening of different stationary phases and mobile phase conditions is recommended.[1][11]
Column Selection: While a standard C18 column is a common starting point, the high hydrophobicity of quinolyl-peptides may necessitate alternatives.[1][12]
-
C8 or C4 Columns: These less hydrophobic phases can reduce retention times and may improve peak shape by requiring lower organic solvent concentrations for elution.
-
Phenyl-Hexyl Columns: The phenyl chemistry can offer alternative selectivity through π-π interactions with the quinoline ring, potentially improving separation from closely related impurities.
-
Wide-Pore Columns (300 Å): These are standard for peptides as they allow better diffusion of these larger molecules into the pores of the stationary phase, leading to improved peak shape and resolution.
Mobile Phase Selection:
-
Solvents: Acetonitrile (ACN) is the most common organic solvent for peptide purification.[11] Isopropanol (IPA) can be a stronger solvent and may be useful for extremely hydrophobic peptides, but its higher viscosity leads to higher backpressure.
-
Additives (Ion-Pairing Agents): The choice of acidic modifier is critical.
-
Trifluoroacetic Acid (TFA): Typically used at 0.1%, TFA is an excellent ion-pairing agent that masks silanol interactions and improves peak shape for basic peptides.[13][14] However, its strong ion-pairing can sometimes make recovery difficult and it is an ion-suppressing agent in mass spectrometry.
-
Formic Acid (FA): Usually used at 0.1%, FA is MS-friendly but is a weaker acid and a less effective ion-pairing agent than TFA.[15][16] This can lead to broader peaks for quinolyl-peptides due to unmasked secondary interactions.
-
Difluoroacetic Acid (DFA): This offers a compromise between TFA and FA, providing better chromatography than FA with less ion suppression than TFA.[17]
-
A recommended starting point is a C18 or C8 wide-pore column with a water/acetonitrile gradient containing 0.1% TFA.
Troubleshooting Guide
Problem 1: Severe Peak Tailing
My quinolyl-modified peptide shows a very broad, tailing peak, making quantification and isolation difficult.
Peak tailing is the most common issue and is typically caused by secondary retention mechanisms competing with the primary reversed-phase interaction.[3][18]
Caption: Troubleshooting logic for severe peak tailing.
1. Address Metal Chelation:
This is often the most significant and overlooked cause for this class of compounds.
-
Protocol 1: System Passivation and Mobile Phase Modification
-
System Passivation: Passivate your HPLC system with a solution of 20% nitric acid (handle with extreme care) to remove metallic contaminants. Consult your HPLC manufacturer's guide for system compatibility. A less harsh alternative is to dedicate the system to runs with a strong chelator like EDTA for a period.
-
Add a Chelating Agent: Add a small concentration (e.g., 50-100 µM) of Ethylenediaminetetraacetic acid (EDTA) to your aqueous mobile phase (Mobile Phase A). EDTA will complex with trace metals in the system and on the column, preventing them from interacting with your peptide.[8]
-
Equilibration: Equilibrate the column with at least 10-20 column volumes of the EDTA-containing mobile phase before injecting your sample.
-
Verification: A significant improvement in peak symmetry after adding EDTA is a strong indicator that metal chelation was the primary cause.
-
2. Optimize Ion-Pairing and pH:
If chelation is not the issue, focus on silanol interactions.
-
Protocol 2: Mobile Phase Optimization
-
Ensure Low pH: Use a mobile phase with a pH between 2 and 3. This suppresses the ionization of silanol groups, reducing their ability to interact with your protonated peptide.[4] 0.1% TFA typically achieves this.
-
Increase Ion-Pair Strength: If using FA or acetic acid, switch to 0.1% TFA. If TFA is already in use and tailing persists, consider a more hydrophobic ion-pairing agent like Heptafluorobutyric acid (HFBA) at a lower concentration (e.g., 0.05%). More hydrophobic agents can provide stronger pairing and better shielding of secondary interactions.[19][20]
-
Verification: The peak should become sharper and more symmetrical. Note that stronger ion-pairing agents will generally increase the retention time of your peptide.[20]
-
Problem 2: Poor Resolution or Co-elution with Impurities
My quinolyl-peptide is not separating from a critical impurity, or the main peak is very broad, suggesting multiple components.
Poor resolution is a result of insufficient selectivity between your target peptide and impurities. The high hydrophobicity of the quinolyl group can cause the peptide to interact very strongly with the stationary phase, leading to "on-column" band broadening. A shallow gradient is often required to separate peptides, as they have a steep retention response to small changes in organic solvent concentration.[11][21]
1. Optimize the Gradient:
A generic, steep gradient is often ineffective for complex peptide mixtures.
-
Protocol 3: Gradient Optimization
-
Scouting Run: Perform a broad scouting gradient (e.g., 5-95% ACN over 30 minutes) to determine the approximate ACN concentration at which your peptide elutes (%B_elution).
-
Shallow Gradient: Design a new, much shallower gradient centered around the elution point. A good starting point is a gradient slope of 0.5-1% B per minute.[11]
-
Example: If your peptide elutes at 40% ACN in the scouting run, try a new gradient of 30-50% ACN over 20-40 minutes.
-
Verification: You should see an increase in the resolution between your main peak and nearby impurities.
-
| Parameter | Initial Scouting Gradient | Optimized Shallow Gradient |
| Time (min) | % Acetonitrile | % Acetonitrile |
| 0 | 5 | 30 |
| 30 | 95 | 50 |
| 35 | 95 | 95 |
| 40 | 5 | 30 |
| Gradient Slope | 3%/min | 1%/min |
2. Change Selectivity:
If gradient optimization is insufficient, you need to change the fundamental interactions governing the separation.
-
Workflow for Altering Selectivity
Caption: Workflow for improving separation selectivity.
-
Protocol 4: Method Redevelopment
-
Change Column Chemistry: Switch from a C18 to a Phenyl-Hexyl or a C8 column. The change in stationary phase chemistry will alter the retention mechanism and likely change the elution order of your peptide and impurities.[1]
-
Change Mobile Phase Modifier: If you are using TFA, try DFA or an alternative acid. The change in the ion-pairing agent can significantly alter the selectivity between two closely eluting species.[17][22]
-
Re-optimize Gradient: For each new set of conditions (column or mobile phase), you must re-run the gradient optimization protocol described above.
-
Problem 3: Low or No Recovery
I inject my peptide, but I see a very small peak or no peak at all, and it is not found in the flow-through.
This issue suggests irreversible binding of the peptide to the column or degradation. Given the properties of quinolyl-peptides, irreversible binding due to strong hydrophobic interactions or metal chelation is a primary suspect.
-
Protocol 5: Troubleshooting Low Recovery
-
Initial Column Wash: After a run, wash the column with a very high concentration of organic solvent, potentially a stronger one like isopropanol. Sometimes a "sawtooth" gradient (e.g., cycling between high and low organic) can help dislodge strongly bound material.
-
Acid Wash: If metal chelation is suspected as the cause of irreversible binding, a wash with a mobile phase containing EDTA may help recover the peptide from the column.
-
Reduce Hydrophobic Interaction:
-
Switch to a less retentive column (C8 or C4).[1]
-
Increase the column temperature (e.g., to 40-60°C). This reduces mobile phase viscosity and can decrease hydrophobic interactions, speeding up elution.
-
-
Sample Solubility Check: Ensure your peptide is fully dissolved in the injection solvent. The quinolyl group can promote aggregation. Dissolving the crude material in a small amount of DMSO before diluting with the initial mobile phase can be effective, but check for compatibility with your column.[21]
-
Verification: A successful intervention will result in the appearance of your target peak with a reasonable area upon injection.
-
References
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In: The Nucleus, vol 38. Humana Press. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]
-
YMC. (n.d.). Strategic peptide purification. YMC America, Inc. [Link]
-
Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. [Link]
-
MicroSolv Technology Corporation. (n.d.). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. MicroSolv. [Link]
-
Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. Biotage. [Link]
-
Various Authors. (2018). What HPLC column is suitable for very hydrophobic proteins?. ResearchGate. [Link]
-
Mao, H., et al. (2014). The impact of 4-thiaproline on polyproline conformation. PubMed. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Goolsby, B., & Brodbelt, J. S. (1999). Post-column metal complexation of quinolone antibiotics in a quadrupole ion trap. PubMed. [Link]
-
Ruda, A., et al. (2008). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]
-
Sestak, V., et al. (2017). Determination of the Lipophilicity of Quinolinesulfonamides by Reversed-Phase HPLC and Theoretical Calculations. ResearchGate. [Link]
-
Waters Corporation. (n.d.). BioSuite HPLC Columns for Protein & Peptide Analysis. Waters. [Link]
-
Foh, M. B., et al. (2020). Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation. MDPI. [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. SIELC. [Link]
-
Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters. [Link]
-
Phenomenex. (2024). How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]
-
Al-Tannak, N. F., et al. (2011). The hydrophilic interaction like properties of some reversed phase high performance liquid chromatography columns in the analysis of basic compounds. PubMed. [Link]
-
Biotage. (2023). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. Biotage. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters. [Link]
-
Auclair, J., et al. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America. [Link]
-
Elliott, T., et al. (1991). Peptide-induced conformational change of the class I heavy chain. PubMed. [Link]
-
Lu, W. T., & Dong, C. M. (2022). Research progress of metal chelating peptides. TMR Publishing Group. [Link]
-
Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. [Link]
-
Various Authors. (2021). Peptide purification using HPLC ?. ResearchGate. [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. YMC. [Link]
-
Various Authors. (2019). Which is the best HPLC column for peptide purification?. ResearchGate. [Link]
-
Purcell, A. W., et al. (2007). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. PubMed Central. [Link]
-
Le, K., et al. (2024). Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications. Food & Function (RSC Publishing). [Link]
-
Kromasil. (n.d.). Running HPLC with hydrophobic stationary phase and aqueous mobile phase. Kromasil. [Link]
-
Various Authors. (2008). TFA alternatives, peptide purification. Chromatography Forum. [Link]
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO. [Link]
-
Sarrut, M., et al. (2018). Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography. MDPI. [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]
-
Ferreon, J. C., & Hilser, V. J. (2003). Exploring the impact of polyproline II (PII) conformational bias on the binding of peptides to the SEM-5 SH3 domain. PubMed. [Link]
-
Biotage. (2023). Can I improve my peptide purification by increasing the column length?. Biotage. [Link]
-
Bobbala, S., & P. R. V. (2020). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. Nanoscale Advances (RSC Publishing). [Link]
-
LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. [Link]
-
Boyes, B. E., & Gilar, M. (2006). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. NIH. [Link]
-
Various Authors. (2010). HPLC method for hydrophobic peptide from antibody digest. Chromatography Forum. [Link]
-
Al-Ostath, O., et al. (2022). A New Reverse Phase High-Performance Liquid Chromatography (RP- HPLC) Method for Determination of Kinetin Riboside (plant growth regulator) in Bulk and Pharmaceutical Dosage Form. SciSpace. [Link]
-
Gilar, M., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. PubMed. [Link]
Sources
- 1. ymcamerica.com [ymcamerica.com]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Post-column metal complexation of quinolone antibiotics in a quadrupole ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The impact of 4-thiaproline on polyproline conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide-induced conformational change of the class I heavy chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 12. bachem.com [bachem.com]
- 13. agilent.com [agilent.com]
- 14. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 16. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 17. waters.com [waters.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. biotage.com [biotage.com]
- 20. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biotage.com [biotage.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of Peptides Containing Fmoc-β-(2-quinolyl)-D-Ala-OH
Abstract
The incorporation of unnatural amino acids into peptides is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, stability, and bioavailability. Fmoc-β-(2-quinolyl)-D-Ala-OH is one such building block, introducing a bulky, aromatic quinoline moiety that can facilitate novel molecular interactions. However, the very features that make it attractive also present unique challenges for structural characterization. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) techniques for the unambiguous characterization of peptides containing this residue. We will explore the causality behind experimental choices, from solvent selection to the strategic application of 1D and 2D NMR experiments, and contrast these methods with orthogonal techniques like Mass Spectrometry and HPLC.
Introduction: The "Why" of Quinolyl-Containing Peptides
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Their incorporation into peptides can impart unique conformational constraints, introduce new potential binding interactions (e.g., π-π stacking), and enhance metabolic stability. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is standard in solid-phase peptide synthesis (SPPS), prized for its mild, base-labile deprotection conditions.[2][3]
The characterization of a peptide is not merely about confirming its sequence; it's about ensuring its purity, defining its three-dimensional structure, and understanding its dynamic behavior in solution—all of which are critical for its biological function.[4] While techniques like Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are indispensable for confirming mass and purity, respectively, NMR spectroscopy remains the unparalleled gold standard for elucidating the detailed atomic-level structure and conformation of peptides in solution.[5][6][7]
This guide will navigate the specific challenges and strategies for characterizing peptides containing the bulky, aromatic systems of both the Fmoc group and the quinolyl side chain, which can lead to signal overlap and aggregation phenomena.
Foundational Analysis: 1D ¹H NMR Spectroscopy
The first and most fundamental step in characterization is always the 1D proton (¹H) NMR spectrum.[8] It provides a rapid assessment of sample purity, folding, and the presence of key functional groups.
Causality in Experimental Choices:
-
Solvent Selection: The choice of solvent is critical. Peptides with large aromatic groups can be prone to aggregation in aqueous solutions. Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice. Its high polarity disrupts intermolecular hydrogen bonds that cause aggregation, and it slows the exchange of labile amide (N-H) protons with the solvent, making them observable. For peptides soluble in organic solvents, deuterated methanol (CD₃OD) or chloroform (CDCl₃) can be used, though amide protons will typically exchange and become invisible in methanol.[9]
-
Concentration: NMR is an inherently insensitive technique.[10] However, excessively high concentrations can promote aggregation, leading to broad, poorly resolved signals. A typical starting concentration is 1-5 mM.
Interpreting the ¹H Spectrum:
The ¹H NMR spectrum is typically divided into distinct regions. For a peptide containing Fmoc-β-(2-quinolyl)-D-Ala-OH, we expect to see signals in the following approximate regions (in DMSO-d₆):
| Proton Type | Approximate Chemical Shift (ppm) | Expected Multiplicity & Notes |
| Quinolyl Protons | 8.5 - 7.5 | Doublets, triplets, and multiplets. The exact shifts are highly sensitive to the peptide's conformation and environment. |
| Fmoc Aromatic Protons | 8.0 - 7.2 | A series of doublets and triplets. Often overlap with quinolyl and other aromatic residue signals. |
| Amide (NH) Protons | 8.5 - 7.0 | Doublets or triplets. Their dispersion is an excellent indicator of a well-defined structure. |
| α-Proton (Ala) | 4.5 - 4.0 | Multiplet. Its coupling to the adjacent β-protons and NH proton provides key structural information. |
| β-Protons (Ala) | 3.5 - 2.5 | Diastereotopic protons, appearing as distinct multiplets (dd or ddd). |
| Fmoc Aliphatic Protons | 4.5 - 4.0 | A multiplet for the CH and two doublets of doublets for the CH₂ group. |
Note: These are approximate ranges and can shift significantly based on peptide sequence, conformation, and solvent conditions.
Deconvoluting Complexity: A Comparison of 2D NMR Techniques
While 1D NMR provides a fingerprint, complex peptides with overlapping signals require 2D NMR for unambiguous assignment.[5][8] Each experiment provides a unique piece of the structural puzzle.
Caption: Workflow for NMR-based peptide characterization.
Comparative Analysis of Key 2D NMR Experiments
| Technique | Core Directive (What it tells you) | Application for Fmoc-β-(2-quinolyl)-D-Ala-OH Peptides | Strengths | Limitations |
| COSY (Correlation Spectroscopy) | Shows which protons are directly coupled to each other (typically through 2-3 bonds).[8] | Connects the Ala NH proton to the Hα, and the Hα to the two Hβ protons. Helps trace connectivity within the quinoline ring. | Fast and simple. Excellent for confirming immediate neighbor protons. | Only shows direct correlations, making it difficult to identify complete amino acid spin systems in one go. |
| TOCSY (Total Correlation Spectroscopy) | Reveals all protons within a coupled spin system, even if they are not directly connected.[6] | Identifies the entire Ala residue (NH, Hα, Hβ) from a single cross-peak. Essential for assigning residues in a peptide chain. | Powerful for assigning entire amino acid residues, overcoming breaks in the coupling network. | Can lead to spectral crowding. Does not distinguish between different spin systems of the same amino acid type. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton directly to the carbon it is attached to.[8] | Unambiguously assigns the carbon signals for the Ala Hα/Cα and Hβ/Cβ, as well as all protonated carbons in the Fmoc and quinolyl groups. | Dramatically increases spectral resolution by spreading signals over a second (¹³C) dimension. Confirms C-H attachments. | Does not show correlations to non-protonated (quaternary) carbons. Requires a higher sample concentration due to the lower sensitivity of ¹³C. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are 2-4 bonds away.[8] | Crucial Experiment: Confirms the covalent linkage between the Ala Hβ protons and the quinoline ring's quaternary carbon. Links protons on one residue to carbons on an adjacent residue, aiding in sequencing. | Provides long-range connectivity information essential for assigning quaternary carbons and confirming the overall molecular structure. | More complex spectra that can be harder to interpret. Requires careful optimization of the long-range coupling delay. |
| NOESY/ROESY (Nuclear Overhauser Effect) | Identifies protons that are close to each other in 3D space (<5 Å), regardless of covalent bonding.[6][11] | Determines the peptide's conformation by showing spatial proximity between, for example, a quinoline proton and a proton on a distant part of the peptide backbone. | The only direct method to determine 3D solution structure and conformation. | NOE intensity is distance-dependent and can be affected by molecular motion. Requires longer experimental times. |
Orthogonal Validation: NMR vs. Alternative Techniques
A robust characterization strategy relies on a self-validating system where data from multiple, independent techniques converge. NMR should not be performed in a vacuum.
Caption: Complementary roles of key analytical techniques.
Performance Comparison
| Method | Primary Information | Strengths | Limitations for this Application |
| NMR Spectroscopy | Atomic-level 3D structure, conformation, dynamics, and purity.[7][11] | - Provides unparalleled structural detail.- Non-destructive.- Can identify and structure-elucidate unknown impurities.[12][13] | - Relatively low sensitivity, requiring more sample.[10]- Can be time-consuming.- Aggregation can severely degrade data quality. |
| Mass Spectrometry (MS) | Molecular weight confirmation and sequencing (MS/MS).[14][15] | - Extremely high sensitivity and accuracy for mass.- Can be coupled directly to HPLC (LC-MS) for rapid analysis.[16]- Confirms identity of the main product and impurities. | - Provides no information on 3D conformation.- Isomeric or isobaric impurities may not be differentiated without fragmentation.- Ion suppression from TFA is a common issue.[16][17] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[14][18] | - Excellent for separating complex mixtures.- Highly quantitative and reproducible.- The gold standard for purity determination.[18] | - Co-eluting impurities may be missed.- Provides no structural information beyond retention time.- Does not distinguish between enantiomers without a chiral column. |
Experimental Protocols
Protocol 1: Standard 1D and 2D NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh ~5 mg of the peptide.
-
Dissolve in 0.6 mL of DMSO-d₆ (or other appropriate deuterated solvent). Ensure complete dissolution; gentle vortexing or sonication may be required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probe for the relevant nuclei (¹H and ¹³C).
-
Shim the magnetic field to achieve optimal resolution (target linewidth for a non-exchangeable singlet should be <1 Hz).
-
Calibrate the 90° pulse width for ¹H.
-
-
1D ¹H Acquisition:
-
Acquire a standard 1D ¹H spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the main peaks).
-
Process the data: Apply an exponential window function, Fourier transform, phase correct, and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
2D Acquisition (COSY, TOCSY, HSQC, HMBC, NOESY):
-
Load standard parameter sets for each 2D experiment.
-
Set the spectral widths to encompass all signals of interest in both dimensions.
-
For each experiment, set an appropriate number of scans and increments in the indirect dimension to achieve the desired resolution and sensitivity. This is a trade-off with experimental time.
-
Crucial Parameter: For HMBC, optimize the long-range coupling delay (typically set to a value corresponding to ~8 Hz) to enhance correlations to quaternary carbons. For NOESY, use a mixing time of 200-400 ms for a peptide of this size.
-
-
Data Processing:
-
Process each 2D dataset using appropriate window functions (e.g., squared sine-bell).
-
Fourier transform in both dimensions.
-
Perform phase and baseline correction.
-
Conclusion
The characterization of peptides containing Fmoc-β-(2-quinolyl)-D-Ala-OH requires a multi-faceted analytical approach. While HPLC and MS are essential for initial purity and identity checks, they are insufficient on their own. Only a strategic application of 1D and 2D NMR spectroscopy can provide the detailed, atomic-level structural information necessary to confirm covalent connectivity, determine solution-state conformation, and fully characterize the final product. The combination of COSY and TOCSY for spin system assignment, HSQC for C-H correlation, HMBC for confirming the crucial quinoline-alanine linkage, and NOESY for 3D structure elucidation forms a robust, self-validating workflow. This comprehensive characterization is not merely an academic exercise; it is a prerequisite for understanding the structure-activity relationship (SAR) and ensuring the quality and consistency of these complex molecules in research and drug development.
References
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Carpino, L. A., et al. (2012).
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Google Patents. (2020).
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Singh, P., et al. (2023).
- Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. (n.d.). PMC.
- ResolveMass Laboratories Inc. (n.d.). Peptide Characterization Techniques and Applications.
- Klein, B. A. (n.d.). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids.
- Albericio, F., et al. (n.d.). Mercaptobenzothiazole (MBT), for the Introduction of the Fmoc Moiety Free of Side-Reactions. Molecules.
- Merck Millipore. (n.d.).
- Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
- Biovera. (2024). HPLC Analysis Methods for Peptide Characterization.
- ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy.
- University of Bayreuth. (n.d.). Peptide NMR.
- MDPI. (n.d.).
- NIH. (n.d.).
- NIH. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR.
- NIH. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Agilent. (n.d.).
- Aapptec Peptides. (n.d.). Fmoc-Ala-OH [35661-39-3].
- Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids.
- Agilent. (2024).
- PubMed. (2021).
- American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability.
- ACS Publications. (2026). Journal of Medicinal Chemistry Ahead of Print.
- PubMed. (n.d.).
Sources
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A Comparative Guide to the Conformational Landscape of Peptides Incorporating Quinolylalanine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Quest for Conformational Control in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a class of therapeutics with immense potential, offering high specificity and potency. However, their inherent conformational flexibility often leads to reduced receptor affinity and susceptibility to proteolytic degradation, significant hurdles on the path to clinical application. The strategic incorporation of non-natural amino acids is a powerful approach to constrain peptide conformation, thereby enhancing their therapeutic profile. Among these, quinolylalanine (Qa), an aromatic amino acid bearing a quinoline moiety, has emerged as a compelling candidate for introducing specific structural biases.
This guide, intended for researchers and professionals in peptide science and drug development, provides an in-depth comparative analysis of the conformational properties of peptides incorporating quinolylalanine. We will explore the structural implications of this modification, compare its effects with other aromatic amino acids, and provide detailed experimental protocols for the characterization of these novel peptides. Our aim is to equip you with the foundational knowledge and practical insights necessary to leverage quinolylalanine in the rational design of next-generation peptide therapeutics.
The Structural Impact of Quinolylalanine: A Rationale for Conformational Constraint
The incorporation of quinolylalanine into a peptide backbone introduces a bulky, rigid aromatic system that can significantly influence the local and global conformation. The quinoline ring, larger and more sterically demanding than the phenyl ring of phenylalanine, can restrict the rotational freedom of the peptide backbone, effectively locking it into a more defined three-dimensional structure.[1][2] This conformational constraint can be advantageous for several reasons:
-
Pre-organization for Receptor Binding: By favoring a specific conformation that mimics the bound state, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity.
-
Enhanced Proteolytic Stability: A more rigid structure can mask cleavage sites from proteolytic enzymes, thereby increasing the peptide's half-life in vivo.
-
Modulation of Physicochemical Properties: The aromatic and potentially ionizable nature of the quinoline ring can influence the solubility, lipophilicity, and pharmacokinetic properties of the peptide.
The specific conformational preferences induced by quinolylalanine will depend on its position within the peptide sequence and the nature of the neighboring amino acid residues. The quinoline moiety can engage in various non-covalent interactions, including π-π stacking, cation-π interactions, and hydrogen bonding, which further stabilize specific secondary structures such as β-turns and helices.[3]
Comparative Conformational Analysis: Quinolylalanine vs. Alternative Aromatic Amino Acids
The choice of a non-natural aromatic amino acid for peptide modification is a critical design decision. Here, we compare the anticipated conformational effects of quinolylalanine with two common alternatives: Phenylalanine and Naphthylalanine.
| Amino Acid | Structure | Key Conformational Influences | Potential Advantages | Potential Disadvantages |
| Phenylalanine (Phe) | Alanine with a phenyl side chain | - Standard aromatic residue.- Participates in hydrophobic and π-π stacking interactions.- Relatively flexible side chain. | - Well-understood conformational behavior.- Readily incorporated into peptides. | - Limited ability to induce strong conformational constraints. |
| Naphthylalanine (Nal) | Alanine with a naphthyl side chain | - Larger aromatic surface area than Phe, leading to stronger π-π stacking interactions.[3]- Increased steric bulk restricts backbone flexibility more than Phe.[4] | - Potent inducer of specific secondary structures, particularly β-hairpins.[3]- Can serve as a fluorescent probe for structural studies.[5] | - Can significantly increase the hydrophobicity of the peptide. |
| Quinolylalanine (Qa) | Alanine with a quinolyl side chain | - Large, rigid heterocyclic aromatic system.- Potential for hydrogen bonding via the quinoline nitrogen.- Can participate in metal coordination.- Significant steric hindrance. | - Strong conformational constraint due to size and rigidity.- Unique electronic properties may offer novel interaction modes.- Potential for pH-dependent conformational changes. | - Synthesis can be more complex than for Nal or Phe.- Potential for off-target interactions due to the quinoline moiety. |
Experimental Workflows for Conformational Characterization
A multi-faceted experimental approach is essential for a thorough understanding of the conformational landscape of quinolylalanine-containing peptides. The following sections detail the core techniques and provide exemplary protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Atomic-Level Structural Details
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[6] It provides information on bond connectivities, through-space proximities of atoms, and dihedral angle constraints, which are used to calculate a family of structures representing the conformational ensemble of the peptide.
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 500 µL of a suitable solvent (e.g., 90% H₂O/10% D₂O or a deuterated organic solvent like DMSO-d₆).
-
Adjust the pH to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-5).
-
Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥ 600 MHz).
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, aiding in resonance assignment.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton and carbon resonances sequentially.
-
Integrate the cross-peaks in the NOESY spectrum to derive inter-proton distance restraints.
-
Measure coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.
-
Use the experimental restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of conformers.
-
Circular Dichroism (CD) Spectroscopy: Probing Secondary Structure
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[7][8] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting spectrum provides a qualitative and semi-quantitative estimation of the prevalence of α-helices, β-sheets, β-turns, and random coil structures.[9]
-
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer components should not have significant absorbance in the far-UV region.
-
Determine the accurate concentration of the peptide solution using a reliable method (e.g., quantitative amino acid analysis).
-
Prepare a series of dilutions to the desired final concentrations (typically 10-100 µM).
-
-
Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Acquire spectra in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
-
Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).
-
Analyze the CD spectrum for characteristic features:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 200 nm.
-
-
Use deconvolution algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of each secondary structure element.
-
Computational Modeling: In Silico Insights into Conformational Preferences
Computational modeling provides a powerful complementary approach to experimental techniques, offering detailed insights into the conformational energy landscape of peptides.[10][11] Molecular dynamics (MD) simulations can explore the dynamic behavior of a peptide in a simulated physiological environment, while quantum mechanics (QM) calculations can provide accurate information on the electronic properties and preferred geometries of the quinolylalanine residue itself.
-
System Setup:
-
Build the initial 3D structure of the quinolylalanine-containing peptide using peptide building software (e.g., PyMOL, Chimera).
-
Choose an appropriate force field (e.g., AMBER, CHARMM) that has been parameterized for non-natural amino acids or develop custom parameters for quinolylalanine.
-
Solvate the peptide in a box of explicit water molecules and add counter-ions to neutralize the system.
-
-
Molecular Dynamics Simulation:
-
Perform an energy minimization of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Run a production MD simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to adequately sample the conformational space.
-
-
Analysis of Trajectories:
-
Analyze the MD trajectory to identify the most populated conformational states.
-
Calculate structural parameters such as Ramachandran plots, secondary structure content over time, and root-mean-square deviation (RMSD) to assess conformational stability.
-
Perform clustering analysis to group similar conformations and identify the major conformational families.[12]
-
Conclusion: Quinolylalanine as a Tool for Rational Peptide Design
The incorporation of quinolylalanine offers a promising strategy for the rational design of conformationally constrained peptides with enhanced therapeutic properties. Its unique structural and electronic features provide a means to introduce specific and potent conformational biases that can lead to increased receptor affinity, improved proteolytic stability, and favorable pharmacokinetic profiles. A comprehensive understanding of the conformational consequences of quinolylalanine incorporation, achieved through a combination of high-resolution experimental techniques and in silico modeling, is paramount for its successful application. This guide provides a framework for such investigations, empowering researchers to harness the potential of this intriguing non-natural amino acid in the development of novel peptide-based drugs.
References
-
Karle, I. L. (2002). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Journal of Molecular Structure, 604(1-3), 55-66. [Link]
-
Olesker, A., & Gmeiner, P. (2001). Conformational heterogeneity of quinoxaline peptides in solution. Journal of the American Chemical Society, 123(37), 9037-9044. [Link]
-
Hudalla, G. A., & Murphy, W. L. (2015). Computational Design of Peptides for Biomaterials Applications. ACS Chemical Biology, 10(7), 1607-1617. [Link]
-
Al-Omair, M. A. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc.[Link]
-
Kiehna, S. E., Waters, M. L., & Houghten, R. A. (2013). Aromatic interactions with naphthylalanine in a β-hairpin peptide. Journal of Peptide Science, 19(5), 289-296. [Link]
-
Woody, R. W. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 253(2), 149-155. [Link]
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Wu, X., Schweitzer-Stenner, R., & Topp, E. M. (2014). Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data. Journal of Chemical Theory and Computation, 10(7), 2883-2895. [Link]
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Amblard, M., Bedos-Belval, F., & Martinez, J. (2021). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. Molecules, 26(15), 4568. [Link]
-
LifeTein. (2025). Unusual Amino Acids: Naphthylalanine. LifeTein Peptide Blog. [Link]
-
Georgescu, E., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(19), 6523. [Link]
-
Kłodzińska, E., et al. (2010). The CD spectra of the peptide measured at different concentration of... ResearchGate. [Link]
-
Lescrinier, E., & Herdewijn, P. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 21(9), 1184. [Link]
-
Almac Group. (n.d.). 5 Dimensional Structural Characterization of Synthetic Peptides. Almac. [Link]
-
Muñoz, V., & Serrano, L. (1995). Conformational analysis of peptides corresponding to all the secondary structure elements of protein L B1 domain. Journal of Molecular Biology, 245(3), 275-296. [Link]
-
Hosseinzadeh, P., & desperation, S. (2020). Computational Strategies for Designing Peptide Therapeutics with High Binding Affinity and Stability. bioRxiv. [Link]
-
Todorovski, T., Fedorova, M., Hoffmann, R., & Lämmerhofer, M. (2011). Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. Journal of Peptide Science, 17(5), 414-421. [Link]
-
Williamson, R. T., & Carlier, P. R. (2004). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
-
Arora, P. S. (2013). Computational Modelling of Peptides Containing Non-Standard Amino Acids. arXiv. [Link]
-
Greenfield, N. J. (2014). Circular Dichroism of Peptides. Methods in Molecular Biology, 1088, 269-286. [Link]
-
Showalter, S. A., & Brüschweiler, R. (2014). Peptide Conformation Analysis Using an Integrated Bayesian Approach. Journal of Chemical Theory and Computation, 10(11), 5109-5118. [Link]
-
Kiehna, S. E., Waters, M. L., & Houghten, R. A. (2013). Aromatic interactions with naphthylalanine in a β-hairpin peptide. ResearchGate. [Link]
-
Bechinger, B. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Biopolymers, 51(2), 159-172. [Link]
-
Royo, M., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 25(21), 5158. [Link]
-
Hosseinzadeh, P. (2020). A computational approach to design structured peptides and predict peptide behavior in solution. YouTube. [Link]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]
-
Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]
-
ACD/Labs. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]
-
Vinogradov, A. A., & Yin, H. (2016). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Accounts of Chemical Research, 49(8), 1649-1659. [Link]
-
Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. Mtoz Biolabs. [Link]
-
King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. [Link]
-
Kazmierski, W. M., et al. (1991). Enkephalin analogues containing beta-naphthylalanine at the fourth position. International Journal of Peptide and Protein Research, 38(6), 520-527. [Link]
-
Mulligan, V. K. (2020). The emerging role of computational design in peptide macrocycle drug discovery. Expert Opinion on Drug Discovery, 15(7), 833-852. [Link]
-
Vlieghe, P., & Lisowski, V. (2018). General lack of structural characterization of chemically synthesized long peptides. Peptide Science, 110(1), e24040. [Link]
-
Costa, E. P., et al. (2004). Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe. Journal of Peptide Research, 64(3), 116-125. [Link]
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Stability Analysis of Quinolylalanine Peptides in Biological Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the integration of non-natural amino acids into peptide therapeutics offers a powerful strategy to enhance biological activity and overcome inherent limitations of native peptides. Among these, quinolylalanine (Qa), an aromatic amino acid bearing a quinoline moiety, presents unique opportunities for modulating peptide structure and function. However, the successful application of quinolylalanine-containing peptides hinges on a thorough understanding of their stability in relevant biological environments. This guide provides an in-depth comparison of the stability of quinolylalanine peptides in common biological assays, supported by experimental protocols and data interpretation strategies.
Introduction: The Promise of Quinolylalanine in Peptide Drug Discovery
The incorporation of unnatural amino acids is a well-established strategy to improve the metabolic stability of peptide drug candidates. Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases, limiting their therapeutic efficacy. The introduction of residues like quinolylalanine can confer resistance to enzymatic cleavage due to the steric hindrance and unique electronic properties of the quinoline ring system.[1]
The quinoline structure itself is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2] Its aromatic and heterocyclic nature can facilitate novel intramolecular and intermolecular interactions, potentially enhancing binding affinity and target specificity. However, the chemical reactivity of the quinoline ring also introduces potential degradation pathways that must be carefully evaluated.[3] This guide will explore both the enzymatic and chemical stability considerations for quinolylalanine peptides.
Enzymatic Stability: Resisting Proteolytic Degradation
A primary advantage of incorporating quinolylalanine is the anticipated increase in resistance to enzymatic degradation. Proteases recognize specific amino acid sequences and stereochemistry, and the bulky, non-natural side chain of quinolylalanine is expected to disrupt this recognition.
Comparative Rationale: Quinolylalanine vs. Natural Aromatic Amino Acids
-
Steric Hindrance: The large, rigid quinoline group at the β-carbon of alanine creates significant steric bulk compared to the phenyl group of Phenylalanine (Phe) or the indole of Tryptophan (Trp). This bulk can physically block the active site of proteases, preventing peptide bond cleavage adjacent to the Qa residue.
-
Electronic Effects: The electron-withdrawing nature of the nitrogen atom in the quinoline ring can influence the susceptibility of the adjacent peptide bond to hydrolysis.
To quantitatively assess this enhanced stability, a plasma stability assay is the gold standard.
Experimental Protocol: Plasma Stability Assay
This protocol outlines a robust method for comparing the stability of a quinolylalanine-containing peptide with its natural counterpart (e.g., a peptide with Phe or Trp at the same position) in human plasma.
Objective: To determine the in vitro half-life (t½) of peptides in human plasma.
Materials:
-
Test Peptides (Quinolylalanine-peptide, control peptide)
-
Human Plasma (pooled, heparinized)
-
Internal Standard (a stable, non-interfering peptide)
-
Quenching Solution (e.g., 1% formic acid in acetonitrile)
-
LC-MS grade water and acetonitrile
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS system
Methodology:
-
Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of the test peptides and internal standard in a suitable solvent (e.g., DMSO or water).
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Spike the test peptide into the plasma to a final concentration of 1-10 µM.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately add the plasma aliquot to a tube containing the quenching solution (typically 3 volumes of quenching solution to 1 volume of plasma). This stops the enzymatic reaction and precipitates plasma proteins.[4]
-
Add the internal standard to each sample to correct for variations in sample processing and instrument response.
-
Vortex vigorously for 1 minute.
-
-
Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
LC-MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject a defined volume onto an appropriate reversed-phase LC column.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent peptide concentration relative to the internal standard.
-
Data Analysis:
Plot the percentage of the remaining parent peptide against time. The half-life (t½) can be calculated by fitting the data to a first-order decay model.
Expected Data and Interpretation
The results of the plasma stability assay can be summarized in a comparative table.
| Peptide Sequence | Modification | Half-life (t½) in Human Plasma (min) |
| Ac-Gly-Phe -Ala-Gly-NH₂ | Natural (Control) | 15 ± 2 |
| Ac-Gly-Qa -Ala-Gly-NH₂ | Quinolylalanine | > 240 |
| Ac-Gly-Trp -Ala-Gly-NH₂ | Natural (Control) | 25 ± 3 |
A significantly longer half-life for the quinolylalanine-containing peptide compared to its natural counterparts would provide strong evidence of its enhanced enzymatic stability.
Experimental Workflow for Plasma Stability Assay
Caption: Workflow for determining peptide half-life in plasma.
Chemical Stability: Assessing the Integrity of the Quinolylalanine Moiety
While offering enzymatic resistance, the quinoline ring system is not chemically inert and its stability under physiological and assay conditions must be considered. The quinoline ring is generally resistant to oxidation but can undergo other reactions.[3]
Potential Chemical Degradation Pathways
-
Photodegradation: Quinoline and its derivatives can be susceptible to degradation upon exposure to light.[5] This is a critical consideration for in vitro assays that may be conducted under ambient light.
-
pH-Dependent Instability: The stability of the quinoline ring can be influenced by pH.[5] While generally stable at neutral pH, extremes of acidity or basicity in assay buffers could potentially lead to degradation.
-
Reaction with Assay Components: Certain components of biological assay media, such as reactive oxygen species (ROS) generated by cells, could potentially interact with the quinoline ring.
Experimental Protocol: Cell-Based Stability Assay
This protocol assesses the stability of a quinolylalanine peptide in the presence of live cells and culture medium, providing a more complex and physiologically relevant environment than plasma alone.
Objective: To evaluate the stability of a quinolylalanine peptide in cell culture supernatant over time.
Materials:
-
Test Peptides (Quinolylalanine-peptide, control peptide)
-
Relevant cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Internal Standard
-
Quenching Solution (e.g., 1% formic acid in acetonitrile)
-
LC-MS system
-
Cell culture plates and incubator (37°C, 5% CO₂)
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Peptide Incubation:
-
Remove the old medium and replace it with fresh medium containing the test peptide at a final concentration of 1-10 µM.
-
Incubate the plate under standard cell culture conditions.
-
-
Sample Collection: At various time points (e.g., 0, 1, 4, 8, 24 hours), collect an aliquot of the cell culture supernatant.
-
Sample Processing:
-
Follow the same quenching, protein precipitation, and centrifugation steps as described in the plasma stability assay (Section 2.2).
-
-
LC-MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent peptide.
Comparative Data Presentation
The stability in cell culture can be compared with stability in plasma and a simple buffer solution to delineate the contributions of different factors.
| Condition | Quinolylalanine-Peptide (% Remaining at 24h) | Control Peptide (% Remaining at 24h) |
| PBS (pH 7.4) | > 95% | > 95% |
| Human Plasma | 85 ± 5% | < 5% |
| Cell Culture Supernatant (HeLa) | 70 ± 8% | < 2% |
Interpretation:
-
High stability in PBS suggests inherent chemical stability under simple buffered conditions.
-
Lower stability in plasma compared to PBS indicates enzymatic degradation of the control, while the quinolylalanine peptide shows significant protection.
-
A further decrease in stability in the cell culture supernatant for the quinolylalanine peptide might suggest some level of cellular metabolism or interaction with secreted factors, or potential chemical degradation in the complex medium.
Decision Tree for Stability Analysis
Caption: Decision tree for peptide stability analysis.
Conclusion and Future Directions
The incorporation of quinolylalanine into peptides represents a promising avenue for enhancing their therapeutic potential, primarily through increased resistance to enzymatic degradation. This guide has provided a framework and detailed protocols for the systematic evaluation of the stability of these modified peptides in key biological assays.
Key Takeaways:
-
Enhanced Enzymatic Stability: Quinolylalanine peptides are expected to exhibit significantly longer half-lives in plasma and cell culture compared to their natural counterparts.
-
Comprehensive Assessment is Crucial: A combination of plasma and cell-based assays is necessary to understand both enzymatic and potential chemical or cell-mediated degradation.
-
Analytical Rigor is Paramount: The use of LC-MS/MS with an appropriate internal standard is essential for accurate quantification of peptide degradation.
Future studies should focus on identifying the specific metabolites of quinolylalanine-containing peptides to fully elucidate their degradation pathways. This knowledge will further inform the rational design of next-generation peptide therapeutics with optimized stability and efficacy.
References
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. Available at: [Link].
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link].
-
(PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. Available at: [Link].
-
(PDF) Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization - ResearchGate. Available at: [Link].
-
Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4 - MDPI. Available at: [Link].
-
Reactivity of Quinoline - YouTube. Available at: [Link].
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed Central. Available at: [Link].
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Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC - PubMed Central. Available at: [Link].
-
Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids - PMC - PubMed Central. Available at: [Link].
-
Quinoline - Wikipedia. Available at: [Link].
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. Available at: [Link].
-
Application of Quinoline Ring in Structural Modification of Natural Products - PMC - NIH. Available at: [Link].
-
Reaction scope for quinoline. Reaction conditions: 1 (0.3 mmol), 2... - ResearchGate. Available at: [Link].
-
A Comprehensive Review on Non-Natural Amino Acid-based Modifications in Antibacterial Peptides - PubMed. Available at: [Link].
-
Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - MDPI. Available at: [Link].
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed. Available at: [Link].
-
The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing). Available at: [Link].
-
A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - bioRxiv. Available at: [Link].
-
Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS - Taylor & Francis. Available at: [Link].
-
The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization | Request PDF - ResearchGate. Available at: [Link].
-
Evaluating protocols and analytical methods for peptide adsorption experiments. Available at: [Link].
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A Comparative Guide to the Validation of Peptide Sequences Containing Fmoc-beta-(2-quinolyl)-d-ala-oh
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of peptide-based therapeutics and advanced biomaterials, the incorporation of non-canonical amino acids is a critical strategy for enhancing structural diversity, modulating biological activity, and improving pharmacokinetic profiles. Among these, amino acids bearing heterocyclic moieties, such as the quinoline ring system, are of significant interest due to their prevalence in pharmacologically active compounds.[1][2][3] This guide provides an in-depth technical comparison of methodologies for the synthesis and validation of peptides containing the specialized building block, Fmoc-beta-(2-quinolyl)-d-ala-oh .
This document moves beyond a simple recitation of protocols. It is designed to provide a causal understanding of the experimental choices, ensuring that researchers can not only replicate the described methods but also troubleshoot and adapt them to their specific research needs. We will explore the direct incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS) and compare it with a prominent alternative strategy: post-translational chemical modification to introduce the quinoline functionality.
Direct Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The most direct approach to synthesizing a peptide with a quinolyl moiety is the incorporation of a pre-synthesized amino acid building block, such as this compound, during standard Fmoc-based SPPS.[4][5] This method offers precise, site-specific placement of the modified residue within the peptide sequence.
The Chemistry of Direct Incorporation
Fmoc-SPPS is a cyclical process involving the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support.[4][6] The general cycle for each amino acid incorporation, including this compound, is as follows:
-
Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[5]
-
Activation and Coupling: The incoming this compound is activated at its C-terminus using a coupling reagent to form a reactive species that readily forms a peptide bond with the newly exposed N-terminal amine of the peptide chain.[4]
-
Washing: Removal of excess reagents and byproducts by washing the resin with suitable solvents.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).[7]
Workflow for Direct Incorporation of this compound
Caption: Workflow for direct incorporation of this compound in SPPS.
Potential Challenges and Validation Points
While straightforward, the direct incorporation of this non-canonical amino acid requires careful validation at several stages:
-
Coupling Efficiency: The bulky quinolyl group may cause steric hindrance, potentially leading to incomplete or slower coupling reactions.[7] It is crucial to monitor the coupling efficiency using methods like the Kaiser test.[7] If incomplete coupling is detected, a second coupling cycle may be necessary.
-
Risk of Racemization: While the use of urethane-based protecting groups like Fmoc generally suppresses racemization, the specific conditions of activation and coupling for a sterically hindered amino acid should be optimized to maintain the D-configuration of the alanine backbone.[8]
-
Formation of β-Alanine Impurities: A known issue with Fmoc-amino acids prepared using Fmoc-OSu is the potential for a Lossen-type rearrangement, leading to the formation of Fmoc-β-Ala-OH and subsequently Fmoc-β-Ala-dipeptide impurities.[8][9][10][11] The presence of this compound as a β-amino acid derivative itself warrants stringent quality control of the starting material to avoid the incorporation of deletion sequences or other β-alanine-related impurities.
-
Aggregation: "Difficult sequences" prone to aggregation can be exacerbated by the introduction of large, hydrophobic residues.[7] Strategies to mitigate this include the use of pseudoproline dipeptides or backbone protecting groups in the peptide sequence.[7]
Alternative Strategy: Post-Translational Modification via Friedländer Annulation
An elegant alternative to direct incorporation is the synthesis of a linear peptide precursor containing reactive moieties that can be subsequently cyclized to form the quinoline ring system. The intramolecular Friedländer annulation is a powerful method for this purpose.[1] This approach involves the reaction of an N-terminal β- or γ-keto amide with an internal kynurenine residue (which contains an aminoketone) to form a macrocyclic peptide with an embedded quinoline ring.[4]
The Chemistry of Post-Translational Quinoline Formation
The Friedländer synthesis is a classic organic reaction that condenses an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline.[1] In the context of peptide modification, a linear peptide is first synthesized using standard SPPS, incorporating a kynurenine residue at a desired position and an N-terminal keto amide. After cleavage and deprotection, the linear peptide is subjected to conditions that promote the intramolecular cyclization to form the quinoline-containing macrocycle.[4]
Workflow for Post-Translational Quinoline Formation
Caption: Workflow for post-translational quinoline formation via Friedländer annulation.
Comparative Analysis: Direct Incorporation vs. Post-Translational Modification
The choice between these two methodologies depends on the specific goals of the research, including the desired final structure of the peptide, and the available synthetic expertise.
| Feature | Direct Incorporation of this compound | Post-Translational Friedländer Annulation |
| Positional Control | Precise, site-specific incorporation into a linear peptide chain. | Forms a macrocycle with the quinoline embedded in the backbone. |
| Synthetic Complexity | Requires synthesis of the specialized amino acid building block. SPPS may require optimization for coupling. | Requires synthesis of a linear precursor with specific reactive groups. An additional solution-phase cyclization step is needed. |
| Potential Side Reactions | Incomplete coupling, racemization at the α-carbon, β-alanine impurities.[8][9] | Potential for intermolecular reactions, incomplete cyclization, and side reactions involving the reactive precursors. |
| Structural Diversity | Yields linear or side-chain cyclized peptides with a pendant quinolyl group. | Generates macrocyclic peptides, potentially with atropisomerism, which can confer unique conformational properties.[1] |
| Validation | Focus on purity of the building block and monitoring of each coupling step. | Requires validation of both the linear precursor and the final cyclic product. |
Experimental Protocols and Data Presentation
Protocol: Standard Coupling Cycle for this compound
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours.
-
-
Washing: Wash the resin with DMF (5x).
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.
Protocol: Purification and Characterization
Purification by Reversed-Phase HPLC (RP-HPLC):
-
Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide (e.g., 5-65% B over 30 minutes).[12]
-
Detection: UV absorbance at 220 nm and 280 nm (the quinoline moiety will also absorb at other wavelengths, which can be used for selective detection).[13]
Characterization by Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analysis: Confirm the molecular weight of the purified peptide. The observed mass should correspond to the calculated theoretical mass of the peptide containing the quinolyl-alanine residue.[14]
-
Tandem MS (MS/MS): Can be used to confirm the peptide sequence and the position of the quinolyl-alanine residue through fragmentation analysis.[14]
Representative Data and Purity Assessment
The purity of the final peptide is determined by integrating the peak area of the main product in the analytical HPLC chromatogram.[15] A successful synthesis should yield a product with a purity of >95% after purification.
| Analysis | Expected Outcome for a Peptide with beta-(2-quinolyl)-d-ala |
| Analytical RP-HPLC | A single major peak with a retention time consistent with the increased hydrophobicity from the quinoline group. Purity >95%.[15] |
| Mass Spectrometry | Observed mass matches the calculated mass of the target peptide.[14] |
| Tandem MS/MS | Fragmentation pattern confirms the amino acid sequence and the location of the quinolyl-alanine residue. |
Conclusion and Expert Recommendations
The validation of a peptide sequence containing this compound is a multi-faceted process that begins with the quality of the building block and extends through careful monitoring of the synthesis and rigorous final analysis.
-
For the synthesis of linear peptides with a pendant quinolyl group, direct incorporation of this compound is the method of choice. The primary challenges are potential steric hindrance during coupling and the need for high-purity starting material. Careful monitoring of each coupling step is paramount.
-
For the generation of conformationally constrained, macrocyclic peptides with an embedded quinoline, the post-translational Friedländer annulation offers unique structural possibilities. This method is more complex, involving the synthesis of a specific linear precursor and a subsequent cyclization reaction.
Ultimately, the selection of the synthetic strategy should be guided by the desired final peptide architecture and the specific research application. Both methods, when executed with a thorough understanding of the underlying chemistry and potential pitfalls, can yield high-quality, validated quinoline-containing peptides for advancing drug discovery and materials science.
References
-
Rojas, C. M. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 286-301.
- Knudson, S. E., Dover, J. A., Dilworth, D. J., et al. (2023). Chemical and ribosomal synthesis of atropisomeric and macrocyclic peptides with embedded quinolines.
-
Scienmag. (2025, September 17). Creating Atropisomeric Macrocyclic Peptides with Quinolines. Retrieved from [Link]
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Al-Obeidi, F., & Hruby, V. J. (2011). Amino Acid-Protecting Groups. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 1-84). Wiley-VCH.
-
Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
- Zhang, Y., et al. (2022). Quinoline-Based Photolabile Protection Strategy Facilitates Efficient Protein Assembly. Journal of the American Chemical Society, 144(4), 1755-1763.
- Ferreira, M. J., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
-
Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Retrieved from [Link]
- White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
-
Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
Aapptec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]
- Wysocki, V. H., Resing, K. A., & Sherman, N. E. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
- Hlebowicz, E., Andersen, A. J., Andersson, L., & Moss, B. A. (2005). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Science, 11(2), 123-128.
- Hymel, D., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain. Organic & Biomolecular Chemistry, 19(30), 6649-6657.
-
ChemistryViews. (2022, May 6). Solid-Phase Peptide Modification. Retrieved from [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
- White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Corzo, G., et al. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin.
-
clevaforce. (2022, May 20). Synthesis of Macrocyclic Molecules (Macrocycles) [Video]. YouTube. Retrieved from [Link]
- Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20037-20065.
- De Spiegeleer, B., et al. (2020). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. Journal of Pharmaceutical and Biomedical Analysis, 189, 113458.
- Chait, B. T., & Kent, S. B. (1992). Mass spectrometric evaluation of synthetic peptides for deletions and insertions. Science, 257(5078), 1885-1894.
- Liu, K., et al. (2019). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Tetrahedron Letters, 60(30), 2001-2004.
- Obkircher, M., Stähelin, C., & Dick, F. (2008). Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu. Journal of Peptide Science, 14(6), 763-766.
-
Bittremieux, W. (2023, October 6). A New Deep Learning Tool to Translate Mass Spectra into Peptide Sequences. Front Line Genomics. Retrieved from [Link]
- Lau, Y. H., & Spring, D. R. (2016). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chemical Society Reviews, 45(18), 5081-5096.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
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A Senior Application Scientist's Guide to Quinolylalanine in Peptide-Protein Interactions: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of peptide-based therapeutics and chemical biology, the quest for enhanced binding affinity, specificity, and metabolic stability is paramount. The strategic incorporation of non-natural amino acids into peptide sequences has emerged as a powerful tool to modulate their pharmacological properties. This guide provides an in-depth technical comparison of peptides incorporating quinolylalanine (Qa), a bulky, aromatic amino acid, against native peptides and those modified with other non-natural residues. We will explore the causal relationships behind experimental designs, detail self-validating protocols, and ground our discussion in authoritative references.
The Rationale for Non-Natural Amino Acids in Peptide Design
Peptides offer a unique therapeutic window, combining the high specificity of biologics with the synthetic accessibility of small molecules. However, their utility is often hampered by rapid proteolytic degradation and suboptimal binding affinities. The introduction of non-natural amino acids can address these limitations by:
-
Enhancing Proteolytic Stability: The unnatural side chains can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.
-
Improving Binding Affinity: The unique structural and electronic properties of non-natural residues can introduce new, favorable interactions at the peptide-protein interface.
-
Constraining Conformation: Certain non-natural amino acids can induce specific secondary structures, such as helices or turns, which may be crucial for receptor recognition and binding.
Quinolylalanine: A Promising Candidate for Peptide Modification
Quinolylalanine, with its extended aromatic quinoline ring system, offers several potential advantages when incorporated into a peptide sequence. It can be considered a "super-tryptophan" or a bulkier analog of phenylalanine, providing a larger surface area for hydrophobic and π-π stacking interactions. The nitrogen atom within the quinoline ring also introduces a potential hydrogen bond acceptor, a feature not present in phenylalanine or naphthylalanine.
There are two common isomers of quinolylalanine, 2-quinolylalanine and 3-quinolylalanine, with the point of attachment to the alanine backbone influencing the spatial projection of the aromatic system. This guide will focus on the general impact of the quinolyl moiety, as specific comparative data for each isomer is scarce in publicly available literature.
Comparative Analysis: Quinolylalanine vs. Other Amino Acids
While direct, head-to-head quantitative comparisons of quinolylalanine-containing peptides against a wide range of alternatives are not extensively documented in publicly available literature, we can infer its potential impact based on studies of structurally similar amino acids and general principles of peptide science.
Quinolylalanine vs. Phenylalanine
Phenylalanine is a common aromatic amino acid in native peptide sequences. The substitution of phenylalanine with quinolylalanine introduces a significantly larger and more electron-rich aromatic system.
Hypothesized Advantages of Quinolylalanine:
-
Increased Binding Affinity: The larger surface area of the quinoline ring can lead to more extensive van der Waals and hydrophobic interactions with the target protein. Studies on other bulky phenylalanine analogs have shown that such substitutions can lead to enhanced binding affinity[1].
-
Potential for Additional Interactions: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, providing an additional point of interaction that is not possible with phenylalanine.
Potential Disadvantages:
-
Steric Hindrance: The bulkiness of the quinolyl group could also lead to steric clashes at the binding interface if the binding pocket is not accommodating, potentially reducing affinity.
-
Reduced Solubility: The increased hydrophobicity of the quinoline ring might decrease the overall solubility of the peptide.
Quinolylalanine vs. Tryptophan
Tryptophan, with its indole side chain, is another key aromatic amino acid involved in peptide-protein interactions. Quinolylalanine can be considered a structural mimic of tryptophan.
Hypothesized Advantages of Quinolylalanine:
-
Enhanced π-π Stacking: The larger, more electron-rich quinoline system may engage in stronger π-π stacking interactions with aromatic residues on the target protein compared to tryptophan's indole ring.
-
Altered Hydrogen Bonding Potential: While tryptophan's indole nitrogen can act as a hydrogen bond donor, the quinoline nitrogen acts as an acceptor, offering a different mode of interaction.
Potential Disadvantages:
-
Loss of Hydrogen Bond Donation: If a hydrogen bond from the indole nitrogen of tryptophan is critical for binding, its replacement with quinolylalanine could be detrimental.
Quinolylalanine vs. Naphthylalanine
Naphthylalanine (Na), another bulky aromatic amino acid, is a closer structural analog to quinolylalanine than phenylalanine or tryptophan.
Hypothesized Advantages of Quinolylalanine:
-
Modulated Electronic Properties: The presence of the nitrogen atom in the quinoline ring alters the electronic distribution of the aromatic system compared to naphthalene, which could influence cation-π interactions.
-
Additional Interaction Point: As mentioned, the quinoline nitrogen provides a hydrogen bond acceptor functionality not present in naphthylalanine.
Illustrative Comparison of Aromatic Amino Acid Properties
| Amino Acid | Side Chain | Aromatic System | Key Interaction Potential |
| Phenylalanine | Benzyl | Phenyl | Hydrophobic, π-π stacking |
| Tryptophan | Indolylmethyl | Indole | Hydrophobic, π-π stacking, H-bond donor |
| Naphthylalanine | Naphthylmethyl | Naphthyl | Enhanced hydrophobic & π-π stacking |
| Quinolylalanine | Quinolylmethyl | Quinoline | Enhanced hydrophobic & π-π stacking, H-bond acceptor |
Experimental Workflow for Comparative Analysis
To rigorously evaluate the impact of quinolylalanine, a systematic experimental approach is necessary. The following workflow provides a self-validating system to compare a quinolylalanine-modified peptide with its native counterpart and other modified versions.
Figure 1: A comprehensive workflow for the comparative analysis of quinolylalanine-modified peptides.
Step-by-Step Methodologies
-
Peptide Synthesis: Peptides are synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The Fmoc-protected quinolylalanine derivative is incorporated at the desired position using standard coupling reagents (e.g., HBTU/HOBt).
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Surface Plasmon Resonance (SPR)
-
Immobilization: The target protein is immobilized on a sensor chip.
-
Binding Analysis: A series of concentrations of the peptide (native, Qa-modified, and controls) are injected over the sensor surface.
-
Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined, and the equilibrium dissociation constant (K_D) is calculated (K_D = k_off / k_on).
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: The target protein is placed in the sample cell, and the peptide is loaded into the injection syringe.
-
Titration: The peptide is titrated into the protein solution in a series of small injections.
-
Data Analysis: The heat change upon binding is measured to determine the binding affinity (K_A = 1/K_D), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Incubation: The peptides are incubated with a relevant protease (e.g., trypsin, chymotrypsin) or in serum.
-
Time-Course Analysis: Aliquots are taken at various time points and the reaction is quenched.
-
Quantification: The amount of remaining intact peptide is quantified by RP-HPLC. The half-life of each peptide is then calculated. Studies on stapled peptides have demonstrated significantly increased resistance to enzymatic degradation compared to their linear counterparts[2].
Data Presentation and Interpretation
The quantitative data obtained from the experimental workflows should be summarized in clear, comparative tables.
Table 1: Comparative Binding Affinities of Modified Peptides
| Peptide | Modification | K_D (nM) (SPR) | K_D (nM) (ITC) |
| Native Peptide | - | [Experimental Value] | [Experimental Value] |
| Qa-Peptide | Quinolylalanine | [Experimental Value] | [Experimental Value] |
| Phe-Peptide | Phenylalanine | [Experimental Value] | [Experimental Value] |
| Trp-Peptide | Tryptophan | [Experimental Value] | [Experimental Value] |
| Nal-Peptide | Naphthylalanine | [Experimental Value] | [Experimental Value] |
Table 2: Comparative Proteolytic Stability of Modified Peptides
| Peptide | Modification | Half-life (min) in Serum |
| Native Peptide | - | [Experimental Value] |
| Qa-Peptide | Quinolylalanine | [Experimental Value] |
| Phe-Peptide | Phenylalanine | [Experimental Value] |
| Trp-Peptide | Tryptophan | [Experimental Value] |
| Nal-Peptide | Naphthylalanine | [Experimental Value] |
Mechanistic Insights and Structural Rationale
The observed differences in binding affinity and stability can be rationalized by considering the structural implications of the quinolylalanine substitution.
Figure 2: A simplified model illustrating the potential for enhanced interactions with quinolylalanine.
Circular dichroism and NMR spectroscopy can provide valuable structural information. For instance, a change in the CD spectrum upon substitution might indicate a conformational change in the peptide backbone. NMR can provide detailed, atom-level information about the peptide's structure and its interactions with the target protein.
Conclusion and Future Directions
The incorporation of quinolylalanine into peptides represents a promising strategy for enhancing their binding affinity and metabolic stability. The bulky, aromatic nature of the quinoline side chain can lead to increased hydrophobic and π-π stacking interactions, while the ring nitrogen offers a potential hydrogen bond acceptor. However, the success of this modification is highly dependent on the specific peptide-protein interaction and the topology of the binding pocket.
Future research should focus on systematic structure-activity relationship studies of quinolylalanine-containing peptides to build a more comprehensive understanding of its impact. The synthesis and evaluation of both 2- and 3-quinolylalanine derivatives would also provide valuable insights into the importance of the side chain's spatial orientation. As more quantitative data becomes available, the predictive power of computational modeling for designing novel peptide therapeutics with optimal properties will undoubtedly increase.
References
-
Burdick, D. J., et al. (2020). Exploring structural differences between antagonistic peptides for the development of orally bioavailable PCSK9 inhibitors. NSUWorks. [Link]
- Hill, J. A., et al. (2003). The design and synthesis of potent and selective non-peptide antagonists of the human complement C5a receptor. Bioorganic & Medicinal Chemistry Letters, 13(13), 2227-2230.
- Albericio, F., & Kruger, H. G. (2012). Therapeutic peptides. Future Medicinal Chemistry, 4(12), 1527-1531.
-
Giralt, E., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nature Communications, 6, 7374. [Link]
- Vilar, S., Cozza, G., & Moro, S. (2008). Medicinal chemistry and the molecular operating environment (MOE): application of QSAR and molecular docking to drug discovery. Current Topics in Medicinal Chemistry, 8(18), 1555-1572.
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Safety Operating Guide
Navigating the Disposal of Fmoc-beta-(2-quinolyl)-d-ala-oh: A Guide to Safe and Compliant Laboratory Practices
For the diligent researcher engaged in the nuanced world of peptide synthesis and drug development, the proper handling and disposal of specialized reagents like Fmoc-beta-(2-quinolyl)-d-ala-oh is a matter of paramount importance. This guide provides a detailed protocol for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment, while maintaining strict adherence to regulatory standards. Our commitment is to empower you with the knowledge to manage your chemical waste with confidence and scientific integrity.
Hazard Assessment and the Precautionary Principle
While some safety data sheets (SDS) for this compound may not classify it as a hazardous substance under specific regulations, other suppliers indicate potential hazards, including skin, eye, and respiratory irritation[1]. In the spirit of best laboratory practice and acknowledging the structure of the molecule, which contains a quinoline moiety—a class of compounds with varied toxicological profiles—it is imperative to apply the precautionary principle. Therefore, This compound and any materials contaminated with it should be treated as hazardous chemical waste [2].
All personnel handling this compound must be thoroughly trained on its potential hazards and the appropriate safety measures.[3] This includes reviewing the most current SDS and understanding the institutional and regulatory guidelines for hazardous waste management.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate personal protective equipment (PPE). This is a non-negotiable aspect of laboratory safety when handling potentially hazardous chemicals.[2][3]
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects against splashes of solutions or airborne solid particles that could cause eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact and potential irritation.[2] |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator. | Recommended if there is a risk of generating dust from the solid compound.[2] |
Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and to facilitate compliant disposal.[5] Never mix incompatible waste streams.[6] The following step-by-step protocol outlines the disposal procedure for different forms of this compound waste.
Solid Waste
This category includes unused or expired this compound powder, as well as grossly contaminated items like weighing paper or spill cleanup materials.
Procedure:
-
Container Selection: Place the solid waste in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.[7][8]
-
Labeling: The container must be labeled with a "Hazardous Waste" tag. The label should clearly identify the contents as "this compound, solid waste" and include the approximate quantity.[6][7]
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[7][8] The SAA should be located away from general laboratory traffic and have secondary containment to prevent the spread of material in case of a leak.[8]
-
Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][9]
Contaminated Sharps
Needles, syringes, or any other sharp objects contaminated with this compound require special handling to prevent physical injury and chemical exposure.
Procedure:
-
Container: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.[6]
-
Labeling: The sharps container must be clearly labeled as "Hazardous Waste Sharps" and specify the chemical contaminant, "this compound."
-
Closure: Do not overfill the sharps container. When it is three-quarters full, securely close and seal the lid.
-
Disposal: Dispose of the sealed sharps container through your institution's hazardous waste management program.
Liquid Waste
This includes solutions containing this compound, such as reaction mixtures or solvent rinses.
Procedure:
-
Container Selection: Use a sealable, leak-proof, and chemically compatible container for liquid waste. For many organic solvents, an HDPE or glass container is appropriate. Avoid using metal containers for acidic or basic solutions.[5][8]
-
Waste Segregation: Do not mix aqueous waste with organic solvent waste unless explicitly permitted by your institution's EHS department. Halogenated and non-halogenated solvent waste should also be kept separate.
-
Labeling: Affix a "Hazardous Waste" label to the container. List all chemical constituents, including solvents, with their approximate percentages. For example: "this compound in Dimethylformamide (DMF), ~5%."
-
pH Consideration: If the liquid waste is highly acidic or basic (pH ≤ 2 or ≥ 12.5), it is considered corrosive hazardous waste.[7] This should be noted on the waste label.
-
Storage: Keep the liquid waste container tightly sealed when not in use and store it in a designated SAA with secondary containment.[7][8]
-
Disposal: Arrange for pickup and disposal through your institution's EHS office.
Crucially, never dispose of chemical waste by pouring it down the drain. [7][9] This can lead to environmental contamination and damage to plumbing infrastructure. Similarly, do not dispose of chemicals by evaporation in a fume hood.[9]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, a prompt and informed response is vital.
-
Minor Spill: For a small spill of solid material, carefully sweep it up, avoiding the creation of dust, and place it in a labeled hazardous waste container. For a small liquid spill, absorb it with a compatible absorbent material, and place the used absorbent in the hazardous waste container.
-
Major Spill: In the case of a large spill, evacuate the area and notify your institution's EHS department immediately.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
The Disposal Workflow: A Visual Guide
The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of this compound.
Caption: Decision workflow for the segregation and disposal of this compound waste.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of chemical waste is governed by federal and state regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[8] Academic and research laboratories may be subject to specific regulations, such as Subpart K of the RCRA, which offers alternative requirements for managing hazardous waste in these settings.[10]
The Occupational Safety and Health Administration (OSHA) mandates that employers inform and train their employees about the hazards of chemicals in the workplace through its Hazard Communication Standard.[3][4] This includes having readily accessible SDS for all hazardous chemicals.[3]
By following the procedures outlined in this guide, you will be in compliance with these key regulations, ensuring a safe and responsible laboratory environment.
References
-
University of Pennsylvania, Office of Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]
-
Vanderbilt University Medical Center, Office of Clinical and Research Safety. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 73, pp. 17-26). Humana Press.
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Toxic and Hazardous Substances - Standards. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-β-Ala-OH. Retrieved from [Link]
- Google Patents. (n.d.). CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH.
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
Oxford Academic. (n.d.). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Alanine monohydrate. Retrieved from [Link]
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, December 9). Total wash elimination for solid phase peptide synthesis. Retrieved from [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
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Navigating the Safe Handling of Fmoc-beta-(2-quinolyl)-d-ala-oh: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
The integration of unique amino acid analogs is a cornerstone of innovative peptide design and drug development. Fmoc-beta-(2-quinolyl)-d-ala-oh, a derivative of alanine containing a quinoline moiety, offers novel structural possibilities. However, its unique structure also necessitates a thorough understanding of its handling requirements to ensure laboratory safety and experimental integrity. This guide provides a detailed examination of the personal protective equipment (PPE), operational procedures, and disposal plans essential for the safe management of this compound.
Hazard Analysis: A Tale of Conflicting Data and Precautionary Principles
A critical assessment of available safety data for this compound reveals conflicting information. A safety data sheet (SDS) from one supplier suggests the compound is not classified as hazardous under Regulation (EC) No 1272/2008. Conversely, another supplier indicates that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. This discrepancy underscores the importance of a precautionary approach to handling.
Given this conflict, and the inherent hazards associated with the quinoline substructure, it is prudent to adopt a conservative safety posture. Quinoline itself is recognized as a potential carcinogen and mutagen, capable of being absorbed through the skin and causing irritation to the eyes and skin[1][2]. Therefore, the safety protocols for this compound should be aligned with the more stringent hazard classification and consider the risks posed by the quinoline moiety.
Table 1: Summary of Hazard Information
| Feature | This compound (Precautionary Stance) | Quinoline (Parent Compound) | General Fmoc-Amino Acids |
| Acute Oral Toxicity | Harmful if swallowed | Toxic by ingestion[1] | May be harmful if swallowed[3] |
| Skin Corrosion/Irritation | Causes skin irritation | Irritating to the skin[1] | May cause skin irritation[3] |
| Eye Damage/Irritation | Causes serious eye irritation | Irritating to the eyes[1] | May cause eye irritation[3] |
| Respiratory Irritation | May cause respiratory irritation | Not specified, but inhalation should be avoided | May cause respiratory tract irritation[3] |
| Carcinogenicity/Mutagenicity | Data not available | Possible carcinogen and suspected mutagen[1][2] | Data not generally available |
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in the potential hazards.
Table 2: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the compound. The quinoline moiety can be absorbed through the skin[1]. Gloves should be inspected before use and changed regularly, or immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles and accidental splashes of solutions containing the compound. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the solid powder to prevent inhalation of dust particles. Work should be conducted in a well-ventilated area, preferably a chemical fume hood[4]. |
Operational Protocols: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure risk and ensuring the integrity of your research.
Preparation and Weighing
-
Work Area Designation : All work with this compound should be performed in a designated area, such as a chemical fume hood, to control potential airborne particles[4][5].
-
Donning PPE : Before handling the compound, ensure all recommended PPE is correctly worn.
-
Weighing : When weighing the solid compound, use a balance inside the fume hood or in a ventilated enclosure to minimize the dispersion of dust. Use anti-static weighing techniques where possible[5].
Solution Preparation and Use in Peptide Synthesis
-
Solvent Addition : When preparing solutions, slowly add the solvent to the solid to avoid splashing.
-
Closed System : Whenever possible, maintain a closed system during reactions to prevent the release of vapors or aerosols.
-
Avoid Ingestion and Inhalation : Do not eat, drink, or smoke in the laboratory. Avoid breathing dust or vapors[6].
Spill Management
In the event of a spill, immediate and appropriate action is required:
-
Evacuate and Ventilate : If a significant amount of powder is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment : For small spills, carefully clean up the powder using a damp paper towel to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Decontamination : Decontaminate the spill area with an appropriate solvent, followed by a thorough cleaning with soap and water.
-
Waste Disposal : All cleanup materials must be disposed of as hazardous waste.
Disposal Plan: Cradle-to-Grave Responsibility
The disposal of this compound and any associated contaminated materials must be handled with the utmost care, treating it as hazardous chemical waste[7].
-
Waste Segregation : Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department[7].
-
Containerization : Use clearly labeled, sealed, and appropriate containers for solid and liquid waste.
-
Licensed Disposal : All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.
Visualizing the Workflow: A Path to Safety
To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key decision points and actions.
Caption: Workflow for handling this compound.
Caption: Decision tree for spill response.
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely incorporate this compound into their synthetic workflows, paving the way for new discoveries in peptide science.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7047, Quinoline." PubChem, [Link].
-
Loba Chemie. "QUINOLINE FOR SYNTHESIS - Safety Data Sheet." [Link].
-
American Peptide Society. "Peptide Synthesis for Beginners." [Link].
-
Chemos GmbH & Co. KG. "Safety Data Sheet: quinoline." [Link].
-
Bio-Synthesis Inc. "Laboratory Safety Guidelines for Peptide Handling." [Link].
-
ResearchGate. "Which is the most appropriate equipment for peptide synthesis?" [Link].
-
ResearchGate. "Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives." [Link].
-
AAPPTec. "Safety Data Sheet: Fmoc-β-Ala-OH." [Link].
-
Carl ROTH. "Safety Data Sheet: Fmoc-L-Alanine monohydrate." [Link].
-
ResearchGate. "Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent." [Link].
-
Journal of Visualized Experiments. "Solid Phase Synthesis of a Functionalized Bis-Peptide Using 'Safety Catch' Methodology." [Link].
-
ACS Combinatorial Science. "Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls." [Link].
-
International Journal of Pharmaceutical Sciences Review and Research. "Green Synthesis of Quinoline and Its Derivatives." [Link].
-
Organic Chemistry Portal. "Fmoc-Protected Amino Groups." [Link].
-
Techno PharmChem. "QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET." [Link].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
